molecular formula C13H19N2O4P B3025662 Aeruginascin CAS No. 114264-95-8

Aeruginascin

Cat. No.: B3025662
CAS No.: 114264-95-8
M. Wt: 298.27 g/mol
InChI Key: OIIPFLWAQQNCHA-UHFFFAOYSA-N

Description

Aeruginascin (CAS 114264-95-8) is a naturally occurring indoleamine alkaloid first isolated from the mushroom Inocybe aeruginascens and later identified in other genera, including Psilocybe and Pholiotina . As a quaternary ammonium analog of psilocybin, its structure features a trimethylammonium group, which may influence its blood-brain barrier penetrance and pharmacological profile . This compound is a precursor to the active metabolite 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) . In vitro studies show that 4-HO-TMT binds to key serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 2B , though with lower affinity compared to psilocin and without activating the 5-HT 3 receptor . Unlike classic psychedelic tryptamines, this compound and its metabolite do not induce the head-twitch response in mice, a behavioral model associated with hallucinogenic effects, suggesting a potentially non-hallucinogenic profile . Early observational reports from accidental ingestions of Inocybe aeruginascens mushrooms described euphoric states without significant dysphoria, positioning this compound as a compelling candidate for investigating mood modulation . Its structural similarity to bufotenidine also invites research into its neuromuscular interactions . This compound is for research use only and is not intended for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPFLWAQQNCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921308
Record name Aeruginascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114264-95-8
Record name 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114264-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N, N, N-Trimethyl-4-phosphoryloxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aeruginascin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AERUGINASCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Natural Source of Aeruginascin in Inocybe aeruginascens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin, a unique trimethylammonium analogue of psilocybin, has garnered significant interest within the scientific community for its potential to modulate the psychoactive effects of psilocybin, reportedly leading to more consistently euphoric experiences. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing exclusively on the mushroom species Inocybe aeruginascens. The document details the biosynthesis of this compound, its quantitative levels within the fungal fruiting body, and comprehensive experimental protocols for its extraction and analysis. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of novel psychedelic compounds.

Introduction

Inocybe aeruginascens, a small, mycorrhizal mushroom found in Europe, is a significant natural source of the indoleamine alkaloid this compound (N,N,N-trimethyl-4-phosphoryloxytryptamine).[1][2] This compound co-occurs with other psychoactive tryptamines, including psilocybin and baeocystin.[1][3] The presence of this compound is believed to alter the pharmacological effects of psilocybin, potentially mitigating negative experiences such as anxiety and paranoia, and enhancing euphoric states.[3] Understanding the natural production and quantification of this compound in its native fungal host is a critical first step for further pharmacological investigation and potential therapeutic development.

Quantitative Analysis of Tryptamine (B22526) Alkaloids in Inocybe aeruginascens

Quantitative analyses of Inocybe aeruginascens have revealed that the concentration of this compound is comparable to that of psilocybin and baeocystin. The following table summarizes the concentrations of these key tryptamine alkaloids found in the fruiting bodies of Inocybe aeruginascens, as determined by ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

CompoundConcentration (mg/g dry mass)Reference
This compound (AE)0.280 - 0.283[4]
Psilocybin (PSB)0.124 - 0.128[4]
Baeocystin (BA)0.038 - 0.039[4]
Psilocin (PS)0.005[4]

Note: The analysis was performed on whole fruiting bodies (cap and stipe combined).[4]

Biosynthesis of this compound

The biosynthetic pathway of this compound is intrinsically linked to the well-characterized pathway of psilocybin. The journey begins with the amino acid L-tryptophan and involves a series of enzymatic reactions. While the complete enzymatic machinery in Inocybe aeruginascens is a subject of ongoing research, the core steps are understood to mirror those in Psilocybe species, which involve four key enzymes: PsiD, PsiH, PsiK, and PsiM.[5]

This compound is synthesized through the further methylation of the psilocybin precursor, baeocystin.[6] The final step, a third N-methylation of the primary amine of baeocystin, is what distinguishes this compound from its counterparts. Recent studies suggest that the methyltransferase PsiM, responsible for the two methylation steps leading to psilocybin, is incapable of catalyzing this third methylation to produce this compound.[7][8] This indicates the likely presence of a distinct N-methyltransferase in Inocybe aeruginascens responsible for the biosynthesis of this compound.

This compound Biosynthesis cluster_0 Core Psilocybin Pathway cluster_1 This compound Synthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine PsiD (Decarboxylation) hydroxytryptamine 4-Hydroxytryptamine tryptamine->hydroxytryptamine PsiH (Hydroxylation) norbaeocystin Norbaeocystin hydroxytryptamine->norbaeocystin PsiK (Phosphorylation) baeocystin Baeocystin norbaeocystin->baeocystin PsiM (N-methylation) psilocybin Psilocybin baeocystin->psilocybin PsiM (N-methylation) This compound This compound baeocystin->this compound Putative N-methyltransferase (N-methylation)

Figure 1: Proposed biosynthetic pathway of this compound in Inocybe aeruginascens.

Experimental Protocols

Extraction of this compound from Inocybe aeruginascens Fruiting Bodies

This protocol is adapted from established methods for the extraction of tryptamine alkaloids from fungal biomass.[9][10]

Materials:

  • Dried fruiting bodies of Inocybe aeruginascens

  • Methanol (B129727) (HPLC grade)

  • 0.5% (v/v) Acetic acid in methanol

  • Grinder or mortar and pestle

  • Vortex mixer

  • Centrifuge

  • Micro-pipettes

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Dry the Inocybe aeruginascens fruiting bodies at a temperature below 25°C in the dark to preserve the integrity of the alkaloids.[9] Grind the dried mushrooms into a fine powder using a grinder or a mortar and pestle.

  • Extraction: a. Weigh approximately 50 mg of the dried mushroom powder and place it into a 15 mL centrifuge tube. b. Add 10 mL of methanol containing 0.5% (v/v) acetic acid to the tube. The acidification of the solvent has been shown to improve the extraction yield of tryptamines.[9] c. Tightly cap the tube and vortex vigorously for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material. e. Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter. The filtrate is now ready for analytical quantification.

Extraction Workflow start Dried I. aeruginascens Fruiting Bodies grind Grind to Fine Powder start->grind weigh Weigh 50 mg of Powder grind->weigh add_solvent Add 10 mL of Acidified Methanol weigh->add_solvent vortex Vortex for 30 minutes add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter end Extract Ready for Analysis filter->end

Figure 2: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound using HPLC with Diode-Array Detection (DAD), based on methodologies developed for psilocybin and psilocin.[11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program should be developed to achieve optimal separation of this compound from other co-extracted compounds. A starting condition of 5% B, ramping to 95% B over 15 minutes, followed by a re-equilibration step is a reasonable starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 220 nm and 268 nm, as tryptamine alkaloids typically show absorbance at these wavelengths.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis: Inject the filtered extract (from section 4.1) into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Determine the concentration of this compound in the sample by using the calibration curve.

Conclusion

Inocybe aeruginascens stands out as a primary natural source of the intriguing tryptamine alkaloid, this compound. This guide has provided a comprehensive overview of the quantitative presence of this compound in this fungal species, delved into its biosynthetic origins, and offered detailed protocols for its extraction and quantification. The provided methodologies and data serve as a foundational resource for researchers aiming to isolate and study this compound, and for drug development professionals exploring its potential therapeutic applications, particularly in conjunction with psilocybin. Further research is warranted to elucidate the specific enzymatic machinery responsible for this compound's unique trimethylation and to explore the factors influencing its concentration in its natural habitat.

References

The Occurrence of Aeruginascin in Pholiotina cyanopus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence of aeruginascin in the mushroom species Pholiotina cyanopus. It includes quantitative data, detailed experimental protocols for analysis, and a visualization of the relevant signaling pathway, designed for an audience with a background in analytical chemistry, pharmacology, and drug development.

Quantitative Analysis of Tryptamines in Pholiotina cyanopus

Pholiotina cyanopus has been identified as a producer of several psychoactive tryptamines. Notably, it is one of the few fungal species known to contain this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine). The concentrations of this compound and other related tryptamines in air-dried basidiomata of P. cyanopus have been quantified, revealing it to be a minor component compared to psilocybin.[1]

A 2015 study by Halama et al. provided the first quantitative data for this compound in this species.[1] The analysis of Polish specimens of P. cyanopus yielded the following concentrations of tryptamine (B22526) alkaloids, expressed as a percentage of the dry weight of the mushroom.

CompoundChemical NameConcentration (% of dry weight)
Psilocybin4-phosphoryloxy-N,N-dimethyltryptamine0.90 ± 0.08
Psilocin4-hydroxy-N,N-dimethyltryptamine0.17 ± 0.01
Baeocystin4-phosphoryloxy-N-methyltryptamine0.16 ± 0.01
Norbaeocystin4-phosphoryloxy-N-methyltryptamine0.053 ± 0.004
This compound 4-phosphoryloxy-N,N,N-trimethyltryptamine 0.011 ± 0.0007

Experimental Protocols

The quantification of this compound and other tryptamines in Pholiotina cyanopus was achieved through a combination of ultrasound-assisted extraction and liquid chromatography-mass spectrometry (LC-MS) analysis.[1]

Sample Preparation and Extraction

The following protocol outlines the methodology for extracting tryptamines from dried mushroom samples for subsequent analysis.[1]

  • Drying and Pulverization: Basidiomata of P. cyanopus are first dried at 40°C for 24 hours to remove moisture. The dried mushroom material is then pulverized into a fine powder using a mortar and pestle to increase the surface area for efficient extraction.

  • Ultrasound-Assisted Extraction:

    • A 500 mg aliquot of the powdered mushroom specimen is transferred to a glass vial.

    • 50 ml of methanol (B129727) is added to the vial as the extraction solvent.

    • The vial is then placed in an ultrasonic water bath for a duration of 3 hours. This process uses high-frequency sound waves to facilitate the disruption of cell walls and enhance the dissolution of the target analytes into the solvent.

  • Solvent Evaporation and Reconstitution:

    • Following extraction, the methanolic extract is filtered to remove solid mushroom debris.

    • The filtered extract is then evaporated to dryness under a vacuum. This step removes the methanol, concentrating the extracted compounds.

    • The resulting residue is redissolved in 0.2 ml of methanol, creating a concentrated sample solution ready for chromatographic analysis.

Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

The identification and quantification of this compound and other tryptamines are performed using a liquid chromatography-mass spectrometry (LC-MS) system. This technique separates the compounds in the extract based on their chemical properties and then detects them based on their mass-to-charge ratio.[1][2]

  • Liquid Chromatography (LC): The methanolic extract is injected into the LC system, where it is passed through a column. The differential interaction of the various tryptamines with the column's stationary phase leads to their separation over time.

  • Mass Spectrometry (MS): As the separated compounds elute from the LC column, they are introduced into the mass spectrometer. The molecules are ionized, and the instrument measures their mass-to-charge ratio ([M+H]⁺). This allows for the precise identification of each tryptamine derivative.[2]

    • This compound [M+H]⁺ = 299.11 [2]

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the analysis of this compound and the proposed signaling pathway of its active metabolite.

experimental_workflow sample_prep Sample Preparation drying Drying (40°C, 24h) sample_prep->drying pulverization Pulverization drying->pulverization extraction Ultrasound-Assisted Extraction (Methanol, 3h) pulverization->extraction filtration Filtration extraction->filtration evaporation Evaporation (under vacuum) filtration->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis identification Identification (Mass-to-Charge Ratio) analysis->identification quantification Quantification analysis->quantification

Experimental workflow for this compound analysis.

This compound is believed to be a prodrug, with its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), exerting its effects primarily through the serotonin (B10506) 5-HT2A receptor. The following diagram illustrates the Gq-coupled signaling cascade initiated upon receptor activation.

signaling_pathway ligand 4-HO-TMT (this compound Metabolite) receptor 5-HT2A Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release (from ER) ip3->ca_release stimulates cellular_response Downstream Cellular Responses pkc->cellular_response ca_release->cellular_response

5-HT2A receptor signaling pathway.

References

Detecting Aeruginascin in Psilocybe cubensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the methodologies for the detection and quantification of aeruginascin in Psilocybe cubensis samples. It is intended for researchers, scientists, and drug development professionals working with psychedelic compounds. This document outlines experimental protocols, presents quantitative data, and visualizes key workflows and biosynthetic pathways.

Introduction

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine (B22526) alkaloid and an analogue of psilocybin found in certain species of psychedelic mushrooms.[1] First identified in Inocybe aeruginascens, it has also been detected in Psilocybe cubensis.[1][2] The presence and concentration of this compound are of significant interest to researchers due to its potential to modulate the pharmacological effects of psilocybin.[2] This guide details the current analytical techniques for the accurate detection and quantification of this compound.

Quantitative Analysis of this compound in Psilocybe cubensis

Recent studies have quantified the concentration of this compound in various Psilocybe cubensis strains, revealing considerable variability. The data presented below is compiled from peer-reviewed research and highlights the typical concentration ranges observed.

Mushroom SpeciesStrain/SampleThis compound (mg/g dry weight)Psilocybin (mg/g dry weight)Psilocin (mg/g dry weight)Baeocystin (mg/g dry weight)Norbaeocystin (mg/g dry weight)Reference
Psilocybe cubensisNot Specified0.026 - 0.0530.208 - 5.3440.651 - 3.5090.139 - 0.8810.044 - 0.161[3]
Psilocybe cubensis (Caps)Not Specified~0.1~8.8~0.6~0.7~0.1[4]
Psilocybe cubensis (Stipes)Not Specified~0.05~4.4~0.3~0.35~0.05[4]

Experimental Protocol: Quantification of Tryptamines by UHPLC-MS/MS

The following protocol is a synthesized methodology based on the work of Gotvaldová et al. (2022), a prevalent method in the field for the analysis of tryptamines in fungal biomass.[5]

3.1. Sample Preparation and Extraction

  • Homogenization: Lyophilize and homogenize dried mushroom fruiting bodies to a fine powder.

  • Extraction:

    • Accurately weigh approximately 10 mg of the homogenized mushroom powder.

    • Add 1 mL of methanol (B129727).

    • Vortex the mixture for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant.

  • Dilution: Dilute the supernatant with methanol to an appropriate concentration for UHPLC-MS/MS analysis.

3.2. UHPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS).

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with dynamic multiple reaction monitoring (dMRM) for accurate quantification of this compound and other tryptamines.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the detection and quantification of this compound in Psilocybe cubensis samples.

experimental_workflow sample Mushroom Sample (Psilocybe cubensis) homogenization Homogenization (Lyophilization & Grinding) sample->homogenization extraction Extraction (Methanol & Sonication) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant dilution Dilution supernatant->dilution analysis UHPLC-MS/MS Analysis dilution->analysis quantification Data Analysis & Quantification analysis->quantification

Workflow for this compound Analysis.

4.2. Hypothesized Biosynthetic Pathway of this compound

This compound is structurally similar to psilocybin, differing by an additional methyl group on the nitrogen atom of the tryptamine side chain. While the complete biosynthetic pathway is not fully elucidated, it is hypothesized to branch from the psilocybin pathway. Crucially, the psilocybin biosynthesis enzyme PsiM, a methyltransferase, is understood not to be responsible for the final N-trimethylation step that produces this compound. This suggests the involvement of a yet-to-be-identified N-methyltransferase.

biosynthetic_pathway tryptophan L-Tryptophan psiD PsiD tryptophan->psiD intermediate1 4-hydroxytryptamine psiK PsiK intermediate1->psiK norbaeocystin Norbaeocystin psiM1 PsiM norbaeocystin->psiM1 baeocystin Baeocystin psiM2 PsiM baeocystin->psiM2 psilocybin Psilocybin unknown_enzyme Unknown N-methyltransferase psilocybin->unknown_enzyme This compound This compound psiD->intermediate1 psiK->norbaeocystin psiM1->baeocystin psiM2->psilocybin unknown_enzyme->this compound

Hypothesized this compound Biosynthesis.

Conclusion

The detection and quantification of this compound in Psilocybe cubensis is a rapidly evolving area of research. The use of sensitive analytical techniques like UHPLC-MS/MS is crucial for obtaining accurate data. Further research is needed to fully understand the biosynthetic pathway of this compound and its pharmacological effects. This guide provides a foundational understanding for researchers to build upon in their own investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phosphoryloxy-N,N,N-trimethyltryptamine (Aeruginascin)

This document provides a comprehensive technical overview of 4-phosphoryloxy-N,N,N-trimethyltryptamine, a naturally occurring tryptamine (B22526) analog of psilocybin. Also known as this compound, this compound is of growing interest within the scientific community for its unique pharmacological profile and potential therapeutic applications.

Chemical Structure and Properties

4-Phosphoryloxy-N,N,N-trimethyltryptamine (this compound) is an indoleamine derivative found in several species of psychoactive mushrooms, including Inocybe aeruginascens and Pholiotina cyanopus.[1] It is the N-trimethyl analog of psilocybin.[1] The chemical structure of this compound is characterized by a tryptamine backbone with a phosphate (B84403) group at the 4-position of the indole (B1671886) ring and a quaternary trimethylammonium moiety at the terminal nitrogen of the ethylamine (B1201723) side chain.

The active metabolite of this compound is 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which is formed by the dephosphorylation of the parent compound, analogous to the conversion of psilocybin to psilocin.[2]

Physicochemical Data

A summary of the key physicochemical properties for this compound and its active metabolite, 4-HO-TMT, is presented in Table 1.

Property4-Phosphoryloxy-N,N,N-trimethyltryptamine (this compound)4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)
IUPAC Name [3-[2-(Trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate[1]2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium[2]
Synonyms 4-PO-TMT, 4-PO-N,N,N-TMT[1]4-OH-TMT, Dephosphorylated this compound[2]
CAS Number 114264-95-8[1]262285-41-6[2]
Molecular Formula C₁₃H₂₀N₂O₄P[1]C₁₃H₁₉N₂O⁺[2]
Molar Mass 299.287 g·mol⁻¹[1]219.308 g·mol⁻¹[2]
SMILES C--INVALID-LINK--(C)CCc1c[nH]c2c1c(ccc2)OP(=O)(O)[O-][1]C--INVALID-LINK--(C)CCC1=CNC2=C1C(=CC=C2)O[2]
InChI InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18)[1]InChI=1S/C13H18N2O/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14H,7-8H2,1-3H3/p+1[2]

Pharmacology and Receptor Binding

The pharmacological activity of this compound is primarily attributed to its active metabolite, 4-HO-TMT. Both this compound and 4-HO-TMT have been shown to interact with various serotonin (B10506) receptors.

Receptor Affinity

Competitive radioligand binding assays have been utilized to determine the binding affinities of this compound and 4-HO-TMT for several human serotonin receptors. The results, presented as inhibition constants (Ki), are summarized in Table 2.

Compound5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂ₑ (Ki, nM)5-HT₃ (Ki, nM)
This compound (4-PO-TMT) High AffinityHigh AffinityHigh AffinityNo Binding
4-HO-TMT High AffinityHigh AffinityHigh Affinity> 10,000

Data sourced from Chadeayne et al., 2020.[3]

Notably, while its structural analog bufotenidine (B1649353) is a potent 5-HT₃ receptor agonist, 4-HO-TMT shows no significant affinity for this receptor.[2][3] The high affinity for the 5-HT₂ₐ receptor is consistent with the psychoactive properties observed with other tryptamines.[4] However, in vivo studies in rodents have shown that this compound and 4-HO-TMT do not induce the head-twitch response, a behavioral proxy for psychedelic effects in mice that is mediated by 5-HT₂ₐ receptor activation.[1][2]

The quaternary ammonium (B1175870) structure of 4-HO-TMT makes it less likely to cross the blood-brain barrier, which may explain the lack of head-twitch response in animal models.[2]

Experimental Protocols

Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)

The synthesis of 4-HO-TMT can be achieved through the methylation of 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT).

Materials:

Procedure:

  • Dissolve 4-acetoxy-N,N-dimethyltryptamine fumarate in the chosen solvent.

  • Add an excess of iodomethane to the solution.

  • The reaction mixture is then processed to yield the iodide salt of 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT).

  • Subsequent hydrolysis of the acetate (B1210297) group of 4-AcO-TMT yields 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).

This is a generalized procedure based on reported syntheses.[3][4]

Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the receptor binding affinity of a compound.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₃)

  • Radioligand specific for the target receptor

  • Test compound (e.g., 4-HO-TMT) at various concentrations

  • Incubation buffer

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the test compound at varying concentrations.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

The interaction of 4-HO-TMT with serotonin receptors, particularly the 5-HT₂ₐ receptor, is expected to initiate intracellular signaling cascades.

Proposed 5-HT₂ₐ Receptor Signaling Pathway

The activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G Proposed 5-HT2A Receptor Signaling Pathway for 4-HO-TMT cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-HO-TMT 4-HO-TMT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-TMT->5-HT2A_Receptor Binds to Gq_alpha Gq α 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream_Effects Downstream Cellular Effects Ca2+->Downstream_Effects PKC->Downstream_Effects

Caption: Proposed signaling cascade following 4-HO-TMT binding to the 5-HT2A receptor.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent pharmacological analysis of 4-HO-TMT.

G Experimental Workflow: Synthesis and Analysis of 4-HO-TMT Start Starting Material (4-AcO-DMT) Synthesis Methylation & Hydrolysis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Characterization->Functional_Assay Data_Analysis Data Analysis (Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for the synthesis, characterization, and analysis of 4-HO-TMT.

Conclusion

4-Phosphoryloxy-N,N,N-trimethyltryptamine (this compound) and its active metabolite, 4-HO-TMT, represent a unique class of tryptamines with a distinct pharmacological profile. While they exhibit high affinity for several serotonin receptors implicated in psychedelic effects, their quaternary ammonium structure likely limits their ability to cross the blood-brain barrier, resulting in an attenuated or absent psychedelic-like response in preclinical models. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of these compounds and to explore their potential therapeutic applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

References

The Enigmatic Biosynthesis of Aeruginascin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Divergent Pathways to a Unique Psychedelic Tryptamine (B22526)

For Immediate Release

This technical guide delves into the current scientific understanding of the biosynthesis of aeruginascin, a trimethylated analogue of psilocybin found in certain species of psychedelic mushrooms. While initially postulated as a direct downstream product of the canonical psilocybin pathway, recent evidence strongly indicates a more complex and divergent biosynthetic origin. This document provides a comprehensive overview of the precursor molecules, enzymatic players, and genetic underpinnings of this compound synthesis, with a particular focus on the contrasting pathways observed in Psilocybe and Inocybe genera. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction: The Divergence from the Canonical Psilocybin Pathway

The biosynthesis of psilocybin in Psilocybe species is a well-characterized pathway commencing with the amino acid L-tryptophan. This process involves a series of four core enzymatic steps catalyzed by PsiD (a decarboxylase), PsiH (a monooxygenase), PsiK (a phosphotransferase), and PsiM (a methyltransferase).[1] this compound, being the N,N,N-trimethylated counterpart to the N,N-dimethylated psilocybin, was initially hypothesized to be the product of a third methylation event catalyzed by PsiM on a psilocybin substrate.[2] However, compelling recent studies have demonstrated that PsiM is incapable of performing this tertiary methylation, thus ruling out this straightforward extension of the psilocybin pathway.[3][4][5] This finding points towards the existence of an alternative enzymatic machinery responsible for the final step in this compound biosynthesis.

The Psilocybe Pathway: A Foundation for Comparison

The established biosynthetic route to psilocybin in Psilocybe cubensis serves as a crucial reference for understanding the biosynthesis of related tryptamines. The pathway proceeds as follows:

  • Decarboxylation: L-tryptophan is decarboxylated by PsiD to produce tryptamine.

  • Hydroxylation: Tryptamine is hydroxylated at the 4-position by PsiH to yield 4-hydroxytryptamine (B1209533).

  • Phosphorylation: PsiK catalyzes the phosphorylation of 4-hydroxytryptamine to generate norbaeocystin.

  • Methylation: The methyltransferase PsiM sequentially adds two methyl groups to the amino group of norbaeocystin, first producing baeocystin (B1212335) and then psilocybin.[1]

It is now understood that this pathway terminates with the dimethylated psilocybin, and does not proceed to the trimethylated this compound in Psilocybe species.

A Putative Pathway in Inocybe: Unraveling the Synthesis of this compound

The primary source of this compound is the mushroom species Inocybe aeruginascens.[6] While the complete biosynthetic gene cluster for this compound has not been definitively elucidated in this species, research on the closely related psilocybin-producing species Inocybe corydalina offers significant insights. This research has uncovered a divergent biosynthetic pathway with a different enzymatic order and distinct methyltransferases.[3]

Key features of the proposed Inocybe pathway include:

  • Presence of Novel Methyltransferases: The genome of I. corydalina contains two methyltransferases, IpsM1 and IpsM2, which are phylogenetically distinct from Psilocybe's PsiM.[3] It is hypothesized that one or both of these enzymes, or their homologues in I. aeruginascens, are responsible for the methylation steps, potentially including the final trimethylation to produce this compound.

  • Altered Enzymatic Sequence: Evidence from in vitro assays with the I. corydalina enzymes suggests a different order of reactions compared to the Psilocybe pathway. This includes the possibility of methylation occurring before phosphorylation.[3]

  • Branched Pathway: The Inocybe pathway appears to be branched, leading to the production of both psilocybin and baeocystin as end products.[3] It is plausible that this compound represents another branch of this pathway.

The following diagram illustrates a hypothesized biosynthetic pathway for this compound, integrating findings from both Psilocybe and Inocybe research.

This compound Biosynthesis Pathway Hypothesized this compound Biosynthesis cluster_psilocybe Canonical Psilocybe Pathway cluster_inocybe Putative Inocybe Pathway to this compound L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine PsiD Hydroxy_Tryptamine 4-Hydroxytryptamine Tryptamine->Hydroxy_Tryptamine PsiH Norbaeocystin Norbaeocystin Hydroxy_Tryptamine->Norbaeocystin PsiK Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM Psilocybin Psilocybin Baeocystin->Psilocybin PsiM Psilocybin2 Psilocybin This compound This compound Psilocybin2->this compound Putative N-methyltransferase (non-PsiM, e.g., IpsM homologue)

Caption: Hypothesized divergence of the this compound pathway from the canonical psilocybin pathway.

Quantitative Data

The following tables summarize the available quantitative data regarding the concentrations of this compound and related tryptamines in mushroom species and the biochemical properties of relevant enzymes.

Table 1: Tryptamine Concentrations in Mushroom Fruiting Bodies

CompoundSpeciesConcentration (mg/g dry weight)Reference
This compoundInocybe aeruginascens0.280 - 0.283[7]
PsilocybinInocybe aeruginascens0.124 - 0.128[7]
BaeocystinInocybe aeruginascens0.038 - 0.039[7]
This compoundInocybe corydalinaUp to 3.0 (0.30%)[8]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km) (µM⁻¹min⁻¹)Reference
PsiMNorbaeocystin575 ± 1000.11 ± 0.010.000191[5]
PsiMBaeocystin492 ± 1540.06 ± 0.010.000122[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for replication and further investigation.

Extraction and Quantification of Tryptamines from Mushroom Material

Objective: To extract and quantify this compound, psilocybin, and other tryptamines from dried mushroom fruiting bodies.

Protocol:

  • Sample Preparation: Homogenize dried mushroom material into a fine powder using a cryo-mill or a standard grinder.[9]

  • Extraction:

    • Weigh approximately 50 mg of the mushroom powder.

    • Add 3 mL of 5% acetic acid in methanol (B129727).

    • Vortex for 30 minutes at 2500 rpm.

    • Centrifuge for 10 minutes at 4000 rpm.

    • Collect the supernatant.

    • Re-extract the pellet with an additional 2 mL of 5% acetic acid in methanol, vortex, and centrifuge as before.

    • Combine the supernatants.[9]

  • Sample Dilution and Analysis:

    • Bring the total volume of the combined supernatant to 10 mL with water.

    • Dilute the sample as necessary (e.g., 1000x) with water.

    • Spike with an internal standard (e.g., Psilocin-D10 & Psilocybin-D4) for a final concentration of 50 ng/mL.[9]

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[8][9]

Instrumentation and Conditions for LC-MS/MS Analysis:

  • Chromatography: Reversed-phase C18 column.[10]

  • Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium (B1175870) formate.[10]

  • Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for specific detection and quantification of each tryptamine.

In Vitro Enzyme Assays for Methyltransferase Activity

Objective: To determine the substrate specificity and kinetic parameters of a putative this compound-producing methyltransferase.

Protocol:

  • Enzyme Preparation:

    • Clone the gene encoding the putative methyltransferase into an appropriate expression vector (e.g., pET vector for E. coli expression).

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the substrate (e.g., psilocybin).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., an organic solvent like methanol or by heat inactivation).

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS/MS to detect and quantify the formation of the methylated product (this compound).

  • Kinetic Analysis:

    • To determine Km and kcat, perform a series of assays with varying substrate concentrations while keeping the enzyme and SAM concentrations constant.

    • Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the study of this compound biosynthesis.

Psilocybin_vs_Inocybe_Pathway Comparison of Tryptamine Biosynthesis Pathways cluster_psilocybe Psilocybe Pathway cluster_inocybe Hypothesized Inocybe Pathway P_L_Tryptophan L-Tryptophan P_Tryptamine Tryptamine P_L_Tryptophan->P_Tryptamine PsiD P_4_OH_Tryptamine 4-Hydroxytryptamine P_Tryptamine->P_4_OH_Tryptamine PsiH P_Norbaeocystin Norbaeocystin P_4_OH_Tryptamine->P_Norbaeocystin PsiK P_Baeocystin Baeocystin P_Norbaeocystin->P_Baeocystin PsiM P_Psilocybin Psilocybin P_Baeocystin->P_Psilocybin PsiM I_L_Tryptophan L-Tryptophan I_4_OH_Tryptophan 4-Hydroxy-L-tryptophan I_L_Tryptophan->I_4_OH_Tryptophan IpsH I_4_OH_Tryptamine 4-Hydroxytryptamine I_4_OH_Tryptophan->I_4_OH_Tryptamine IpsD I_Methylated_Intermediates Methylated Intermediates I_4_OH_Tryptamine->I_Methylated_Intermediates IpsM1/IpsM2 I_Psilocybin Psilocybin I_Methylated_Intermediates->I_Psilocybin IpsK I_this compound This compound I_Methylated_Intermediates->I_this compound Putative Methyltransferase (e.g., IpsM homologue)

Caption: Contrasting biosynthetic pathways in Psilocybe and hypothesized in Inocybe.

Experimental_Workflow Workflow for Identifying this compound Synthase Mushroom_Collection Collect I. aeruginascens Genomic_DNA_Extraction Extract Genomic DNA Mushroom_Collection->Genomic_DNA_Extraction Genome_Sequencing Sequence Genome Genomic_DNA_Extraction->Genome_Sequencing Gene_Cluster_Identification Identify Putative Methyltransferase Genes Genome_Sequencing->Gene_Cluster_Identification Gene_Cloning Clone Candidate Genes Gene_Cluster_Identification->Gene_Cloning Protein_Expression Express Recombinant Proteins Gene_Cloning->Protein_Expression Enzyme_Assay Perform In Vitro Enzyme Assays with Psilocybin Protein_Expression->Enzyme_Assay Product_Analysis Analyze Products by LC-MS/MS Enzyme_Assay->Product_Analysis Confirmation Confirm this compound Production Product_Analysis->Confirmation

Caption: Experimental workflow for identifying the enzyme responsible for this compound synthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a compelling area of research that highlights the metabolic diversity within psychedelic mushrooms. Current evidence strongly refutes the initial hypothesis of a simple extension to the canonical psilocybin pathway and instead points towards a distinct enzymatic machinery, likely involving a novel methyltransferase, as seen in the Inocybe genus. The definitive identification and characterization of the enzyme or enzymes responsible for the trimethylation of the tryptamine backbone in Inocybe aeruginascens remains a key objective for future research. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers to further unravel the enigmatic biosynthesis of this unique psychedelic compound. Such research will not only deepen our fundamental understanding of fungal natural product biosynthesis but also has the potential to enable the biotechnological production of this compound and its analogues for pharmacological investigation.

References

The Enigmatic Euphoria of Aeruginascin: A Technical Review of Anecdotal Reports and Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin, a naturally occurring tryptamine (B22526) analogue of psilocybin found in certain mushroom species, has garnered attention for anecdotal reports suggesting it may induce euphoric states, potentially without the profound psychedelic effects associated with its more famous counterpart. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological profile and the preclinical data that both inform and challenge these anecdotal claims. While human clinical data on the subjective effects of isolated this compound is non-existent, this document synthesizes the available in vitro and in vivo preclinical findings to offer a data-driven perspective for the research and drug development community. We present quantitative data on receptor binding affinities, detail the experimental protocols used in key studies, and visualize the proposed metabolic and signaling pathways. The aim is to provide a foundational resource for further scientific inquiry into the unique properties of this compound and its potential as a pharmacological agent.

Introduction

The anecdotal reports of euphoric experiences following the ingestion of mushrooms containing this compound, such as Inocybe aeruginascens, stand in contrast to the often-unpredictable and sometimes dysphoric experiences associated with psilocybin-containing mushrooms[1][2][3][4]. These reports, primarily emerging from the work of Jochen Gartz, describe a consistently positive mood elevation in individuals who consumed these mushrooms[2][4][5]. This has led to speculation that this compound may modulate the action of psilocybin or possess unique psychoactive properties of its own, potentially offering a pathway to therapeutic agents with improved side-effect profiles.

However, it is crucial to underscore that these reports are anecdotal and have not been substantiated by controlled clinical trials. Preclinical research, while not directly measuring euphoria, has begun to elucidate the pharmacological characteristics of this compound and its primary metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), providing a scientific framework within which to consider these anecdotal claims. This guide will delve into this preclinical data to provide a clear and technically detailed picture of what is currently known.

Quantitative Pharmacological Data

The primary mechanism of action for classic psychedelics is agonism at the serotonin (B10506) 2A (5-HT2A) receptor. The following tables summarize the quantitative data from preclinical studies on the binding affinities of this compound and its metabolites at various serotonin receptors, as well as their effects in behavioral assays in mice.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds at Human Serotonin Receptors
Compound5-HT1A5-HT2A5-HT2B5-HT35-HT6SERTSigma 1
This compound>10,000>10,000>10,000>10,000>10,000>10,0002,700
4-HO-TMT (metabolite)16023067>10,0002,4001,400>10,000
Psilocybin>10,000>10,0001,500>10,0001,400>10,000>10,000
Psilocin160414.6>10,0001,0004,300>10,000

Data compiled from multiple sources.[1][3][6][7]

Table 2: In Vivo Effects of this compound and Psilocybin in Mice
CompoundHead-Twitch Response (HTR) ED50 (mg/kg)Effect on Locomotor ActivityEffect on Body Temperature
This compoundInactiveNo significant effect at tested dosesNo significant effect at tested doses
Psilocybin0.29Decrease at higher dosesDecrease at higher doses

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.[6][7][8]

Experimental Protocols

The data presented above were generated using established experimental methodologies in pharmacology and behavioral science. Below are detailed descriptions of the key experimental protocols cited in the literature.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound, 4-HO-TMT, and other tryptamines for various human serotonin receptor subtypes.

  • Methodology:

    • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected to express the specific human serotonin receptor subtype of interest. The cells are cultured and then harvested. The cell membranes, which contain the receptors, are isolated through a process of homogenization and centrifugation.

    • Competitive Binding Assay: The prepared cell membranes are incubated with a specific concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (e.g., 4-HO-TMT).

    • Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • Data Analysis: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.[1][3][6]

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, rotational head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

  • Methodology:

    • Animal Subjects: Male C57BL/6J mice are commonly used.

    • Drug Administration: Mice are administered various doses of the test compound (e.g., this compound, psilocybin) or a vehicle control, typically via subcutaneous or intraperitoneal injection.

    • Observation Period: Immediately following administration, mice are placed in individual observation chambers. The number of head twitches is counted for a specified period, often 30-60 minutes.

    • Data Analysis: The dose-response relationship is analyzed to determine the dose that produces 50% of the maximal effect (ED50).[6][7][8]

Visualizing the Pathways

To better understand the proposed mechanism of action of this compound, the following diagrams illustrate its metabolic conversion and the subsequent interaction of its active metabolite with serotonin receptors.

Metabolic Activation of this compound

Metabolic Activation of this compound This compound This compound (Prodrug) AlkalinePhosphatase Alkaline Phosphatase (in vivo hydrolysis) This compound->AlkalinePhosphatase FourHOTMT 4-HO-TMT (Active Metabolite) AlkalinePhosphatase->FourHOTMT Dephosphorylation

Caption: Proposed metabolic pathway of this compound to its active metabolite, 4-HO-TMT.

Simplified Serotonergic Signaling of 4-HO-TMT

Simplified Serotonergic Signaling of 4-HO-TMT cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FourHOTMT 4-HO-TMT HTR1A 5-HT1A Receptor FourHOTMT->HTR1A Binds HTR2A 5-HT2A Receptor FourHOTMT->HTR2A Binds HTR2B 5-HT2B Receptor FourHOTMT->HTR2B Binds G_protein G-protein activation HTR2A->G_protein Arrestin β-Arrestin Recruitment HTR2A->Arrestin Calcium Calcium Mobilization G_protein->Calcium

Caption: Interaction of 4-HO-TMT with key serotonin receptors and downstream signaling.

Discussion and Future Directions

The available preclinical data indicates that this compound itself has low affinity for serotonin receptors. However, its dephosphorylated metabolite, 4-HO-TMT, demonstrates moderate affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors.[1][3] Despite this, this compound does not induce the head-twitch response in mice, a key indicator of psychedelic potential mediated by the 5-HT2A receptor.[6][7][8] This finding suggests that while 4-HO-TMT can bind to the 5-HT2A receptor, it may not activate the specific downstream signaling pathways that lead to psychedelic effects, or it may not readily cross the blood-brain barrier to a significant extent.[2][8]

The anecdotal reports of euphoria remain an intriguing but unproven aspect of this compound's profile. It is plausible that the subjective effects are not solely dependent on 5-HT2A agonism and may involve a more complex interplay with other receptors, such as 5-HT1A, which is known to be involved in mood regulation. Furthermore, the possibility of an "entourage effect," where the combination of tryptamines in certain mushrooms produces a unique psychoactive profile, cannot be discounted.[9]

For researchers and drug development professionals, this compound presents a compelling case for further investigation. Future research should prioritize:

  • Human Clinical Trials: Controlled studies with pure, synthesized this compound are necessary to definitively characterize its subjective effects, including any potential for euphoria, and to assess its safety profile in humans.

  • Pharmacokinetic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound and 4-HO-TMT, particularly focusing on blood-brain barrier penetration, are crucial.

  • Functional Assays: In-depth in vitro functional assays are needed to understand how 4-HO-TMT modulates signaling through the 5-HT2A receptor (e.g., G-protein vs. β-arrestin pathways) compared to classic psychedelics like psilocin.

Conclusion

The narrative surrounding this compound is currently one of intriguing anecdotal reports of euphoria that are not yet supported by robust scientific evidence. The preclinical data paints a picture of a compound with a unique pharmacological profile, distinct from that of psilocybin. While it is unlikely to be a classic psychedelic in the same vein as psilocin, its interaction with multiple serotonin receptors warrants further exploration. The potential for a non-psychedelic or minimally psychedelic compound with mood-enhancing properties is of significant interest for the development of novel therapeutics for psychiatric disorders. This technical guide serves as a summary of the current, limited knowledge and a call to the scientific community to rigorously investigate the true nature of this compound's effects.

References

An In-depth Technical Guide on Early Studies of Aeruginascin and its Psychological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring indoleamine analog of psilocybin.[1][2] Its discovery and the early research surrounding it have opened intriguing questions regarding its pharmacological activity and potential to modulate the psychological effects of psilocybin-containing mushrooms. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its discovery, the initial anecdotal evidence of its psychological impact, and the early pharmacological characterization of its putative active metabolite.

Discovery and Early Observations of Psychological Impact

This compound was first identified by German chemist Jochen Gartz in 1987 in the mushroom Inocybe aeruginascens.[3] Subsequent analysis revealed its presence in other fungal species, including Pholiotina cyanopus and Psilocybe cubensis.[2]

A pivotal early study by Gartz in 1989 provided the first insights into the potential psychological effects of this compound.[1][2][3] This research was not a controlled clinical trial but rather a comparative analysis of 24 documented cases of accidental ingestions of psilocybin-containing mushrooms.[3] Gartz observed that individuals who consumed Inocybe aeruginascens, a species containing significant levels of this compound alongside psilocybin and baeocystin (B1212335), consistently reported euphoric experiences.[1][3] This was in stark contrast to the often slight and sometimes deeply dysphoric moods, accompanied by psychosis, panic, and anxiety, reported by individuals who ingested mushrooms containing high levels of psilocybin and psilocin but no this compound.[3] This led Gartz to hypothesize that this compound may act to modify the pharmacological effects of psilocybin, leading to a more consistently positive psychological outcome.[3]

It is critical to note that these early observations are anecdotal and preliminary, lacking the rigorous controls of modern clinical research.[1][2] Nevertheless, they have spurred further investigation into the pharmacology of this compound and its potential role in the "entourage effect" in psychedelic mushrooms.

Chemical and Pharmacological Profile

This compound is the N-trimethylated analog of psilocybin.[1] It is presumed to be a prodrug, undergoing dephosphorylation in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[4][5] This metabolic conversion is analogous to the dephosphorylation of psilocybin to psilocin.[5]

Receptor Binding Affinity

Early pharmacological studies focused on the binding affinity of 4-HO-TMT to various serotonin (B10506) receptors, as these are the primary targets for classic psychedelics. The prevailing hypothesis was that 4-HO-TMT, being structurally similar to the potent 5-HT3 agonist bufotenidine, would also exhibit high affinity for the 5-HT3 receptor.[5] However, competitive radioligand binding assays revealed unexpected results.[4][5]

4-HO-TMT demonstrated a notable binding affinity for the 5-HT2A and 5-HT2B receptors, and to a lesser extent, the 5-HT1A receptor.[4][5] Contrary to the initial hypothesis, it showed no significant binding to the 5-HT3 receptor.[4][5] The binding affinities (Ki) for 4-HO-TMT at these receptors are presented in Table 1, alongside those of psilocybin for comparison.

Table 1: Quantitative Receptor Binding Affinity Data

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT3 (Ki, nM)
4-HO-TMT4400670120>10,000
Psilocybin567.4107.24.6No significant binding

Data compiled from Chue et al., 2022 and Chadeayne et al., 2020.[1][4][5]

The data indicates that while 4-HO-TMT binds to the 5-HT2A receptor, its affinity is several orders of magnitude lower than that of psilocybin.[1]

Experimental Protocols

Analysis of this compound in Mushroom Fruiting Bodies (Gartz, 1989)

The early analysis of this compound content in Inocybe aeruginascens by Gartz involved the following general steps:

  • Extraction: The dried and pulverized mushroom fruiting bodies were extracted with a suitable solvent, likely methanol (B129727) or ethanol, to isolate the indole (B1671886) alkaloids.

  • Chromatographic Separation: The resulting extract was subjected to thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to separate the different compounds present in the extract.

  • Identification and Quantification: By comparing the retention times and spectral data with those of known standards (for psilocybin and baeocystin) and through structural elucidation for the novel compound, this compound was identified. The concentration of this compound was found to be comparable to that of psilocybin and baeocystin in I. aeruginascens.[3]

Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)

The putative active metabolite of this compound, 4-HO-TMT, was synthesized for pharmacological testing. A common synthetic route, as described by Chadeayne et al. (2020), is as follows:

  • Starting Material: The synthesis begins with 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin.[5][6]

  • Methylation: 4-AcO-DMT fumarate (B1241708) is methylated using an excess of iodomethane (B122720) in a methanolic solution. This reaction yields 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide.[5][6]

  • Hydrolysis: The intermediate, 4-AcO-TMT iodide, is then hydrolyzed in aqueous acetic acid to remove the acetyl group, yielding 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide.[5][6]

  • Purification: The final product is purified by recrystallization from a methanolic solution.[5][6]

Competitive Radioligand Binding Assays

The receptor binding affinities of 4-HO-TMT were determined using competitive radioligand binding assays. The general principle of this in vitro technique is as follows:

  • Preparation of Cell Membranes: Cell membranes expressing the specific human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3) are prepared.

  • Incubation: These membranes are incubated with a known radiolabeled ligand that has a high affinity for the receptor.

  • Competition: The test compound (4-HO-TMT) is added in increasing concentrations to compete with the radioligand for binding to the receptor.

  • Measurement of Radioactivity: After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki) to provide a measure of the compound's binding affinity.

Visualizations

cluster_metabolite Active Metabolite This compound This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) Metabolite 4-HO-TMT (4-hydroxy-N,N,N-trimethyltryptamine) This compound->Metabolite Dephosphorylation Psilocybin Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) Psilocybin->Metabolite

Caption: Chemical relationship of this compound to Psilocybin and its active metabolite.

cluster_data_collection Data Collection cluster_analysis Comparative Analysis cluster_hypothesis Hypothesis Generation Case Reports 24 Accidental Ingestion Cases Mushroom_Type_1 Ingestion of Inocybe aeruginascens (contains this compound) Case Reports->Mushroom_Type_1 Mushroom_Type_2 Ingestion of other Psilocybin mushrooms (no this compound) Case Reports->Mushroom_Type_2 Psychological_Outcome_1 Euphoric Experience Mushroom_Type_1->Psychological_Outcome_1 Psychological_Outcome_2 Dysphoric Experience Mushroom_Type_2->Psychological_Outcome_2 Hypothesis This compound modulates psilocybin's effects towards euphoria Psychological_Outcome_1->Hypothesis Psychological_Outcome_2->Hypothesis

Caption: Conceptual workflow of Gartz's 1989 observational study.

This compound This compound (4-PO-TMT) 4_HO_TMT 4-HO-TMT (Active Metabolite) This compound->4_HO_TMT Dephosphorylation (in vivo) Serotonin_Receptors Serotonin Receptors (5-HT2A, 5-HT2B, 5-HT1A) 4_HO_TMT->Serotonin_Receptors Receptor Binding

Caption: Proposed metabolic pathway and mechanism of action of this compound.

Conclusion

The early studies on this compound, initiated by the work of Jochen Gartz, have laid a foundation for understanding this unique tryptamine. The initial anecdotal reports of its association with euphoric experiences, combined with the subsequent pharmacological data on its active metabolite, 4-HO-TMT, suggest a complex and potentially distinct psychoactive profile compared to psilocybin alone. While 4-HO-TMT's lower affinity for the 5-HT2A receptor might imply reduced psychedelic potency, its overall receptor interaction profile warrants further investigation. The early research underscores the importance of studying the full spectrum of alkaloids in psychedelic mushrooms to better understand their therapeutic potential and subjective effects. Future research, including controlled clinical studies, is necessary to move beyond the anecdotal evidence and fully elucidate the psychological and physiological impact of this compound in humans.

References

The Pharmacology of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) is the putative active metabolite of aeruginascin, a naturally occurring tryptamine (B22526) analog found in certain species of psychedelic mushrooms. Unlike its more famous counterpart, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), the active metabolite of psilocybin, 4-HO-TMT possesses a unique pharmacological profile that is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of 4-HO-TMT's pharmacology, with a focus on its interactions with serotonergic receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Core Pharmacology of 4-HO-TMT

The primary mechanism of action of 4-HO-TMT involves its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Its pharmacological profile is distinct from that of psilocin, exhibiting different binding affinities and functional activities at various 5-HT receptor subtypes.

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the affinity of 4-HO-TMT for several key serotonin receptors. The inhibition constant (Kᵢ) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

The binding affinity of 4-HO-TMT has been characterized at human 5-HT₁A, 5-HT₂A, 5-HT₂B, and 5-HT₃ receptors. Notably, and contrary to early hypotheses, 4-HO-TMT shows no significant affinity for the 5-HT₃ receptor. Its binding profile at other serotonin receptors is summarized in the table below.

Table 1: Receptor Binding Affinities (Kᵢ) of 4-HO-TMT and Comparative Compounds (in nM)

Compound5-HT₁A5-HT₂A5-HT₂B5-HT₃
4-HO-TMT 4,400670120>10,000
Psilocin567.4107.24.6>10,000
Psilocybin>10,000>10,00098.7>10,000

Data for 4-HO-TMT, psilocin, and psilocybin from Chadeayne et al., 2020.

Functional Activity

The functional activity of 4-HO-TMT has been investigated through various in vitro and in vivo assays. These studies aim to determine whether the binding of 4-HO-TMT to a receptor results in a cellular response (agonism) and the potency and efficacy of this response.

5-HT₂A Receptor Activity: The 5-HT₂A receptor is the primary target for classic psychedelic compounds. While 4-HO-TMT binds to the 5-HT₂A receptor, its functional potency is significantly lower than that of psilocin. The half-maximal effective concentration (EC₅₀) for 4-HO-TMT in activating the 5-HT₂A receptor has been reported to be 6,800 nM, which is 324-fold lower than that of psilocin (21 nM). In vivo studies in rodents have shown that 4-HO-TMT does not induce the head-twitch response, a behavioral proxy for psychedelic effects in animals, which is consistent with its lower in vitro potency at the 5-HT₂A receptor.

5-HT₁D and 5-HT₂B Receptor Activity: Functional assays have demonstrated that 4-HO-TMT acts as a weak partial agonist at both the 5-HT₁D and 5-HT₂B receptors.

Table 2: Functional Activity of 4-HO-TMT

ReceptorAssay TypeParameterValue (nM)Efficacy
5-HT₂ACalcium MobilizationEC₅₀6,800Lower than psilocin
5-HT₁DFluorescence-basedAgonist PotencyMicromolar rangeWeak Partial Agonist
5-HT₂BFluorescence-basedAgonist PotencyMicromolar rangeWeak Partial Agonist

EC₅₀ value for 5-HT₂A from Wikipedia, citing a study. Agonist potency at 5-HT₁D and 5-HT₂B from Glatfelter et al., 2022.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the pharmacological profile of compounds like 4-HO-TMT.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor. The data for 4-HO-TMT's binding affinity was generated by the NIMH Psychoactive Drug Screening Program (PDSP), which utilizes standardized protocols.

General Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest are prepared from cultured cells.

  • Assay Setup: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (4-HO-TMT) are added to the wells to compete with the radioligand for binding to the receptor.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor of Interest) incubation Incubate Membranes, Radioligand, and Test Compound to Equilibrium prep_membranes->incubation prep_radioligand Prepare Radioligand (Fixed Concentration) prep_radioligand->incubation prep_competitor Prepare Test Compound (Serial Dilutions) prep_competitor->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration quantification Quantify Radioactivity on Filters filtration->quantification analysis Non-linear Regression Analysis to Determine IC50 and Ki quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are essential for determining the cellular response following the binding of a ligand to its receptor.

Activation of Gq-coupled receptors like 5-HT₂A and 5-HT₂B leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.

General Protocol Outline:

  • Cell Culture: Cells expressing the human 5-HT₂A or 5-HT₂B receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will fluoresce upon binding to calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured. The test compound (4-HO-TMT) at various concentrations is then added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values can be determined.

Activation of Gi-coupled receptors like 5-HT₁A inhibits the production of cyclic AMP (cAMP).

General Protocol Outline:

  • Cell Culture: Cells expressing the human 5-HT₁A receptor are cultured in multi-well plates.

  • Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a baseline level of cAMP production.

  • Compound Addition: The test compound (4-HO-TMT) at various concentrations is added to the wells. If 4-HO-TMT is an agonist, it will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

  • Data Analysis: The reduction in cAMP levels is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC₅₀ (for inhibition of cAMP production) or EC₅₀ and Eₘₐₓ can be determined.

Functional_Assay_Workflow cluster_gq Gq-Coupled Receptor Assay (e.g., 5-HT2A) cluster_gi Gi-Coupled Receptor Assay (e.g., 5-HT1A) gq_cells Culture Cells Expressing Gq-Coupled Receptor gq_dye Load with Calcium-Sensitive Dye gq_cells->gq_dye gq_measure Measure Baseline Fluorescence gq_dye->gq_measure gq_add Add Test Compound gq_measure->gq_add gq_read Read Fluorescence Change (Calcium Flux) gq_add->gq_read gq_analyze Analyze Dose-Response (EC50, Emax) gq_read->gq_analyze gi_cells Culture Cells Expressing Gi-Coupled Receptor gi_forskolin Stimulate with Forskolin gi_cells->gi_forskolin gi_add Add Test Compound gi_forskolin->gi_add gi_lyse Lyse Cells and Measure cAMP gi_add->gi_lyse gi_analyze Analyze Dose-Response (IC50/EC50, Emax) gi_lyse->gi_analyze

Caption: General workflows for functional assays of GPCRs.

Signaling Pathways

The interaction of 4-HO-TMT with serotonin receptors initiates intracellular signaling cascades that ultimately lead to a physiological response.

5-HT₁A Receptor Signaling Pathway (Gi-coupled)

The 5-HT₁A receptor is coupled to an inhibitory G-protein (Gi). Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors.

G_protein_Gi_signaling_pathway 4-HO-TMT 4-HO-TMT 5-HT1A Receptor 5-HT1A Receptor 4-HO-TMT->5-HT1A Receptor binds Gi-protein Gi-protein 5-HT1A Receptor->Gi-protein activates Adenylyl Cyclase Adenylyl Cyclase Gi-protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases PKA PKA cAMP->PKA inhibits Cellular Response Cellular Response PKA->Cellular Response modulates

Caption: The Gi-coupled signaling pathway of the 5-HT₁A receptor.

5-HT₂A and 5-HT₂B Receptor Signaling Pathway (Gq-coupled)

The 5-HT₂A and 5-HT₂B receptors are coupled to a Gq protein. Activation of these receptors by an agonist stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a cellular response.

G_protein_Gq_signaling_pathway 4-HO-TMT 4-HO-TMT 5-HT2A/2B Receptor 5-HT2A/2B Receptor 4-HO-TMT->5-HT2A/2B Receptor binds Gq-protein Gq-protein 5-HT2A/2B Receptor->Gq-protein activates PLC PLC Gq-protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases from ER PKC PKC DAG->PKC activates Ca2+->PKC activates Cellular Response Cellular Response PKC->Cellular Response phosphorylates targets

Caption: The Gq-coupled signaling pathway of 5-HT₂A/2B receptors.

Conclusion

4-HO-TMT, the active metabolite of this compound, exhibits a distinct pharmacological profile characterized by moderate affinity for 5-HT₂A and 5-HT₂B receptors and lower affinity for the 5-HT₁A receptor. Its functional activity at the 5-HT₂A receptor is significantly lower than that of psilocin, which is consistent with the lack of psychedelic-like effects in preclinical models. The weak partial agonism at 5-HT₁D and 5-HT₂B receptors further differentiates its activity profile.

This technical guide provides a foundational understanding of the pharmacology of 4-HO-TMT. Further research is warranted to fully elucidate its in vivo effects, pharmacokinetic properties, and potential therapeutic applications. The detailed experimental methodologies and signaling pathway diagrams presented here offer a framework for future investigations into this intriguing tryptamine derivative.

The Enigmatic Role of Aeruginascin in the Psychoactive Fungi Chemical Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin, a trimethylated analogue of psilocybin, is a naturally occurring tryptamine (B22526) found in certain species of psychoactive fungi. While its presence has been known for decades, its precise role in the chemical profile and overall pharmacological effects of these fungi remains a subject of ongoing research. This technical guide provides an in-depth exploration of this compound, consolidating current knowledge on its biosynthesis, pharmacology, and its potential contribution to the "entourage effect" in psychoactive fungi. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of psychedelic compounds.

Introduction

The renewed interest in the therapeutic potential of psychedelic compounds has led to a more detailed investigation of the chemical constituents of psychoactive fungi beyond psilocybin and psilocin. Among these minor alkaloids, this compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) has garnered significant attention. First identified in Inocybe aeruginascens, this compound has been hypothesized to modulate the psychoactive experience, potentially contributing to more euphoric and less dysphoric effects.[1][2] Understanding the contribution of this compound to the overall chemical profile is crucial for the development of safer and more effective psychedelic-assisted therapies.

Chemical Profile and Quantitative Analysis

This compound co-occurs with other tryptamine alkaloids, including psilocybin, psilocin, baeocystin (B1212335), and norbaeocystin (B1244615), in various fungal species. The relative concentrations of these compounds can vary significantly between and within species, influencing the overall pharmacological effects of the mushroom.

Data Presentation: Tryptamine Alkaloid Content in Psychoactive Fungi

The following table summarizes the quantitative data for this compound and related tryptamine alkaloids in various fungal species, as determined by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

Fungal SpeciesThis compound (mg/g dry weight)Psilocybin (mg/g dry weight)Psilocin (mg/g dry weight)Baeocystin (mg/g dry weight)Norbaeocystin (mg/g dry weight)
Inocybe aeruginascens0.280–0.2830.124–0.1280.0050.038–0.039Not Detected
Psilocybe cubensis0.026–0.0530.651–3.5090.208–5.3440.139–0.8810.044–0.161
Psilocybe cyanescens0.011–0.0392.340–13.8080.409–10.0180.216–2.8520.102–0.978
Psilocybe caerulipes0.018–0.0282.234–5.6740.501–2.7700.063–0.1410.019–0.052

Biosynthesis of this compound

The biosynthetic pathway of this compound is not yet fully elucidated but is believed to closely follow the well-established pathway of psilocybin. The initial steps, starting from the amino acid tryptophan, are likely identical. However, the final N-methylation step to create the quaternary amine of this compound is a key point of divergence.

Recent research has shown that the psilocybin N-methyltransferase (PsiM), responsible for the mono- and di-methylation of norbaeocystin to produce baeocystin and psilocybin, is incapable of catalyzing the third methylation to form this compound.[4][5] This suggests the involvement of a distinct, yet-to-be-identified N-methyltransferase in the biosynthesis of this compound.

Hypothetical Biosynthetic Pathway of this compound

Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine PsiD (Decarboxylase) 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH (Hydroxylase) Norbaeocystin Norbaeocystin 4-Hydroxytryptamine->Norbaeocystin PsiK (Kinase) Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM (Methyltransferase) Psilocybin Psilocybin Baeocystin->Psilocybin This compound This compound Psilocybin->this compound

A hypothetical biosynthetic pathway for this compound.

Pharmacology and Signaling Pathways

This compound is a prodrug that is likely dephosphorylated in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[6][7] The pharmacological activity of 4-HO-TMT has been investigated through in vitro receptor binding assays.

Receptor Binding Affinities

The binding affinities (Ki) of 4-HO-TMT and, for comparison, psilocin, at key serotonin (B10506) receptors are presented in the table below.[8][9]

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)
4-HO-TMT4400670120
Psilocin15647.64.6

4-HO-TMT displays a lower affinity for the 5-HT2A receptor compared to psilocin, which is the primary target for the psychedelic effects of psilocybin.[8] Notably, this compound itself, unlike its dephosphorylated metabolite, does not induce the head-twitch response in rodents, a behavioral proxy for psychedelic activity.[2] This suggests that this compound may have a different pharmacological profile than classic psychedelics.

Serotonergic Signaling Pathway of 4-HO-TMT

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-HO-TMT 4-HO-TMT 5-HT1A_R 5-HT1A Receptor 4-HO-TMT->5-HT1A_R 5-HT2A_R 5-HT2A Receptor 4-HO-TMT->5-HT2A_R 5-HT2B_R 5-HT2B Receptor 4-HO-TMT->5-HT2B_R Gi Gi 5-HT1A_R->Gi Gq Gq 5-HT2A_R->Gq 5-HT2B_R->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Response Cellular Response cAMP->Cellular_Response Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Serotonergic signaling of 4-HO-TMT.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and pharmacological characterization of this compound and related compounds.

Extraction and Quantification of Tryptamine Alkaloids from Fungal Material

This protocol is adapted from Gotvaldová et al. (2022) for the analysis of tryptamines in dried mushroom samples using UHPLC-MS/MS.[3]

Materials:

Procedure:

  • Weigh 10 mg of homogenized, dried mushroom powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of methanol.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Dilute the sample 50-fold with methanol for analysis.

UHPLC-MS/MS Parameters:

  • UHPLC System: Agilent 1290 Infinity II

  • Column: Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 10 mM ammonium formate with 0.1% (v/v) formic acid in water

  • Mobile Phase B: 10 mM ammonium formate with 0.1% (v/v) formic acid in methanol

  • Gradient: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-12 min (5% B)

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 3 µL

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Gas Temperature: 340 °C

  • Gas Flow: 10 L/min

  • Nebulizer: 25 psig

  • Sheath Gas Temperature: 400 °C

  • Sheath Gas Flow: 12 L/min

  • Capillary Voltage: 2300 V

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)

Experimental Workflow for Tryptamine Analysis

ExperimentalWorkflow Sample Dried Mushroom Sample Grinding Grinding and Homogenization Sample->Grinding Extraction Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UHPLC UHPLC Separation Filtration->UHPLC MSMS Tandem Mass Spectrometry (dMRM) UHPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Workflow for tryptamine analysis.
In Vitro Serotonin Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for serotonin receptors.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A, 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

  • Test compound (e.g., 4-HO-TMT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition: Test compound dilution, radioligand, and cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from a competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Head-Twitch Response (HTR) Assay

The HTR assay in mice is a behavioral model used to assess the in vivo 5-HT2A receptor agonist activity of a compound, which is correlated with psychedelic potential in humans.[10]

Materials:

  • Male C57BL/6J mice

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).

  • Immediately place the mouse back into the observation chamber.

  • Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes).

  • Two trained observers, blind to the treatment conditions, independently score the number of head-twitches from the video recordings. A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head.

  • Analyze the data to determine if the test compound significantly increases the number of head-twitches compared to the vehicle control.

The "Entourage Effect": this compound's Modulatory Role

The "entourage effect" posits that the synergistic interaction of multiple compounds in a natural product can produce a greater or different effect than the sum of the individual components. In the context of psychoactive fungi, it is hypothesized that minor alkaloids like this compound may modulate the effects of psilocybin.

Anecdotal reports from accidental ingestions of Inocybe aeruginascens, a species with high concentrations of this compound, describe euphoric experiences with a notable absence of the dysphoria sometimes associated with psilocybin-containing mushrooms.[1][2] This has led to the suggestion that this compound may act as a positive modulator of the psychedelic experience. However, preclinical studies have not yet provided a clear mechanistic explanation for this purported effect. The lower affinity of 4-HO-TMT for the 5-HT2A receptor and the lack of HTR induction by this compound suggest that its contribution to the classic psychedelic effects is likely minimal. Further research is needed to investigate other potential mechanisms of action, such as interactions with other receptor systems or metabolic pathways, that could explain its reported mood-enhancing properties.

Conclusion

This compound remains a fascinating and understudied component of the chemical profile of psychoactive fungi. While its direct psychedelic activity appears to be limited, its potential to modulate the overall effects of psilocybin-containing mushrooms warrants further investigation. This technical guide has summarized the current state of knowledge regarding this compound, providing a foundation for future research in this area. A deeper understanding of the complex interplay between the various tryptamine alkaloids in these fungi will be essential for the development of novel and improved psychedelic-assisted therapies.

References

Methodological & Application

Chemical Synthesis of Aeruginascin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the chemical synthesis of aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine), a naturally occurring tryptamine (B22526) analogue of psilocybin found in certain species of psychoactive mushrooms. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and study of this compound.

This compound has garnered interest due to anecdotal reports suggesting a different subjective experience compared to psilocybin, potentially with a more consistently euphoric and less dysphoric profile. However, a thorough pharmacological understanding has been limited by the lack of pure synthetic material. The protocols outlined herein describe two primary synthetic routes to obtain this compound for research purposes.

Summary of Synthetic Strategies

Two main strategies for the synthesis of this compound are presented:

  • Permethylation of Baeocystin (B1212335): This route involves the exhaustive methylation of the primary amine of baeocystin (4-phosphoryloxy-N-methyltryptamine) to the quaternary ammonium (B1175870) salt, this compound.

  • Quaternization of Psilocybin: This approach utilizes the more readily available psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) as a starting material, which is then methylated to yield this compound.

Additionally, a multi-step synthesis starting from 4-acetoxyindole (B1630585) is described, which can be adapted to produce this compound by incorporating a final phosphorylation step.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthetic transformations for producing this compound and its intermediates.

StepStarting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Reference
Route 1
PermethylationSynthetic BaeocystinThis compoundMethyl iodide, DiisopropylethylamineH₂O, Methanol (B129727)60 min50 °CNot specified[1]
Route 2
QuaternizationPsilocybinThis compoundMethyl iodide, Ammonium hydroxide (B78521)MethanolNot specifiedNot specifiedNot specified[2]
Intermediate Synthesis
Methylation of 4-AcO-DMT4-Acetoxy-N,N-dimethyltryptamine (Psilacetin)4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodideIodomethaneMethanolNot specifiedNot specified53%[3][4]
General Synthesis4-AcetoxyindoleNorbaeocystin, Baeocystin, Norpsilocin, this compoundMulti-stepVariousNot specifiedNot specified60-90% (overall)[5]

Experimental Protocols

Route 1: Permethylation of Synthetic Baeocystin

This protocol is adapted from the work of Jensen et al.[1][6]

Materials:

  • Synthetic Baeocystin

  • Methyl iodide (CH₃I)

  • Diisopropylethylamine (DIPEA)

  • Deionized Water (H₂O)

  • Methanol (MeOH)

  • Microtube

Procedure:

  • Dissolve 10 mg (37.0 µmol) of synthetic baeocystin in 250 µL of deionized water in a microtube.

  • Add 25 µL of methyl iodide (57 mg, 402 µmol) and 20 µL of diisopropylethylamine (14.8 mg, 115 µmol) to the solution.

  • Add methanol dropwise until a homogenous solution is achieved.

  • Seal the microtube and heat the reaction mixture at 50 °C for 60 minutes.

  • After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mobile phase of methanol/water/ammonia, followed by size-exclusion chromatography on Sephadex G-10.[1][7]

Route 2: Quaternization of Psilocybin

This protocol is based on the method described by Sherwood et al.[2]

Materials:

  • Psilocybin

  • Methyl iodide (CH₃I)

  • Aqueous ammonium hydroxide (NH₄OH)

  • Methanol (MeOH)

Procedure:

  • Dissolve psilocybin in methanol.

  • Add an excess of methyl iodide to the solution.

  • Treat the mixture with aqueous ammonium hydroxide.

  • The resulting this compound product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with methanol to remove any unreacted starting materials and impurities.

Experimental Workflow Diagram

SynthesisWorkflow cluster_route1 Route 1: Permethylation of Baeocystin cluster_route2 Route 2: Quaternization of Psilocybin Baeocystin Baeocystin Reaction1 Permethylation (MeI, DIPEA, H₂O/MeOH) Baeocystin->Reaction1 Aeruginascin1 This compound Reaction1->Aeruginascin1 Purification1 Purification (Chromatography) Aeruginascin1->Purification1 FinalProduct1 Pure this compound Purification1->FinalProduct1 Psilocybin Psilocybin Reaction2 Quaternization (MeI, NH₄OH, MeOH) Psilocybin->Reaction2 Aeruginascin2 This compound Reaction2->Aeruginascin2 Purification2 Filtration & Washing Aeruginascin2->Purification2 FinalProduct2 Pure this compound Purification2->FinalProduct2

Caption: Synthetic routes to this compound.

Signaling Pathway and Metabolism

While the direct signaling pathway of this compound is still under investigation, it is hypothesized to be a prodrug that is dephosphorylated in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[8] This active metabolite is then expected to interact with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics like psilocin.

MetabolismPathway This compound This compound (4-PO-TMT) Dephosphorylation Dephosphorylation (in vivo) This compound->Dephosphorylation ActiveMetabolite 4-HO-TMT Dephosphorylation->ActiveMetabolite ReceptorBinding Serotonin Receptor (e.g., 5-HT₂A) ActiveMetabolite->ReceptorBinding DownstreamEffects Psychoactive Effects ReceptorBinding->DownstreamEffects

Caption: Proposed metabolic pathway of this compound.

Conclusion

The protocols provided in this application note offer viable routes for the synthesis of this compound, enabling further pharmacological and toxicological evaluation of this unique tryptamine. The availability of pure synthetic this compound will be crucial for elucidating its mechanism of action and potential therapeutic applications. Researchers are advised to adhere to all applicable safety and legal regulations when synthesizing and handling this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) is a tryptamine (B22526) alkaloid and the putative active metabolite of aeruginascin, a naturally occurring compound found in certain species of psychoactive mushrooms.[1][2][3] As a quaternary ammonium (B1175870) salt, its ability to cross the blood-brain barrier is a subject of scientific discussion, though it has been shown to possess affinity for various serotonin (B10506) receptors, notably the 5-HT2A receptor, which is associated with psychotropic effects.[2][3][4][5] The synthesis of 4-HO-TMT is crucial for further pharmacological and toxicological evaluation.

This document provides detailed protocols for the laboratory synthesis of 4-HO-TMT iodide, based on the methylation of 4-acetoxy-N,N-dimethyltryptamine (psilacetin or 4-AcO-DMT) followed by hydrolysis.[2][3]

Data Presentation

Table 1: Reaction Yields for the Synthesis of 4-HO-TMT Iodide
StepReactionStarting MaterialProductReported Yield
1Methylation4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate (B1241708)4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide53%[2][3]
2Hydrolysis4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide60%[2][3]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of 4-HO-TMT
Compound5-HT1A5-HT2A5-HT2B5-HT3
4-HO-TMTHigh AffinityHigh AffinityHigh AffinityNo Binding[2][3]

Note: Specific Ki values can be found in the cited literature.[2][3][4][5]

Experimental Protocols

Synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide

Materials:

  • 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate

  • Iodomethane (B122720) (excess)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate in an appropriate anhydrous solvent.

  • Add an excess of iodomethane to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, the product, 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide, may precipitate from the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 4-AcO-TMT iodide. A yield of approximately 53% has been reported for this step.[2][3]

Synthesis of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide

Materials:

  • 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide

  • Aqueous acetic acid

  • Methanol

  • Reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

  • In a reaction vessel, suspend 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide in aqueous acetic acid.

  • Heat the mixture to reflux and maintain this temperature while stirring.

  • Monitor the hydrolysis of the acetyl group by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the solution to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude 4-HO-TMT iodide by recrystallization from a methanolic solution. A yield of approximately 60% has been reported for this purification step.[2][3]

  • Collect the crystalline product by filtration and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis & Purification start 4-AcO-DMT fumarate product1 4-AcO-TMT iodide start->product1 Yield: 53% reagent1 Iodomethane (excess) reagent1->start product2 Crude 4-HO-TMT iodide product1->product2 reagent2 Aqueous Acetic Acid reagent2->product1 purification Recrystallization (Methanol) product2->purification Yield: 60% final_product Pure 4-HO-TMT iodide purification->final_product

Caption: Workflow for the two-step synthesis of 4-HO-TMT iodide.

Signaling_Pathway cluster_receptor Serotonin Receptors cluster_ligand Ligand cluster_response Potential Downstream Effects r_5ht1a 5-HT1A r_5ht2a 5-HT2A psychotropic Psychotropic Effects r_5ht2a->psychotropic Associated with r_5ht2b 5-HT2B ho_tmt 4-HO-TMT ho_tmt->r_5ht1a Binds ho_tmt->r_5ht2a Binds ho_tmt->r_5ht2b Binds

Caption: Simplified signaling pathway of 4-HO-TMT at serotonin receptors.

References

Application Note: Analytical Methods for the Quantification of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine or 4-PO-TMT) is a naturally occurring indoleamine derivative found in certain species of psychoactive mushrooms, including Inocybe aeruginascens, Pholiotina cyanopus, and Psilocybe cubensis.[1] Structurally, it is the N-trimethylated analog of psilocybin.[1][2] While research into its pharmacological effects is ongoing, there is interest in its potential to modify the psychoactive experience of psilocybin, possibly contributing to more euphoric effects.[3] Accurate and robust analytical methods are crucial for the quantification of this compound in fungal material and for future pharmacological and toxicological studies. This application note provides an overview of the current analytical methodologies for this compound quantification, with a focus on sample preparation and chromatographic techniques.

This compound is often found alongside other tryptamines such as psilocybin, psilocin, baeocystin, and norbaeocystin.[4] Therefore, analytical methods must be capable of separating and quantifying these structurally related compounds. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.[3][5]

Sample Preparation

The initial step in the analysis of this compound from mushroom samples is the efficient extraction of the target analyte from the fungal matrix. A general extraction protocol is outlined below.

Experimental Protocol: Extraction of Tryptamines from Mushroom Fruiting Bodies

This protocol is adapted from a method developed for the extraction of psilocybin and psilocin, which is also applicable for this compound.[6]

Materials:

  • Dried mushroom fruiting bodies

  • CryoMill or a suitable grinder

  • 5% Acetic acid in methanol (B129727)

  • Vortex mixer

  • Centrifuge

  • Water (HPLC grade)

  • Internal standards (e.g., Psilocin-D10, Psilocybin-D4)

Procedure:

  • Homogenize the dried mushroom sample using a CryoMill or grinder to create a fine powder.

  • Weigh approximately 50 mg of the powdered mushroom sample.

  • Add 3 mL of 5% acetic acid in methanol to the sample.

  • Vortex the mixture for 30 minutes at 2500 rpm.

  • Centrifuge the sample for 10 minutes at 4000 rpm.

  • Carefully transfer the supernatant to a clean tube.

  • To the remaining pellet, add another 2 mL of 5% acetic acid in methanol.

  • Repeat the vortexing (30 minutes at 2500 rpm) and centrifugation (10 minutes at 4000 rpm) steps.

  • Combine the second supernatant with the first one.

  • Adjust the final volume of the combined supernatant to 10 mL with water.

  • For LC-MS/MS analysis, a further 1000x dilution with water may be necessary.[6]

  • Spike the final diluted sample with an appropriate internal standard (e.g., 50 ng/mL of Psilocin-D10 & Psilocybin-D4) before analysis.[6]

Analytical Methods

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique for the quantification of tryptamines. The method relies on the chromatographic separation of the compounds followed by their detection based on UV absorbance.

Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. Different compounds in the sample interact differently with the stationary phase, leading to their separation. A diode-array detector then measures the absorbance of the eluting compounds across a range of wavelengths, allowing for identification and quantification.

Protocol: While a specific, validated HPLC-DAD method for this compound with full quantitative data is not readily available in the provided search results, a general approach can be outlined based on methods for related tryptamines.[4]

  • Instrument: HPLC system with a DAD detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Monitoring at a wavelength of around 280 nm is suitable for tryptamines.[7]

  • Quantification: Based on a calibration curve generated from certified reference standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for trace-level quantification.

Principle: After chromatographic separation via HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the first mass analyzer. These selected ions are fragmented, and the resulting fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity.

Protocol: The following is based on a published method for psilocybin and psilocin that also detects this compound.[6]

  • Instrument: LC-MS/MS system with an ESI source.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a reference standard. The mass spectrum of this compound shows a molecular ion at m/z 299.1 [M]+.[7]

    • Collision Energy and other parameters: Optimized for the specific instrument and analyte.

  • Quantification: Based on a calibration curve prepared with a certified reference standard of this compound and the use of an appropriate internal standard.

Quantitative Data Summary

The following table summarizes the available quantitative data for the analysis of tryptamines using LC-MS/MS.

AnalyteMethodLimit of Quantification (LOQ)Relative Standard Deviation (RSD)Reference
PsilocybinLC-MS/MS1 ng/mL (injected extract)≤5%[6]
PsilocinLC-MS/MS1 ng/mL (injected extract)≤5%[6]
This compoundLC-MS/MSNot explicitly stated, but detectableNot explicitly stated

Visualizations

Experimental Workflow

experimental_workflow sample Mushroom Sample grinding Homogenization (CryoMill) sample->grinding extraction Extraction (5% Acetic Acid in Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant dilution Dilution & Internal Standard Spiking supernatant->dilution analysis LC-MS/MS Analysis dilution->analysis data Data Processing & Quantification analysis->data

Caption: Workflow for this compound Quantification.

Proposed Metabolic Pathway of this compound

This compound is the phosphorylated prodrug of its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). This metabolic conversion is analogous to the dephosphorylation of psilocybin to psilocin.[8]

metabolic_pathway This compound This compound (4-PO-TMT) Active_Metabolite 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) This compound->Active_Metabolite Dephosphorylation (in vivo)

Caption: Proposed this compound Metabolism.

References

Application Note: Quantitative Analysis of Aeruginascin in Fungal Biomass using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (N,N,N-trimethyl-4-phosphoryloxytryptamine) is a tryptamine (B22526) alkaloid found in certain species of psychoactive fungi, such as Inocybe aeruginascens and Pholiotina cyanopus.[1] As an analog of psilocybin, this compound is of growing interest to researchers in the fields of pharmacology and drug development for its potential to modulate the effects of psilocybin, possibly contributing to a more euphoric experience. Accurate and sensitive detection and quantification of this compound in fungal biomass are crucial for understanding its biosynthesis, pharmacology, and potential therapeutic applications. This application note provides a detailed protocol for the extraction and quantification of this compound from fungal biomass using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Materials and Methods

This section details the necessary reagents, equipment, and procedures for the extraction and analysis of this compound from fungal biomass.

Reagents and Materials
  • Dried fungal biomass (e.g., Psilocybe cubensis, Inocybe aeruginascens)

  • This compound analytical standard

  • Psilocybin, Psilocin, Baeocystin, and Norbaeocystin analytical standards

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (B78521) (optional, for pH adjustment)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • UHPLC vials

Equipment
  • Analytical balance

  • Grinder or mortar and pestle

  • Vortex mixer

  • Microcentrifuge

  • Ultrasonic bath

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

Experimental Protocols

Standard Solution Preparation

Prepare individual stock solutions of this compound and other tryptamine standards (psilocybin, psilocin, baeocystin, norbaeocystin) in methanol at a concentration of 1 mg/mL. From these stocks, prepare a mixed working standard solution containing all analytes at a concentration of 1 µg/mL. A serial dilution of the mixed working standard is then used to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

Sample Preparation: Extraction of Tryptamines from Fungal Biomass
  • Homogenize the dried fungal biomass to a fine powder using a grinder or mortar and pestle.

  • Accurately weigh approximately 10 mg of the homogenized fungal powder into a microcentrifuge tube.

  • Add 1 mL of methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UHPLC vial.

  • The extract is now ready for UHPLC-MS/MS analysis. For highly concentrated samples, a dilution with methanol may be necessary.

UHPLC-MS/MS Analysis

The following are recommended starting conditions for the UHPLC-MS/MS analysis. Method optimization may be required depending on the specific instrumentation used.

UHPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Instrument dependent
Analysis Mode Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

The following table lists the predicted MRM transitions for this compound and other commonly analyzed tryptamines. The precursor ion for this compound is its molecular ion [M]+ at m/z 299.1. The product ions are predicted based on the fragmentation patterns of similar N,N,N-trimethylated tryptamines, which typically involve the loss of the trimethylamine (B31210) group and fragmentation of the phosphate (B84403) moiety. Note: These transitions should be confirmed by direct infusion of an this compound analytical standard to determine the optimal collision energies.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 299.1160.1Predicted
58.1Predicted
Psilocybin285.1205.1Optimized
160.1Optimized
Psilocin205.1160.1Optimized
146.1Optimized
Baeocystin271.1191.1Optimized
146.1Optimized
Norbaeocystin257.1177.1Optimized
132.1Optimized

Predicted transitions for this compound should be empirically determined.

Data Presentation

The following table summarizes the quantitative data for this compound and other tryptamines found in various fungal species as reported in the literature.

Fungal SpeciesThis compound (mg/g dry weight)Psilocybin (mg/g dry weight)Psilocin (mg/g dry weight)Baeocystin (mg/g dry weight)Norbaeocystin (mg/g dry weight)Reference
Psilocybe cubensis0.026 - 0.0530.651 - 3.5090.208 - 5.3440.139 - 0.8810.044 - 0.161[2]
Inocybe aeruginascensPresent, comparable levels to psilocybinPresentPresentPresentNot Reported[3]
Pholiotina cyanopusTrace amountsPresentPresentPresentPresent
Inocybe corydalinaUp to 3.0Not ReportedNot ReportedNot ReportedNot Reported

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and analysis of this compound from fungal biomass.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Dried Fungal Biomass homogenize Homogenization start->homogenize weigh Weighing (10 mg) homogenize->weigh extract Methanol Extraction & Sonication weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter uhplc UHPLC Separation filter->uhplc msms MS/MS Detection (MRM) uhplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for this compound Detection.

Postulated Biosynthetic Pathway

The following diagram illustrates the postulated biosynthetic pathway of psilocybin and the hypothetical formation of this compound. The formation of this compound is thought to occur via a third methylation step, though this has not been definitively proven.

biosynthesis_pathway tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine PsiD hydroxytryptamine 4-Hydroxytryptamine tryptamine->hydroxytryptamine PsiH norbaeocystin Norbaeocystin hydroxytryptamine->norbaeocystin PsiK baeocystin Baeocystin norbaeocystin->baeocystin PsiM (Methylation) psilocybin Psilocybin baeocystin->psilocybin PsiM (Methylation) This compound This compound (Postulated) psilocybin->this compound Putative Methyltransferase (Methylation)

Caption: Psilocybin and Postulated this compound Biosynthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound in fungal biomass using UHPLC-MS/MS. The described method is sensitive, specific, and applicable to the analysis of a range of tryptamine alkaloids. The provided experimental workflow and biosynthetic pathway diagrams offer valuable visual aids for researchers. The successful implementation of this protocol will enable more accurate and reliable research into the pharmacology and therapeutic potential of this compound and other psychedelic compounds.

References

Application Notes and Protocols for the Separation of Tryptamines using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of compounds in a mixture.[1][2] For the analysis of tryptamines, a class of indole (B1671886) alkaloids with significant biological and pharmacological activities, TLC serves as a valuable tool for screening, identification, and purity assessment. This document provides detailed application notes and experimental protocols for the separation of various tryptamines using TLC, with a focus on practical implementation in a laboratory setting.

Tryptamines and their derivatives are often structurally similar, making their separation challenging. However, by optimizing the stationary and mobile phases, and employing appropriate visualization techniques, TLC can achieve effective separation of these compounds.[3] This application note will cover the essential aspects of TLC for tryptamine (B22526) analysis, from the selection of materials to the interpretation of results.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[4] Tryptamines, being generally polar compounds, will have varying affinities for the polar silica gel stationary phase and the mobile phase. Less polar tryptamines will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf), while more polar tryptamines will interact more strongly with the stationary phase and have a lower Rf value.[4] The Rf value is a key parameter for compound identification and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2]

Experimental Protocols

This section provides detailed protocols for the TLC separation of tryptamines.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The fluorescent indicator (F254) allows for the visualization of UV-active compounds under 254 nm UV light.

  • Tryptamine Standards: Analytical grade standards of the tryptamines of interest (e.g., N,N-Dimethyltryptamine (DMT), Psilocin, Psilocybin, Bufotenine, 5-MeO-DMT, etc.).

  • Solvents: HPLC grade solvents for preparing the mobile phase. Common solvents include methanol, ammonia, n-butanol, acetic acid, and water.

  • Developing Chamber: A glass chamber with a tight-fitting lid.

  • Capillary Tubes: For spotting the samples onto the TLC plate.

  • Visualization Reagents:

    • UV lamp (254 nm and 365 nm).

    • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde solution): Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of 95% ethanol (B145695) and 50 mL of concentrated hydrochloric acid. This reagent should be prepared fresh.[5]

  • General Laboratory Equipment: Fume hood, micropipettes, beakers, graduated cylinders, heating plate.

Protocol 1: General Purpose Tryptamine Screening

This protocol is suitable for the general screening of a range of psychoactive tryptamines.

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the plate.[6]

    • Mark the points for sample application on the origin line, ensuring they are at least 1 cm apart.

  • Sample Preparation:

    • Prepare standard solutions of each tryptamine at a concentration of 1 mg/mL in methanol.

    • Dissolve unknown samples in methanol.

  • Spotting:

    • Using a capillary tube, apply a small spot (1-2 mm in diameter) of each standard and sample solution to the marked points on the origin line.[6]

    • Allow the solvent to completely evaporate between applications if multiple applications are needed to achieve the desired concentration.

  • Development:

    • Prepare the mobile phase: Methanol:Ammonia (100:1.5, v/v) .[1]

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the mobile phase, to saturate the chamber with solvent vapors. Close the lid and allow the chamber to equilibrate for at least 15-20 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[1]

    • Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Visualization: Examine the dried plate under a UV lamp at 254 nm and 365 nm. Circle any visible spots with a pencil. Many tryptamines will appear as dark spots on a fluorescent background at 254 nm. Some may fluoresce at 365 nm.[1]

    • Ehrlich's Reagent: Spray the plate evenly with Ehrlich's reagent. Heat the plate gently on a hot plate or with a heat gun until colored spots appear. Tryptamines typically produce purple to reddish-brown spots.[5]

  • Data Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf values and the color of the spots from the unknown samples with those of the standards for identification.

Protocol 2: Separation of Psilocybin and Related Tryptamines

This protocol is optimized for the separation of psilocybin, psilocin, and baeocystin, which are commonly found in hallucinogenic mushrooms.

  • Plate Preparation, Sample Preparation, and Spotting: Follow the same procedure as in Protocol 1.

  • Development:

    • Prepare the mobile phase: n-Butanol:Acetic Acid:Water (12:3:5, v/v/v) .[7]

    • Follow the same development procedure as in Protocol 1.

  • Visualization:

    • Follow the same visualization procedure as in Protocol 1.

  • Data Analysis:

    • Calculate and compare the Rf values as described in Protocol 1.

Data Presentation

The following tables summarize the Rf values for various tryptamines in different TLC systems. These values are indicative and may vary slightly depending on the specific experimental conditions.

Table 1: Rf Values of Tryptamines in Methanol:Ammonia (100:1.5, v/v) on Silica Gel 60 F254 [1][3]

TryptamineRf Value (approx.)
N,N-Dimethyltryptamine (DMT)0.50
5-MeO-DMT0.18
Psilocin0.42
Psilocybin0.18 - 0.26
Bufotenine0.31
Tryptophan (Trp)Low Rf
Serotonin (B10506) (5-HT)Low Rf

Table 2: Rf Values of Tryptamines in n-Butanol:Water:Glacial Acetic Acid (2:1:1, v/v/v) on Silica Gel 60 F254 [3]

TryptamineAverage RfStandard Deviation
5-MeO-DMT0.6090.029
Psilocin--
Psilocybin--
Bufotenine--
DET--
DMT--
DPT--
Ibogaine--
4-AcO-DMT--
5-MeO-DiPT--
5-MeO-MiPT--
α-MT--

Note: A comprehensive table with all 12 tryptamines from the source is not fully available. The provided data is from the abstract and tables within the document.[3] The study found this mobile phase to provide good resolution for the 12 tryptamines tested.[3]

Mandatory Visualizations

TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results plate_prep TLC Plate Preparation spotting Spotting plate_prep->spotting sample_prep Sample and Standard Preparation sample_prep->spotting development Development in Mobile Phase spotting->development visualization Visualization (UV, Ehrlich's) development->visualization rf_calc Rf Value Calculation visualization->rf_calc identification Compound Identification rf_calc->identification

Caption: Workflow for the separation and identification of tryptamines using TLC.

Serotonin (5-HT) Receptor Signaling Pathway

Serotonin_Signaling cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response serotonin Serotonin (5-HT) receptor 5-HT Receptor (e.g., 5-HT2A) serotonin->receptor g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_effects Downstream Cellular Effects ca_release->cellular_effects pkc->cellular_effects

Caption: Simplified signaling pathway of a Gq-coupled serotonin receptor (e.g., 5-HT2A).[8][9][10][11][12]

References

High-Performance Liquid Chromatography (HPLC) Analysis of Aeruginascin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin is a naturally occurring tryptamine (B22526) alkaloid and a trimethylammonium analogue of psilocybin.[1][2] It is found in certain species of psychoactive mushrooms, most notably Inocybe aeruginascens and in some Psilocybe species.[1] The presence and concentration of this compound are of growing interest due to its potential modulation of the pharmacological effects of psilocybin, possibly contributing to a more consistently euphoric experience.[1] Accurate and reliable quantitative analysis of this compound is crucial for research into the pharmacology of psychedelic mushrooms and for the quality control of tryptamine-containing products in clinical and research settings.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).

Quantitative Data Summary

The concentration of this compound can vary significantly between different mushroom species and even between different parts of the fruiting body. The following table summarizes quantitative data for this compound found in published literature.

Mushroom SpeciesThis compound Content (% dry weight)Psilocybin Content (% dry weight)Baeocystin Content (% dry weight)Reference
Inocybe aeruginascensIn the same order of magnitude as psilocybin and baeocystin--[1]
Inocybe corydalinaUp to 0.30%--[1]
Pholiotina cyanopus0.011 ± 0.0007%0.90 ± 0.08%0.16 ± 0.01%[1]
Psilocybe cubensis---[3]
Dried Mushroom Powder40% increase after homogenization16% increase after homogenization74% increase after homogenization[3]

Experimental Protocols

Sample Preparation: Extraction of Tryptamines from Mushroom Fruiting Bodies

This protocol is adapted from methods developed for the extraction of psilocybin and its analogues.[3]

Materials:

  • Dried mushroom fruiting bodies

  • Methanol (B129727) (HPLC grade)

  • 0.5% (v/v) Acetic acid in methanol

  • Grinder or mortar and pestle

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • HPLC vials

Procedure:

  • Dry the mushroom fruiting bodies to a constant weight.

  • Homogenize the dried mushrooms into a fine powder using a grinder or mortar and pestle. Homogenization has been shown to increase the extraction yield of tryptamines, including a 40% increase for this compound.[3]

  • Weigh approximately 10-50 mg of the homogenized mushroom powder into a centrifuge tube.

  • Add 1 mL of 0.5% (v/v) acetic acid in methanol to the tube.

  • Vortex the mixture vigorously for 20-30 minutes.[3]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Re-extract the pellet with an additional 1 mL of the extraction solvent, vortex, and centrifuge as before.

  • Combine the supernatants.

  • For HPLC-DAD analysis, the combined supernatant can be directly filtered through a 0.22 µm syringe filter into an HPLC vial. For more sensitive LC-MS/MS analysis, further dilution may be necessary.[4]

  • Store the extracts at -20°C until analysis to minimize degradation.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method is a general guideline based on established methods for the separation of tryptamines.[5][6] Optimization may be required depending on the specific HPLC system and column used.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program Start with 5-10% B, ramp to 35-50% B over 10-15 minutes, then wash and re-equilibrate.
Flow Rate 0.8 - 1.0 mL/min[5]
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Detector DAD (Diode Array Detector) or MS (Mass Spectrometer)
DAD Wavelength Monitoring at 220 nm and 266 nm. A full UV-Vis spectrum (200-400 nm) should be recorded to confirm the identity of the peaks based on their characteristic indole (B1671886) alkaloid absorbance maxima.

Expected Elution Order: Based on the polarity of the tryptamines, the expected elution order on a C18 column would be:

  • This compound (most polar)

  • Baeocystin

  • Psilocybin

  • Psilocin (least polar)

The exact retention times will vary depending on the specific chromatographic conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from mushroom samples.

workflow sample Mushroom Sample homogenization Drying & Homogenization sample->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Analysis filtration->hplc data Data Acquisition & Analysis hplc->data

Caption: Experimental workflow for this compound analysis.

Putative Signaling Pathway of this compound

This compound is a prodrug that is likely dephosphorylated in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[7] 4-HO-TMT has been shown to have an affinity for several serotonin (B10506) receptors. The following diagram illustrates the interaction of 4-HO-TMT with these receptors.

signaling cluster_precursor In Vivo Conversion cluster_receptors Receptor Interaction This compound This compound ho_tmt 4-HO-TMT (Active Metabolite) This compound->ho_tmt Dephosphorylation ht1a 5-HT1A Receptor ho_tmt->ht1a Binds ht2a 5-HT2A Receptor ho_tmt->ht2a Binds ht2b 5-HT2B Receptor ho_tmt->ht2b Binds

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for In Vitro Serotonin Receptor Binding Assays of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of psychedelic mushrooms, such as Inocybe aeruginascens.[1] Like psilocybin, this compound is considered a prodrug, with its psychoactive effects likely mediated by its dephosphorylated metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). Understanding the interaction of these compounds with serotonin (B10506) (5-HT) receptors is crucial for elucidating their pharmacological profile and therapeutic potential. This document provides detailed protocols and application notes for conducting in vitro serotonin receptor binding assays for this compound and its active metabolite.

Data Presentation: Serotonin Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound's active metabolite (4-HO-TMT), psilocin (the active metabolite of psilocybin), and psilocybin at key human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT3 (Ki, nM)
4-HO-TMT4400[2]670[2]120[2]>10,000[3]
Psilocin150[4]41[4]1.2[4]>10,000[4]
Psilocybin>10,000[4]>10,000[4]4.6[2]>10,000[4]

Note: Data for this compound itself is limited, as it is a quaternary ammonium (B1175870) compound with likely poor blood-brain barrier penetration and shows little activity in primary receptor screens at concentrations up to 10 µM.[5][6] The focus of pharmacological investigation is therefore on its active metabolite, 4-HO-TMT.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds, such as 4-HO-TMT, for human serotonin receptors expressed in cultured cells.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2B receptor.

  • Radioligands:

    • For 5-HT1A: [³H]8-OH-DPAT or [³H]WAY-100635

    • For 5-HT2A: [³H]Ketanserin or [³H]M100907

    • For 5-HT2B: [³H]LSD

  • Reference Compounds:

    • For 5-HT1A: 8-OH-DPAT

    • For 5-HT2A: Clozapine or Ketanserin

    • For 5-HT2B: Ergotamine

  • Test Compound: this compound or 4-HO-TMT, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture the transfected cells to confluency.

    • Harvest the cells and centrifuge at 500 x g for 10 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or a non-labeled reference compound at a high concentration (for non-specific binding).

      • 25 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M).

      • 25 µL of the appropriate radioligand at a concentration close to its Kd value.

      • 125 µL of the cell membrane preparation.

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagram 1: Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing 5-HT receptor) membrane_prep Cell Membrane Preparation cell_culture->membrane_prep plate_setup Plate Setup (96-well) membrane_prep->plate_setup reagents Prepare Radioligand, Test Compound, and Reference Compound Solutions reagents->plate_setup incubation Incubation plate_setup->incubation harvesting Harvesting and Washing (Filtration) incubation->harvesting counting Scintillation Counting harvesting->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Dose-Response Curve (Non-linear regression) data_processing->curve_fitting ic50_calc Determine IC50 curve_fitting->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for the in vitro radioligand binding assay.

Diagram 2: Simplified 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist This compound (via 4-HO-TMT) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzes to dag DAG pip2->dag hydrolyzes to ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) ca_release->downstream pkc->downstream

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

References

Application Notes and Protocols for Competitive Radioligand Binding Studies with Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aeruginascin, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring tryptamine (B22526) derivative found in certain species of psychoactive mushrooms, such as Inocybe aeruginascens and Pholiotina cyanopus.[1][2] It is a structural analogue of psilocybin.[1] Anecdotal reports suggest that mushrooms containing this compound may induce euphoric experiences with a lower incidence of the dysphoria sometimes associated with psilocybin.[1][3][4] Like psilocybin, this compound is considered a prodrug, which is metabolized in the body to its active form, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[3][4] Understanding the interaction of this compound and its metabolites with neurotransmitter receptors is crucial for elucidating its pharmacological profile.

Competitive radioligand binding assays are a fundamental technique in pharmacology used to determine the affinity of a test compound for a specific receptor.[5][6] This is achieved by measuring the ability of the unlabeled compound (the "competitor," e.g., 4-HO-TMT) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[6][7] These studies are essential for characterizing the receptor binding profile of novel compounds like this compound and its derivatives.

Principle of the Assay

The assay relies on the law of mass action. A fixed concentration of a radioligand and a receptor preparation are incubated with varying concentrations of an unlabeled competing test compound. The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases.[7] This displacement is measured by separating the bound from the free radioligand and quantifying the radioactivity. The data are then used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity of the competitor (Ki) can then be determined using the Cheng-Prusoff equation.[7][8]

Data Presentation: Receptor Binding Affinities

The binding affinities of this compound's active metabolite, 4-HO-TMT, and the related compound psilocin have been determined for several human serotonin (B10506) (5-HT) receptors through competitive radioligand binding assays.[3] this compound itself generally shows little to no significant binding affinity at these receptors, consistent with its role as a prodrug.[9][10] The active metabolite, 4-HO-TMT, demonstrates notable affinity for 5-HT2A and 5-HT2B receptors, although it is less potent than psilocin.[3][11] Contrary to earlier hypotheses, 4-HO-TMT shows no significant binding at the 5-HT3 receptor.[3][4]

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT1A Receptor5-HT2A Receptor5-HT2B Receptor5-HT3 Receptor
4-HO-TMT 4400[2][11]670[2][11]120[2][11]>10,000[3]
Psilocin ~567[11]~107[11]~4.6[11]No significant binding

Note: Lower Ki values indicate higher binding affinity.

Key Experimental Protocols

This section provides a generalized protocol for performing a competitive radioligand binding assay to determine the affinity of a test compound, such as 4-HO-TMT, for a target serotonin receptor (e.g., 5-HT2A).

Protocol 1: Membrane Preparation from Transfected Cells
  • Cell Culture: Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293-h5-HT2A) to near confluence.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with a protease inhibitor cocktail.[12]

  • Membrane Isolation: Homogenize the cell suspension using a Dounce or Polytron homogenizer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

  • Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[12]

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.

  • Storage: Resuspend the final pellet in a storage buffer (e.g., 50mM Tris, 10% sucrose) and determine the protein concentration using a suitable method (e.g., BCA assay).[12] Store aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay (96-Well Plate Format)
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

    • Radioligand: A specific radioligand for the target receptor (e.g., [¹²⁵I]DOI for 5-HT2A).[13] The concentration should be at or near its Kd value.

    • Competitor (Test Compound): this compound metabolite (4-HO-TMT) serially diluted in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Ketanserin for 5-HT2A).[13]

    • Membrane Preparation: Thawed and diluted in assay buffer to a final concentration of 5-20 µg protein per well.[12]

  • Assay Setup (Final volume of 250 µL): [12]

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Non-specific Binding (NSB) Wells: 50 µL Non-specific Control + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Competitor Wells: 50 µL Competitor Dilution + 50 µL Radioligand + 150 µL Membrane Preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[12] The exact time and temperature should be optimized for the specific receptor and radioligand to ensure equilibrium is reached.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[12] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

Protocol 3: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal dose-response curve.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the competition curve and determine the IC50 value.[12]

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[7]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant (affinity) of the radioligand for the receptor.

Visualizations

Metabolic Pathway of this compound

This compound This compound (4-PO-TMT) Metabolite 4-HO-TMT (Active Metabolite) This compound->Metabolite Hydrolysis (in vivo)

Caption: Metabolic activation of this compound to 4-HO-TMT.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding experiment.

Simplified 5-HT2A Receptor Signaling Pathway

5-HT2A Receptor Signaling Cascade agonist 4-HO-TMT (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.

References

Application Notes and Protocols for Assessing the Therapeutic Potential of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodological framework for the preclinical assessment of aeruginascin's therapeutic potential, with a focus on its purported non-hallucinogenic, mood-enhancing properties.

Introduction

This compound, or 4-phosphoryloxy-N,N,N-trimethyltryptamine (4-PO-TMT), is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of mushrooms like Inocybe aeruginascens and Pholiotina cyanopus.[1][2] Anecdotal evidence suggests that mushrooms containing this compound induce a euphoric experience without the profound psychedelic effects associated with psilocybin, sparking interest in its therapeutic potential for mood disorders.[2][3]

Pharmacologically, this compound's primary metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), is believed to be the active form, though its ability to cross the blood-brain barrier is thought to be limited due to its quaternary ammonium (B1175870) structure.[1][4][5] Both this compound and 4-HO-TMT exhibit affinity for serotonin (B10506) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2B, but with a lower affinity compared to psilocybin.[2][4][6][7] Notably, this compound does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic effects.[2]

This document outlines a series of in vitro and in vivo protocols to systematically evaluate the therapeutic potential of this compound, focusing on its receptor binding profile, functional activity, blood-brain barrier permeability, and its anxiolytic and antidepressant-like effects.

Data Presentation

Table 1: Receptor Binding Affinity of this compound and its Metabolite (4-HO-TMT) in comparison to Psilocybin
CompoundReceptorKi (nM)Reference
This compound 5-HT1AHigh Affinity[2]
5-HT2AHigh Affinity[2]
5-HT2BHigh Affinity[2]
5-HT3No Affinity[2]
4-HO-TMT 5-HT1A4400[4][6][7]
5-HT2A670[4][6][7]
5-HT2B120[4][6][7]
Psilocybin 5-HT1A567.4[4][6]
5-HT2A107.2[4][6]
5-HT2B4.6[4][6]

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for key serotonin receptors.

Materials:

  • Cell membranes expressing human recombinant 5-HT1A, 5-HT2A, or 5-HT2B receptors.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B).

  • Non-specific binding competitors: 10 µM 5-HT (for 5-HT1A), 10 µM Mianserin (for 5-HT2A), 10 µM DOI (for 5-HT2B).

  • This compound and 4-HO-TMT.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound and 4-HO-TMT.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation.

Objective: To assess the passive permeability of this compound and 4-HO-TMT across an artificial membrane, mimicking the blood-brain barrier.

Materials:

  • PAMPA plate system (e.g., from MilliporeSigma).

  • Phosphatidylcholine in dodecane.

  • Phosphate buffered saline (PBS), pH 7.4.

  • This compound and 4-HO-TMT.

  • LC-MS/MS system for quantification.

Protocol:

  • Coat the filter of the donor plate with the lipid solution and allow it to impregnate.

  • Add the test compounds (dissolved in PBS) to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA sandwich and incubate at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

In Vivo Assays (Rodent Models)

Objective: To evaluate the potential hallucinogenic activity of this compound.

Materials:

  • Male C57BL/6J mice.

  • This compound and a positive control (e.g., psilocybin or DOI).

  • Vehicle (e.g., saline).

  • Observation chambers.

Protocol:

  • Acclimatize mice to the observation chambers.

  • Administer this compound, positive control, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Immediately after injection, place the mice individually in the observation chambers.

  • Record the number of head twitches over a 30-60 minute period.

  • Compare the number of head twitches between the different treatment groups. A significant increase in head twitches compared to the vehicle group suggests hallucinogenic potential.

Objective: To assess the anxiolytic-like effects of this compound.

Materials:

  • Male rats or mice.

  • Elevated plus maze apparatus.

  • This compound and a positive control (e.g., diazepam).

  • Vehicle.

  • Video tracking software.

Protocol:

  • Administer this compound, positive control, or vehicle to the animals.

  • After a specified pre-treatment time, place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Objective: To evaluate the antidepressant-like properties of this compound.

Materials:

  • Male mice or rats.

  • Glass cylinders filled with water.

  • This compound and a positive control (e.g., imipramine).

  • Vehicle.

  • Video recording equipment.

Protocol:

  • On day 1 (pre-test), place the animals in the water-filled cylinders for 15 minutes.

  • On day 2 (test), administer this compound, positive control, or vehicle.

  • After a specified pre-treatment time, place the animals back into the cylinders for 5 minutes.

  • Record the duration of immobility during the 5-minute test session.

  • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Visualizations

Aeruginascin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Metabolite 4-HO-TMT This compound->Metabolite Metabolism Receptor 5-HT Receptor (5-HT1A, 5-HT2A, 5-HT2B) Metabolite->Receptor Binding Signaling Downstream Signaling Cascades Receptor->Signaling Activation Response Therapeutic Effects (e.g., Mood Elevation) Signaling->Response

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start: this compound Compound in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assays (5-HT1A, 5-HT2A, 5-HT2B) in_vitro->binding permeability Blood-Brain Barrier Permeability (PAMPA) in_vitro->permeability in_vivo In Vivo Assays (Rodent Models) binding->in_vivo permeability->in_vivo htr Head-Twitch Response (Hallucinogenic Potential) in_vivo->htr epm Elevated Plus Maze (Anxiolytic Effects) in_vivo->epm fst Forced Swim Test (Antidepressant Effects) in_vivo->fst data_analysis Data Analysis and Therapeutic Potential Assessment htr->data_analysis epm->data_analysis fst->data_analysis Logical_Relationships hypothesis Hypothesis: This compound has therapeutic potential as a non-hallucinogenic anxiolytic/ antidepressant. receptor_interaction Does it bind to serotonin receptors? hypothesis->receptor_interaction bbb_penetration Can it cross the blood-brain barrier? receptor_interaction->bbb_penetration Yes conclusion Conclusion: Assess therapeutic window and a potential for development. receptor_interaction->conclusion No hallucinogenic_effect Does it induce hallucinogenic-like behavior? bbb_penetration->hallucinogenic_effect Yes bbb_penetration->conclusion No therapeutic_effect Does it show anxiolytic/antidepressant -like effects? hallucinogenic_effect->therapeutic_effect No hallucinogenic_effect->conclusion Yes therapeutic_effect->conclusion Yes

References

Application Notes and Protocols for the Isolation of Aeruginascin from Mushroom Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of mushrooms, such as Inocybe aeruginascens and Pholiotina cyanopus.[1] Its unique pharmacological profile has garnered interest within the scientific community for its potential therapeutic applications. Unlike psilocybin, anecdotal reports suggest that this compound may be associated with euphoric experiences without the challenging psychedelic effects sometimes observed with psilocybin.[2] As a quaternary ammonium (B1175870) compound, its distinct chemical properties necessitate specific isolation and purification protocols.[3]

These application notes provide a detailed, step-by-step protocol for the isolation and purification of this compound from mushroom extracts, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies are based on established techniques for the extraction and purification of tryptamine alkaloids from fungal biomass.

Data Presentation

The following tables summarize quantitative data related to this compound content in mushroom biomass and the stability of related tryptamine alkaloids under various conditions. This information is crucial for planning extraction and purification experiments.

Table 1: this compound Content in Fungal Biomass

Mushroom SpeciesPartThis compound Content (% of dry weight)Reference
Inocybe aeruginascensFruiting BodyIn the same order of magnitude as psilocybin[4]
Inocybe corydalinaBasidiocarpUp to 0.30%[4]
Pholiotina cyanopusAir-dried Basidiomata0.011 ± 0.0007%[4]
Psilocybe cubensisCaps~0.01%[5]
Psilocybe cubensisStipes<0.01%[5]

Table 2: Stability of Tryptamine Alkaloids Under Various Storage and Processing Conditions

ConditionTryptamine(s)ObservationReference
Fresh mushrooms stored at -80°CPsilocybin and its analogsHighest degradation of tryptamines[6]
Dried biomass stored in the dark at room temperaturePsilocybin and its analogsLowest decay of tryptamines[6]
Mechanical Agitation (Vortexing)This compound17% increase in extraction yield[5]
Temperature IncreaseTryptaminesSignificant degradation observed at temperatures from 100°C[7]
Exclusion of LightPsilocin and Psilocybin in aqueous solutionSignificantly prolonged the useful life of standards[1]

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation and purification of this compound from mushroom fruiting bodies.

Protocol 1: Extraction of Tryptamine Alkaloids from Mushroom Biomass

This protocol outlines the initial extraction of this compound and other tryptamine alkaloids from dried mushroom material. Methanol (B129727) is used as the extraction solvent due to its effectiveness in solubilizing these compounds.[4]

Materials and Reagents:

  • Dried and powdered mushroom biomass (Inocybe aeruginascens or other this compound-containing species)

  • Methanol (HPLC grade)

  • 5% Acetic acid in methanol

  • Deionized water

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 50 g of dried and finely powdered mushroom biomass.

  • Extraction:

    • Suspend the mushroom powder in 500 mL of methanol in a suitable flask.

    • For enhanced extraction, a 5% acetic acid in methanol solution can be utilized to improve the solubility of the alkaloids.

    • Agitate the suspension using a magnetic stirrer or vortex mixer for 2 hours at room temperature (25°C).[5][7] Protect the mixture from light to prevent degradation of light-sensitive compounds.[1]

  • Centrifugation:

    • Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean collection flask.

  • Re-extraction:

    • To ensure complete extraction, resuspend the pellet in an additional 250 mL of the extraction solvent.

    • Repeat the agitation and centrifugation steps.

    • Combine the supernatants from both extractions.

  • Concentration:

    • Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

    • The crude extract can be further dried under a stream of nitrogen.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a preliminary purification step to separate this compound from other co-extracted compounds using silica (B1680970) gel column chromatography.

Materials and Reagents:

  • Crude mushroom extract from Protocol 1

  • Silica gel (60 Å, 70-230 mesh)

  • Dichloromethane (DCM)

  • Methanol

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Ehrlich's reagent

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in DCM and carefully pack it into a glass chromatography column. The size of the column will depend on the amount of crude extract. For 5-10 g of crude extract, a 40 x 4 cm column is a suitable starting point.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., DCM with a small percentage of methanol) and adsorb it onto a small amount of silica gel.

    • Once the solvent is evaporated, carefully load the dried, extract-impregnated silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM and gradually increase the polarity by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10%, 20% methanol in DCM).

    • Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., DCM:Methanol:Ammonia 85:14:1).

    • After development, dry the plate and visualize the spots by spraying with Ehrlich's reagent. Tryptamine alkaloids will typically produce a purple to reddish-brown color.

  • Pooling Fractions:

    • Combine the fractions that contain the compound of interest (this compound will be more polar than psilocin and less polar than other components). The exact elution profile will need to be determined empirically.

    • Concentrate the pooled fractions using a rotary evaporator.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol details the final purification step to obtain highly pure this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Partially purified this compound fraction from Protocol 2

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid or Ammonium formate

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 20 mm, 10 µm)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Sample Preparation:

    • Dissolve the concentrated fraction from the column chromatography step in a minimal amount of the initial HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: Deionized water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Column: Preparative C18 reversed-phase column.

    • Flow Rate: 10-20 mL/min (will vary depending on column dimensions).

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC runs of the sample.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of this compound. The retention time will need to be determined based on analytical standards or further characterization.

  • Solvent Removal and Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain pure this compound as a solid.

Visualizations

Experimental Workflow

Aeruginascin_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification start Dried Mushroom Biomass extraction Methanol Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract centrifugation->supernatant column_chrom Silica Gel Column Chromatography supernatant->column_chrom fractions This compound-rich Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_this compound Purified this compound prep_hplc->pure_this compound

Caption: Overall workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Extract Crude Mushroom Extract Column_Chromatography Column Chromatography (Low Resolution) Crude_Extract->Column_Chromatography Separation by Polarity Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (High Resolution) Partially_Purified->Prep_HPLC Fine Separation Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Logical flow of the purification process.

References

Application Notes & Protocols for Developing Stable Formulations of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of psychoactive fungi.[1] As a prodrug, it is presumed to be dephosphorylated in the body to its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which exerts its effects primarily through the serotonin (B10506) 5-HT2A receptor.[1] The development of stable, well-characterized formulations of this compound is critical for conducting reliable and reproducible preclinical and clinical research.

These application notes provide a comprehensive guide to understanding the stability of this compound and developing stable formulations for research purposes. Due to the limited public data on this compound itself, stability and formulation strategies are largely extrapolated from its close and well-studied structural analog, psilocybin. The core structural motifs prone to degradation—the indole (B1671886) ring and the 4-phosphoryloxy group—are shared between both molecules, making psilocybin an appropriate surrogate for initial formulation development.

Understanding this compound Stability

The primary degradation pathways for this compound are anticipated to be:

  • Dephosphorylation: Enzymatic or chemical hydrolysis of the phosphate (B84403) ester group to yield the active, but significantly less stable, 4-HO-TMT.

  • Oxidation: The resulting 4-hydroxyindole (B18505) of 4-HO-TMT is highly susceptible to oxidation, which can lead to the formation of colored, inactive polymeric degradation products.[2]

Several environmental factors are known to accelerate the degradation of the analogous compound psilocybin, and the same should be assumed for this compound.

Data Presentation: Factors Influencing Tryptamine Stability

The following table summarizes key factors that influence the stability of psilocybin, which should be considered foundational for developing this compound formulations.

FactorConditionEffect on StabilityRationale & Recommendations
pH Neutral to Alkaline (pH > 7)Decreased Stability Promotes hydrolysis of the phosphate ester and oxidation of the resulting 4-hydroxyindole.
Acidic (e.g., pH 3-5)Increased Stability Acidification protonates the indole nitrogen and phenolic oxygen (in the active metabolite), reducing susceptibility to oxidation. Aqueous solutions of psilocybin prepared at pH 3.5 have shown enhanced stability.[3]
Temperature Elevated (e.g., >25°C)Significantly Decreased Stability Accelerates both hydrolytic and oxidative degradation reactions. A study on mushroom biomass showed near-100% reduction in psilocybin at 40°C over four weeks.
Refrigerated/Frozen (2-8°C / -20°C)Increased Stability (for purified solutions) Slows chemical degradation kinetics. Recommended for stock solutions and final formulations. Note: For raw fungal biomass, freezing can lyse cells and release degradative enzymes.[2][4]
Light UV or Ambient Light ExposureDecreased Stability Tryptamines are photosensitive. Light exposure, especially UV, can catalyze oxidative degradation.
Dark StorageIncreased Stability Storing in amber vials or in complete darkness is critical. Exclusion of light can extend the stability of aqueous psilocybin solutions to at least seven days.[3][4]
Oxygen Presence of Atmospheric OxygenDecreased Stability The 4-hydroxyindole metabolite is highly prone to oxidation.
Inert Atmosphere (e.g., Argon, Nitrogen)Increased Stability Purging solutions and the vial headspace with an inert gas minimizes oxidative degradation.
Formulation Aqueous SolutionLower Stability Water facilitates hydrolysis. The stability of aqueous solutions is a primary challenge.
Crystalline SolidHigher Stability Solid-state forms, particularly stable crystalline polymorphs, are significantly more resistant to degradation than solutions.
Additives Antioxidants (e.g., Ascorbic Acid)Potentially Increased Stability Can scavenge free radicals and inhibit oxidative degradation of the 4-hydroxyindole metabolite.

Experimental Protocols

The following protocols provide detailed methodologies for preparing and evaluating stable this compound formulations.

Protocol: Preparation of an Acidic Buffered Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution in an acidic buffer, designed to minimize hydrolysis and oxidation.

Materials:

  • This compound (high purity solid)

  • Citric Acid Monohydrate (ACS grade or higher)

  • Sodium Hydroxide (NaOH)

  • Water for Injection (WFI) or 18.2 MΩ·cm ultrapure water

  • 0.22 µm sterile syringe filters (low protein binding, e.g., PVDF)

  • Sterile, amber glass vials with inert septa

  • Argon or Nitrogen gas source

Procedure:

  • Buffer Preparation (50 mM Citrate (B86180) Buffer, pH 4.0): a. Dissolve 1.05 g of citric acid monohydrate in ~90 mL of WFI. b. Adjust the pH to 4.0 using a 1 M NaOH solution while monitoring with a calibrated pH meter. c. Add WFI to a final volume of 100 mL. d. Sterile filter the buffer using a 0.22 µm filter into a sterile container.

  • Solution Preparation: a. In a sterile, Class II biological safety cabinet or similar aseptic environment, accurately weigh 10 mg of this compound into a sterile amber glass vial. b. Add 10 mL of the sterile 50 mM citrate buffer (pH 4.0) to the vial to achieve a final concentration of 1 mg/mL. c. Gently swirl the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Inert Gas Purging: a. Using a sterile needle connected to an argon or nitrogen gas line with a sterile filter, gently bubble the gas through the solution for 1-2 minutes to displace dissolved oxygen. b. Remove the needle from the liquid and continue to flush the headspace of the vial for an additional 30 seconds before sealing.

  • Storage: a. Crimp the vial securely with a sterile aluminum seal. b. Store the vial upright at 2-8°C for short-term use (<1 week) or at -20°C for long-term storage. c. Always protect the vial from light.

Protocol: Stability Assessment by UHPLC-MS/MS

This protocol outlines a method to quantify this compound and its primary degradant, 4-HO-TMT, to assess formulation stability over time.

Equipment & Reagents:

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Methanol[5]

  • This compound and 4-HO-TMT analytical standards

  • Formulation samples from the stability study

Procedure:

  • Sample Preparation: a. At each time point (e.g., T=0, 1 week, 1 month, 3 months), retrieve a vial from the specified storage condition (e.g., 4°C, 25°C/60%RH). b. Allow the vial to equilibrate to room temperature. c. Dilute the sample with Mobile Phase A to a final concentration within the calibrated range of the assay (e.g., 1-1000 ng/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Mass Spectrometry Conditions (Example - Positive ESI Mode):

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound and 4-HO-TMT. These must be determined empirically using analytical standards.

    • Example MRM Transitions (Hypothetical):

      • This compound: Q1 -> Q3 (e.g., m/z 299.1 -> 160.1)

      • 4-HO-TMT: Q1 -> Q3 (e.g., m/z 219.1 -> 160.1)

  • Data Analysis: a. Generate a calibration curve using the analytical standards. b. Quantify the concentration of this compound remaining in the samples at each time point. c. Calculate the percentage of this compound remaining relative to the T=0 time point. d. A formulation is often considered stable if the active ingredient remains >90% of its initial concentration.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points (T=0, 1, 3... months) prep_sol Prepare Acidic Buffer (e.g., pH 4.0 Citrate) dissolve Dissolve this compound in Buffer prep_sol->dissolve purge Purge with Inert Gas (N2/Ar) dissolve->purge aliquot Aliquot into Amber Vials purge->aliquot storage_25C 25°C / 60% RH (Accelerated) aliquot->storage_25C storage_4C 4°C (Recommended) aliquot->storage_4C storage_minus20C -20°C (Long-Term) aliquot->storage_minus20C sample Retrieve Sample storage_25C->sample storage_4C->sample storage_minus20C->sample dilute Dilute for Analysis sample->dilute analyze UHPLC-MS/MS Quantification dilute->analyze report Calculate % Remaining & Degradants analyze->report G cluster_membrane Cell Membrane cluster_cyto Cytoplasm receptor 5-HT2A Receptor g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves to dag DAG plc->dag Cleaves to pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses (e.g., Neuronal Excitability) pkc->response Phosphorylates Targets ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates ca2->response Modulates Proteins metabolite 4-HO-TMT (Active Metabolite) metabolite->receptor Binds

References

Experimental Design for Studying Aeruginascin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginascin, a naturally occurring tryptamine (B22526) analog of psilocybin found in certain species of psychedelic mushrooms, has garnered interest for its potential to modulate mood without inducing the profound hallucinogenic effects associated with classic psychedelics.[1] Its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), interacts with serotonergic systems, primarily at 5-HT₂ receptors, though with a different affinity profile compared to psilocin.[2][3] This document provides a comprehensive experimental framework for the preclinical evaluation of this compound in rodent models, detailing protocols for behavioral, pharmacokinetic, and molecular assays to elucidate its pharmacological profile and therapeutic potential.

Introduction

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is hypothesized to be a prodrug, readily dephosphorylated in the body to its active metabolite, 4-HO-TMT.[3] Unlike psilocybin's active metabolite, psilocin, 4-HO-TMT is a quaternary ammonium (B1175870) compound, which may limit its ability to cross the blood-brain barrier (BBB).[2][4] However, some quaternary ammonium salts can be transported across the BBB via specific transporters.[5] Preliminary reports and its receptor binding profile suggest that this compound may offer a unique psychopharmacological profile, potentially with anxiolytic or antidepressant effects with a reduced psychedelic-like signature. This set of protocols outlines a systematic approach to characterize the in vivo effects of this compound.

Experimental Workflow

A multi-tiered approach is proposed to comprehensively evaluate this compound, beginning with basic toxicity and pharmacokinetic profiling, followed by a battery of behavioral assays to assess psychedelic, antidepressant, anxiolytic, and cognitive effects. Finally, molecular assays will probe the underlying neurobiological mechanisms.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Mechanistic Insights Acute_Toxicity Acute Toxicity Assessment (LD50) Pharmacokinetics Pharmacokinetic Profiling (PK) Acute_Toxicity->Pharmacokinetics Determine Dose Range HTR Head-Twitch Response (HTR) Pharmacokinetics->HTR Inform Dosing Regimen FST Forced Swim Test (FST) Pharmacokinetics->FST NOR Novel Object Recognition (NOR) Pharmacokinetics->NOR EPM Elevated Plus Maze (EPM) Pharmacokinetics->EPM Signaling_Assays Downstream Signaling Assays (IP1/Ca2+) HTR->Signaling_Assays Correlate Behavior with Mechanism Neurochemistry In Vivo Neurochemistry (Microdialysis) FST->Neurochemistry EPM->Neurochemistry

Caption: Overall experimental workflow for this compound studies.

Data Presentation: Summary of Key Parameters

The following tables should be populated with experimental data as it is generated.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT3
4-HO-TMT 4400[2] 670[2] 120[2] >10,000[3]
Psilocin ~550 ~110 ~4.6 >10,000

| This compound | High Affinity | High Affinity | High Affinity | No Binding[1] |

Table 2: Pharmacokinetic Parameters (Intraperitoneal Administration in Rats)

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) t1/2 (h) Bioavailability (%)
This compound TBD TBD TBD TBD TBD

| 4-HO-TMT | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Table 3: Summary of Behavioral Assay Readouts

Assay Treatment Group Primary Endpoint Expected Outcome vs. Vehicle
Head-Twitch Response This compound Number of Head Twitches No significant increase[1]
Forced Swim Test This compound Immobility Time (s) Decrease
Novel Object Recog. This compound Discrimination Index No change or enhancement

| Elevated Plus Maze | this compound | Time in Open Arms (%) | Increase |

Experimental Protocols

Animals

Adult male C57BL/6J mice (8-10 weeks old) will be used for all behavioral studies. Animals should be group-housed with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All experiments should be conducted during the light phase and in accordance with institutional animal care and use committee (IACUC) guidelines.

Acute Toxicity Assessment
  • Objective: To determine the median lethal dose (LD50) of this compound administered intraperitoneally (i.p.).

  • Method: A modified up-and-down procedure will be used. Groups of mice (n=1-3 per group) will receive a single i.p. injection of this compound at varying doses. The initial dose can be estimated from toxicity data of similar compounds like psilocin (LD50 in mice ~293 mg/kg i.p.).[6] Subsequent doses will be adjusted based on the outcome of the previous dose (survival or death).

  • Observations: Animals are monitored for 24-48 hours post-injection for signs of toxicity and mortality.[6][7]

  • Endpoint: Calculation of the LD50 value. This will inform the dose range for subsequent behavioral studies, which should utilize non-lethal doses.

Pharmacokinetic (PK) Studies
  • Objective: To determine the time course of this compound and its metabolite 4-HO-TMT concentrations in plasma and brain tissue.

  • Method:

    • Administer a single i.p. dose of this compound (e.g., 1, 3, or 10 mg/kg) to cohorts of rats (n=3-4 per time point).

    • At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration, collect blood via cardiac puncture and rapidly harvest brain tissue.

    • Process blood to plasma and homogenize brain tissue.

    • Extract this compound and 4-HO-TMT from plasma and brain homogenates.

    • Quantify concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, and elimination half-life (t1/2) using non-compartmental analysis.[8][9]

  • Instrumentation: Triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes, followed by a wash and re-equilibration.[5]

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions (precursor ion -> product ion) for this compound and 4-HO-TMT must be determined empirically by infusing pure standards. This is a critical method development step.

  • Sample Preparation: Protein precipitation of plasma and brain homogenates with acetonitrile, followed by centrifugation and analysis of the supernatant.

Behavioral Assays
  • Objective: To assess the potential for this compound to induce 5-HT2A receptor-mediated psychedelic-like effects.

  • Protocol:

    • Habituate mice to the testing chamber (a clear cylindrical container) for 30 minutes.

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

    • Immediately after injection, place the mouse back in the chamber and record behavior for 30-60 minutes.

    • A trained observer, blind to the treatment conditions, will count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.

  • Expected Outcome: Based on existing literature, this compound is not expected to produce a significant head-twitch response.[1]

  • Objective: To evaluate the antidepressant-like effects of this compound.

  • Protocol:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

    • Place each mouse in a transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record the session for 6 minutes.

    • Score the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water).

  • Expected Outcome: A reduction in immobility time is indicative of an antidepressant-like effect.

  • Objective: To assess the anxiolytic-like effects of this compound.

  • Protocol:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

    • The maze consists of two open arms and two enclosed arms, elevated 50 cm from the floor.[10]

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes, recording its movement with an overhead camera.

    • Analyze the time spent in the open arms and the number of entries into the open and closed arms.

  • Expected Outcome: An increase in the time spent in the open arms and/or the percentage of entries into the open arms suggests an anxiolytic effect.

Molecular and Neurochemical Assays
  • Objective: To measure the functional activation of Gq-coupled 5-HT2A receptors by this compound's active metabolite, 4-HO-TMT.

  • Principle: Activation of the 5-HT2A receptor leads to the production of inositol (B14025) triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). The accumulation of IP1 serves as a stable marker of receptor activation.

  • Protocol (using HTRF IP-One Kit):

    • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[11]

    • Cell Stimulation: Plate the cells in a 384-well plate. Add varying concentrations of 4-HO-TMT to the cells in a stimulation buffer containing LiCl (to prevent IP1 degradation). Incubate for 30-60 minutes at 37°C.[11][12]

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate). Incubate for 1 hour at room temperature.[12]

    • Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

    • Data Analysis: Generate a dose-response curve to determine the EC50 of 4-HO-TMT.

Signaling_Pathway This compound This compound (Prodrug) 4HO_TMT 4-HO-TMT (Active Metabolite) This compound->4HO_TMT Dephosphorylation 5HT2A_R 5-HT2A Receptor 4HO_TMT->5HT2A_R Binds Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP1 IP1 Accumulation (Measured) IP3->IP1 Metabolized to Ca_Flux Ca2+ Release (Measured) IP3->Ca_Flux

Caption: Hypothesized signaling pathway of this compound via the 5-HT2A receptor.
  • Objective: To measure the effects of this compound on extracellular levels of key neurotransmitters (e.g., serotonin, dopamine) in brain regions implicated in mood and anxiety, such as the prefrontal cortex or hippocampus.

  • Method:

    • Surgically implant a microdialysis guide cannula into the target brain region of a rat. Allow for recovery.

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer this compound (i.p.) and continue to collect dialysate samples at regular intervals.

    • Analyze neurotransmitter concentrations in the dialysate using HPLC with electrochemical detection or LC-MS/MS.

  • Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline levels.

Conclusion

The experimental design outlined in this document provides a robust framework for the preclinical characterization of this compound. By systematically evaluating its toxicity, pharmacokinetics, behavioral effects, and underlying molecular mechanisms, researchers can gain a comprehensive understanding of this novel tryptamine. The data generated will be crucial for determining its potential as a therapeutic agent for neuropsychiatric disorders and for guiding future clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Aeruginascin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: Currently, the most common synthetic routes to this compound and its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), utilize psilocybin or its synthetic analog, 4-acetoxy-N,N-dimethyltryptamine (psilacetin or 4-AcO-DMT), as starting materials.[1][2] Psilacetin is often preferred due to its relative stability and more straightforward synthesis compared to psilocybin.[2]

Q2: What is the primary challenge in the synthesis of this compound?

A2: The key challenge lies in the quaternization of the tertiary amine of the tryptamine (B22526) backbone to form the trimethylammonium salt. This step, typically achieved through methylation with an agent like methyl iodide, can be sensitive to reaction conditions and may result in incomplete reactions or the formation of side products. Subsequent purification of the highly polar, water-soluble quaternary ammonium (B1175870) salt can also be challenging.

Q3: Is this compound stable in solution?

A3: While specific stability data for this compound is limited in the reviewed literature, its structural similarity to psilocin suggests potential instability, particularly in solution. Psilocin is known to be susceptible to oxidation.[2] Therefore, it is recommended to handle solutions of this compound and its derivatives with care, store them under inert atmosphere, and use them promptly after preparation. For long-term storage, it is best to keep the compound as a dry solid at low temperatures.[3]

Q4: What are the expected yields for the synthesis of this compound's active metabolite, 4-HO-TMT?

A4: The synthesis of 4-HO-TMT from psilacetin has been reported with moderate yields. The methylation step to form 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide proceeds with a yield of approximately 53%, and the subsequent hydrolysis to 4-HO-TMT iodide has a reported yield of around 60%.[1][4]

Q5: What analytical techniques are suitable for characterizing this compound?

A5: A combination of analytical techniques is recommended for the full characterization of this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the trimethylammonium group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.[5]

  • Single-Crystal X-ray Diffraction: For unambiguous structural elucidation, if suitable crystals can be obtained.[1][4]

Troubleshooting Guides

Problem 1: Low Yield in the Quaternization (Methylation) Step

Possible Causes:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete methylation of the tertiary amine.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.

  • Degradation of Reactants or Products: The starting material or the product might be degrading under the reaction conditions.

  • Presence of Water: Traces of water can react with the methylating agent.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

    • Increase Temperature: Gently heating the reaction mixture may improve the rate of quaternization. However, be cautious as this might also promote side reactions or degradation.

  • Solvent Selection:

    • Methanol (B129727) is a commonly used solvent for this reaction.[1][2] Ensure it is anhydrous.

    • If solubility is an issue, consider aprotic polar solvents like acetonitrile (B52724) or DMF, though their reactivity with methyl iodide should be considered.

  • Ensure Anhydrous Conditions:

    • Use freshly dried solvents and glassware.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • Excess Methylating Agent:

    • Using a significant excess of methyl iodide can help drive the reaction to completion.[1][2]

Problem 2: Difficulty in Purifying the Quaternary Ammonium Salt

Possible Causes:

  • High Polarity and Water Solubility: Quaternary ammonium salts are often highly soluble in polar solvents like water and methanol, making extraction and precipitation challenging.

  • Hygroscopic Nature: The product may absorb moisture from the air, appearing as a sticky or oily substance rather than a crystalline solid.

  • Presence of Unreacted Starting Material or Side Products: These impurities can co-precipitate or interfere with crystallization.

Troubleshooting Steps:

  • Recrystallization:

    • This is the most common method for purifying these salts.[1][4]

    • Experiment with different solvent systems. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., methanol or water) and then add a poor solvent (e.g., diethyl ether or acetone) to induce crystallization.

  • Washing:

    • Wash the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble. Diethyl ether is often used for this purpose.

  • Handling Hygroscopic Products:

    • Dry the purified product thoroughly under high vacuum.

    • Handle the product in a glove box or under a dry, inert atmosphere to prevent moisture absorption.

  • Chromatography:

    • While challenging for highly polar compounds, specialized chromatography techniques like ion-exchange chromatography or reversed-phase HPLC with an appropriate ion-pairing agent can be effective for purification.

Problem 3: Low Yield in the Hydrolysis of the Acetoxy Group

Possible Causes:

  • Incomplete Hydrolysis: The reaction conditions may not be sufficient to completely cleave the acetyl protecting group.

  • Degradation of the Product: The desired 4-hydroxy product may be unstable under the hydrolysis conditions.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions:

    • The use of aqueous acetic acid has been reported to be effective.[1][4]

    • The reaction can be monitored by TLC or HPLC to determine the point of complete conversion.

  • Control Reaction Temperature:

    • Perform the hydrolysis at a controlled temperature (e.g., room temperature) to minimize potential degradation.

  • Work-up Procedure:

    • Carefully neutralize the reaction mixture after hydrolysis to an appropriate pH before attempting to isolate the product.

Data Presentation

Table 1: Summary of Yields in the Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) from Psilacetin

StepReactionStarting MaterialProductReagentsReported Yield (%)Reference
1Methylation (Quaternization)Psilacetin (4-AcO-DMT)4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodideExcess Iodomethane (B122720) in Methanol53[1][4]
2Hydrolysis4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodideAqueous Acetic Acid60[1][4]

Experimental Protocols

Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide from Psilacetin Fumarate (B1241708) (Adapted from Manke et al., 2020)[1][4]

Step 1: Synthesis of 4-Acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) Iodide

  • Dissolve psilacetin (4-acetoxy-N,N-dimethyltryptamine) fumarate in methanol.

  • Add an excess of iodomethane to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting crude 4-AcO-TMT iodide can be purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting material.

Step 2: Synthesis of 4-Hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) Iodide

  • Dissolve the 4-AcO-TMT iodide from the previous step in a mixture of acetic acid and water.

  • Stir the solution at room temperature to allow for the hydrolysis of the acetate (B1210297) group. Monitor the reaction by TLC or HPLC.

  • Once the hydrolysis is complete, carefully remove the solvent under reduced pressure.

  • Purify the resulting 4-HO-TMT iodide by recrystallization from a suitable solvent, such as methanol.[1][4]

Mandatory Visualization

experimental_workflow start Start: Psilacetin (4-AcO-DMT) Fumarate methylation Step 1: Methylation (Quaternization) start->methylation Excess MeI, MeOH intermediate Crude 4-Acetoxy-N,N,N-trimethyl- tryptammonium (4-AcO-TMT) Iodide methylation->intermediate hydrolysis Step 2: Hydrolysis intermediate->hydrolysis Aqueous AcOH product Crude 4-Hydroxy-N,N,N-trimethyl- tryptamine (4-HO-TMT) Iodide hydrolysis->product purification Purification (Recrystallization) product->purification e.g., Methanol final_product Final Product: Pure 4-HO-TMT Iodide purification->final_product troubleshooting_logic problem Low Yield in Synthesis incomplete_reaction Incomplete Reaction? problem->incomplete_reaction purification_issue Purification Issues? problem->purification_issue degradation Product Degradation? problem->degradation solution1 Optimize Reaction: - Increase time/temp - Use excess reagent incomplete_reaction->solution1 Yes solution2 Improve Purification: - Recrystallization - Solvent washing purification_issue->solution2 Yes solution3 Modify Conditions: - Milder conditions - Inert atmosphere degradation->solution3 Yes

References

Technical Support Center: Improving Aeruginascin Yield from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Aeruginascin from fungal cultures, primarily focusing on Inocybe aeruginascens.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of this compound-producing fungi.

Q1: Why is my Inocybe aeruginascens culture growing so slowly or not at all?

A1: Slow or no growth of Inocybe aeruginascens in vitro is a common challenge due to its ectomycorrhizal nature. In their natural habitat, these fungi form a symbiotic relationship with host trees like poplars, lindens, oaks, and willows.[1] Replicating these conditions in a lab can be difficult. Here are some potential causes and solutions:

  • Inappropriate Growth Medium: Standard fungal media may not be optimal. Inocybe species may require specific nutrients and conditions that mimic their natural environment.

    • Solution: Experiment with different media formulations. A modified Melin-Norkrans medium (MMN) or other media developed for ectomycorrhizal fungi might be more successful. Supplementing standard media like Potato Dextrose Agar (B569324) (PDA) or Malt (B15192052) Extract Agar (MEA) with host plant root extracts could also stimulate growth.

  • Incorrect pH: The pH of the culture medium is crucial for fungal growth.

    • Solution: Adjust the pH of your medium to a range of 4.5-6.0, which is generally suitable for many ectomycorrhizal fungi.

  • Suboptimal Temperature: Temperature fluctuations or incorrect incubation temperatures can inhibit growth.

    • Solution: Maintain a constant incubation temperature between 20-25°C.[2]

  • Lack of Host-Specific Compounds: The fungus may require chemical signals from a host plant to initiate vigorous growth.

    • Solution: Consider co-culturing the mycelium with sterile seedlings of a known host tree (e.g., Populus or Salix) in a suitable laboratory setup.

Q2: My fungal culture is contaminated. What can I do?

A2: Contamination is a frequent issue in mycology. Here’s how to address it:

  • Bacterial Contamination: Often appears as slimy or wet patches with a distinct odor.

    • Solution: Use sterile techniques for all manipulations. Incorporate antibiotics (e.g., chloramphenicol, gentamycin) into your growth medium to inhibit bacterial growth.

  • Mold Contamination: Typically appears as fuzzy green, black, or orange colonies.

    • Solution: Ensure your work area (laminar flow hood) is properly sterilized. If contamination occurs, try to isolate a clean piece of mycelium from the edge of the fungal colony and transfer it to a fresh, antibiotic-containing medium.

Q3: I have good mycelial growth, but I can't detect any this compound.

A3: The production of secondary metabolites like this compound is often triggered by specific environmental or developmental cues, which may be absent in standard laboratory cultures.[3]

  • Suboptimal Culture Conditions for Secondary Metabolism: Conditions that favor rapid vegetative growth may not be conducive to secondary metabolite production.

    • Solution: Induce stress in your culture. This can be achieved by:

      • Nutrient Limitation: After a period of growth on a nutrient-rich medium, transfer the mycelium to a medium with limited nitrogen or phosphate.

      • Altering Physical Parameters: Change the incubation temperature or light conditions.

      • Introduction of Precursors: Supplement the medium with tryptophan, the precursor for indole (B1671886) alkaloid biosynthesis.

  • Lack of Developmental Triggers: In nature, secondary metabolite production is often linked to specific life cycle stages, such as fruiting body formation or interaction with other organisms.

    • Solution:

      • Co-cultivation: Grow your Inocybe culture with other microorganisms, such as soil bacteria, which can sometimes induce the production of secondary metabolites.[4][5][6]

      • Solid-State Fermentation: Shifting from liquid (submerged) to solid-state fermentation can sometimes trigger the expression of different metabolic pathways.[3]

Frequently Asked Questions (FAQs)

Q4: What is the biosynthetic pathway of this compound?

A4: this compound is a trimethylated analogue of psilocybin.[1] Its biosynthesis is believed to be an extension of the psilocybin pathway. The proposed pathway starts with the amino acid L-tryptophan and involves a series of enzymatic steps. The final step is thought to be the trimethylation of the primary amine of norbaeocystin (B1244615) or the dimethylated amine of psilocybin, although the precise enzyme responsible for this final step in Inocybe is not yet fully characterized.

Q5: What are some recommended media formulations for Inocybe aeruginascens culture?

A5: While there is no universally optimized medium for this compound production, here are some starting points based on general mycological practices:

Media ComponentLiquid Culture (per 1 Liter of distilled water)Solid Culture (per 1 Liter of distilled water)
Base Medium Potato Dextrose Broth (PDB) - 24gPotato Dextrose Agar (PDA) - 39g
Nitrogen Source Yeast Extract - 5gYeast Extract - 5g
Carbon Source Malt Extract - 10gMalt Extract - 10g
Additional Supplements Peptone - 2gPeptone - 2g
Gelling Agent N/AAgar - 15-20g
pH 5.5 ± 0.25.5 ± 0.2

Note: These are general-purpose media. For ectomycorrhizal fungi like Inocybe, consider using a Modified Melin-Norkrans (MMN) medium, which is specifically designed for their cultivation.

Q6: What are the expected yields of this compound?

A6: Currently, there is no published data on the yield of this compound from in vitro fungal cultures. All available quantitative data comes from the analysis of wild-harvested fruiting bodies of Inocybe aeruginascens. These values can serve as a benchmark for what might be achievable in optimized culture conditions.

Fungal SpeciesCompoundConcentration (% of dry weight)Reference
Inocybe aeruginascensThis compoundIn the same order of magnitude as psilocybin and baeocystin[7]
Inocybe corydalinaThis compoundCan be as high as 0.30%[7]

Experimental Protocols

Protocol 1: Mycelial Culture Initiation from Spores or Tissue

  • Aseptic Preparation: Work in a sterile environment (laminar flow hood). Sterilize all tools and surfaces with 70% ethanol.

  • Inoculation:

    • From Spores: Streak a sterile inoculation loop with spores from a spore print onto a petri dish containing a suitable agar medium (e.g., PDA supplemented with yeast extract).

    • From Tissue: Aseptically take a small piece of tissue from a fresh, healthy Inocybe aeruginascens fruiting body and place it in the center of an agar plate.

  • Incubation: Seal the petri dishes with parafilm and incubate in the dark at 20-25°C.

  • Monitoring: Check for mycelial growth regularly. The mycelium should appear as a white, filamentous network radiating from the point of inoculation.

  • Subculturing: Once the mycelium has covered a significant portion of the plate, transfer small agar plugs containing actively growing mycelium to fresh plates to expand the culture.

Protocol 2: Liquid Culture for Mycelial Biomass Production

  • Medium Preparation: Prepare a liquid medium (e.g., PDB with yeast extract and malt extract) in an Erlenmeyer flask.

  • Sterilization: Autoclave the medium at 121°C for 20-30 minutes.

  • Inoculation: Aseptically transfer several agar plugs of established mycelial culture into the cooled liquid medium.

  • Incubation: Place the flask on an orbital shaker at 120-150 rpm and incubate at 20-25°C in the dark.

  • Harvesting: After 2-4 weeks, or when sufficient biomass has accumulated, harvest the mycelium by vacuum filtration.

Protocol 3: Extraction and Analysis of this compound

  • Drying: Lyophilize (freeze-dry) the harvested mycelium to obtain a dry weight.

  • Extraction:

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with methanol (B129727) or a methanol/chloroform mixture by sonication or overnight shaking.

    • Filter the extract to remove solid particles.

  • Analysis:

    • Evaporate the solvent from the extract.

    • Re-dissolve the residue in a suitable solvent for analysis.

    • Analyze the extract for the presence and quantity of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Aeruginascin_Biosynthesis_Pathway L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD (Decarboxylase) 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH (Hydroxylase) Norbaeocystin Norbaeocystin 4-Hydroxytryptamine->Norbaeocystin PsiK (Kinase) Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM (Methyltransferase) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (Methyltransferase) This compound This compound Psilocybin->this compound Putative Methyltransferase Experimental_Workflow spores Spore/Tissue Inoculation agar_culture Agar Plate Culture spores->agar_culture liquid_culture Liquid Culture (Submerged) agar_culture->liquid_culture solid_culture Solid-State Fermentation agar_culture->solid_culture harvest Mycelium Harvesting liquid_culture->harvest solid_culture->harvest extraction Extraction of Metabolites harvest->extraction analysis HPLC/LC-MS Analysis extraction->analysis Troubleshooting_Logic rect_node rect_node start Low this compound Yield q1 Is there mycelial growth? start->q1 a1_no Check media composition, pH, and temperature. Consider host co-culture. q1->a1_no No q2 Is the culture pure? q1->q2 Yes a2_no Isolate clean mycelium. Use antibiotics/antifungals. q2->a2_no No q3 Are secondary metabolites being produced? q2->q3 Yes a3_no Induce stress (nutrient limitation). Try co-culture or solid-state fermentation. q3->a3_no No a3_yes Optimize extraction and analytical methods. q3->a3_yes Yes

References

Technical Support Center: Analysis of Tryptamines in Mushroom Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of tryptamines in mushroom samples.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Tryptamine (B22526) Detection in Fresh Samples Rapid enzymatic degradation upon cell lysis (mechanical damage).Minimize chopping or grinding of fresh mushrooms. If size reduction is necessary, perform it quickly and proceed to extraction immediately. Consider flash-freezing with liquid nitrogen to halt enzymatic activity.[1][2]
Inefficient extraction of tryptamines.Use an appropriate extraction solvent. Acidified methanol (B129727) has been shown to be effective for phosphorylated tryptamines.[3][4] Ensure a sufficient solvent-to-sample ratio (at least 100:1 v/w).[3] Vortexing or ultrasonic-assisted extraction can improve efficiency.[1][3]
Degradation of Tryptamines in Dried Samples During Storage Exposure to light, heat, and oxygen.Store dried mushroom samples, preferably as whole caps (B75204) or pieces rather than powder, in a cool, dark, and dry place.[1][2] For long-term storage, consider an inert gas environment.[2]
Suboptimal storage temperature.Room temperature is often better than freezing for long-term stability of dried samples.[1][5] Freezing fresh mushrooms has been shown to cause significant degradation.[1][5][6]
Inconsistent Quantification Results Between Replicates Non-homogenous sample material.Grind dried mushroom material to a uniform and fine powder to ensure homogeneity before taking analytical portions.[4][7]
Inconsistent extraction times or temperatures.Standardize extraction protocols, using timers and controlled temperature baths to ensure consistency between samples.[3][4]
Peak Tailing or Splitting in HPLC Chromatograms Poor column condition or inappropriate mobile phase pH.Replace the guard column, clean or replace the analytical column, and ensure the mobile phase pH is optimized for tryptamine analysis.[4]
Solvent mismatch between sample extract and mobile phase.Dilute the final extract in the initial mobile phase to avoid issues with peak shape.[8]
Conversion of Psilocybin to Psilocin During Analysis High temperatures in the GC injection port or acidic/basic conditions.Use a non-destructive method like HPLC-UV or LC-MS for analysis.[9] If using GC-MS, derivatization may be necessary to protect the phosphate (B84403) group.
In-source fragmentation during LC-MS analysis.Optimize MS source conditions to minimize in-source fragmentation. Ensure chromatographic separation of psilocybin and psilocin.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for psilocybin and psilocin in mushroom samples?

A1: The primary degradation pathway begins with the enzymatic dephosphorylation of psilocybin to its psychoactive form, psilocin.[10] This conversion is catalyzed by phosphatase enzymes present in the mushrooms.[11] Psilocin is significantly less stable than psilocybin and is prone to oxidation, especially when exposed to oxygen and light, leading to the formation of blue-colored quinoid compounds and other inactive degradation products.[2] This oxidation is responsible for the characteristic blue bruising seen on many psilocybin-containing mushrooms.

Q2: What are the optimal storage conditions to minimize tryptamine degradation?

A2: For long-term preservation of tryptamines, it is best to store mushroom samples as dried, whole specimens in a cool, dark, and dry environment.[1][2][12] Storing them in powdered form accelerates degradation.[2] While counterintuitive, storage at room temperature has been found to be superior to freezing for dried samples.[1][5] For extracted tryptamines in solution, storage in a dark, airtight container, preferably under an inert atmosphere, is recommended.[12]

Q3: How does temperature affect the stability of psilocybin and psilocin?

A3: Elevated temperatures can accelerate the degradation of psilocybin. Studies have shown a significant reduction in psilocybin content when samples are heated above 40°C, with near-complete degradation at higher temperatures.[7] Interestingly, this degradation is often accompanied by a temporary increase in psilocin concentration due to the dephosphorylation of psilocybin.[2][7] However, psilocin itself will also degrade at elevated temperatures.

Q4: What is the effect of pH on tryptamine stability?

A4: Psilocybin and psilocin are more stable in acidic conditions.[13] Acidified extraction solvents, such as methanol with a small amount of acetic or hydrochloric acid, are often used to improve the stability of these compounds during extraction.[3]

Q5: Can tryptamines degrade during the extraction process? If so, how can this be minimized?

A5: Yes, significant degradation can occur during extraction, especially with fresh mushroom samples due to enzymatic activity upon cell damage.[1] To minimize this, it is recommended to work quickly, keep samples cool, and use an acidified extraction solvent.[3][4] For dried samples, ultrasonic-assisted extraction (UAE) can be an efficient method that reduces extraction time and potential for degradation.[3]

Data Presentation

Table 1: Effect of Storage Temperature on Psilocybin and Psilocin Concentration in Dried Mushroom Powder Over Four Weeks

Storage ConditionPsilocybin (% w/w) - InitialPsilocybin (% w/w) - 4 WeeksPsilocin (% w/w) - InitialPsilocin (% w/w) - 4 Weeks
Freezer (-20°C to -15°C)~1.1Stable~0.03Stable
Refrigerator (2°C to 8°C)~1.1Slight Decrease~0.03Slight Increase/Variable
Room Temperature (20°C to 25°C)~1.1Noticeable Decrease~0.03Increase/Variable
Elevated Temperature (40°C, 75% RH)~1.1Nearly 100% Reduction~0.03Significant Increase then Decrease

Data synthesized from findings reported in Sigma-Aldrich (2024).[7]

Table 2: Impact of Processing on Tryptamine Content in Fresh Psilocybe cubensis

Processing MethodPsilocybin Increase Compared to ChoppedPsilocin Increase Compared to Chopped
Unprocessed33%37%

Data from Gotvaldová et al. (2020).[1]

Experimental Protocols

Protocol 1: Extraction of Tryptamines from Dried Mushroom Samples for HPLC Analysis

Objective: To efficiently extract psilocybin, psilocin, and other tryptamines from dried mushroom material while minimizing degradation.

Materials:

  • Dried mushroom sample, finely ground

  • Methanol (HPLC grade)

  • Formic acid (or acetic acid)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Weigh approximately 100 mg of homogenized, dried mushroom powder into a centrifuge tube.

  • Add 10 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Vortex the sample vigorously for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of acidified methanol, and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-UV or LC-MS analysis.[3][4]

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of Psilocybin and Psilocin

Objective: To separate and quantify psilocybin and psilocin in a mushroom extract.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[14]

  • Mobile Phase A: Ultrapure water with 0.3% formic acid

  • Mobile Phase B: Acetonitrile with 0.3% formic acid

  • Gradient: 95:5 (A:B) to desired final concentrations over a specified time (method development required)

  • Flow Rate: 0.8 mL/min[14]

  • Column Temperature: 30°C[14]

  • Injection Volume: 15 µL[14]

  • Detection Wavelength: 266 nm[14]

Procedure:

  • Prepare a series of calibration standards of psilocybin and psilocin in the mobile phase.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the filtered mushroom extract (from Protocol 1).

  • Identify and quantify the psilocybin and psilocin peaks based on retention times and the calibration curve.

Visualizations

Tryptamine Degradation Pathway Psilocybin Psilocybin Psilocin Psilocin (Psychoactive) Psilocybin->Psilocin Dephosphorylation (Enzymatic) Quinoid_Products Blue Quinoid Products (Inactive) Psilocin->Quinoid_Products Oxidation (Oxygen, Light) Other_Degradation Other Degradation Products Psilocin->Other_Degradation Further Degradation

Caption: Enzymatic and oxidative degradation pathway of psilocybin in mushroom samples.

Experimental Workflow for Tryptamine Analysis Sample Mushroom Sample (Fresh or Dried) Homogenization Homogenization (Grinding/Milling) Sample->Homogenization Extraction Extraction (Acidified Methanol) Homogenization->Extraction Filtration Filtration (0.22 µm Syringe Filter) Extraction->Filtration Analysis HPLC-UV or LC-MS Analysis Filtration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: A typical experimental workflow for the analysis of tryptamines in mushroom samples.

Factors Influencing Tryptamine Stability Stability Tryptamine Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Oxygen Oxygen Exposure Oxygen->Stability pH pH pH->Stability Mechanical_Damage Mechanical Damage Mechanical_Damage->Stability Moisture Moisture Content Moisture->Stability

Caption: Key environmental and physical factors that influence the stability of tryptamines.

References

Technical Support Center: Overcoming Low Aeruginascin Concentrations in Psilocybe Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with aeruginascin, a naturally occurring tryptamine (B22526) analogue in Psilocybe and other fungal species. Our goal is to provide actionable insights and detailed methodologies to help you optimize your experiments and overcome low yields of this compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its concentrations typically low in Psilocybe species?

A1: this compound (N,N,N-trimethyl-4-phosphoryloxytryptamine) is a trimethylated analogue of psilocybin.[1][2] Structurally, it is psilocybin with an additional methyl group attached to the nitrogen atom of the tryptamine backbone.[3] Its concentrations in most Psilocybe species are indeed quite low, often found at levels three orders of magnitude lower than psilocybin.[1] The primary reason for this is likely rooted in the biosynthetic pathway. The enzyme responsible for the final methylation steps in psilocybin synthesis, PsiM, is a methyltransferase that catalyzes the double methylation of norbaeocystin (B1244615) to psilocybin.[4][5] However, recent research indicates that PsiM is incapable of catalyzing the third methylation step required to convert psilocybin into this compound.[4][5][6] This suggests that a different, likely less efficient or substrate-specific, N-methyltransferase is responsible for this compound production, leading to its lower natural abundance.

Q2: Which fungal species are known to contain higher concentrations of this compound?

A2: While this compound has been identified in various Psilocybe species, including P. cubensis, P. cyanescens, and P. mexicana, the highest concentrations are typically found in species of the genus Inocybe.[7][8] Specifically, Inocybe aeruginascens and Inocybe corydalina have been reported to contain this compound in amounts comparable to psilocybin and baeocystin, with concentrations as high as 0.30% of the dry weight of the fruiting body.[1] For researchers specifically targeting this compound, exploring these species may be a more fruitful starting point than working with Psilocybe species where it is a minor component.

Q3: What methods can be used for the accurate quantification of this compound?

A3: Accurate quantification of this compound requires sensitive and specific analytical techniques due to its low concentration and the presence of other structurally similar tryptamines. The most commonly employed and effective methods are:

  • Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS): This is the gold standard for quantifying tryptamines in fungal biomass, offering high sensitivity and specificity.[1][9][10]

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): HPLC-DAD is a robust and widely used method for the analysis of tryptamines.[11]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the identification and quantification of this compound alongside other tryptamines like psilocybin, psilocin, baeocystin, and norbaeocystin.[12][13]

A comprehensive analytical method should be capable of separating and detecting psilocybin, related tryptamines, and beta-carbolines that may also be present in the extracts.[14]

Troubleshooting Guide: Low this compound Yield

This guide provides potential solutions to common issues encountered during the cultivation of Psilocybe species that may lead to low yields of secondary metabolites, including this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or undetectable this compound concentrations in harvested biomass. Suboptimal Cultivation Parameters: Temperature, humidity, substrate composition, and gas exchange can significantly impact secondary metabolite production.1. Optimize Substrate Composition: Experiment with different substrate formulations. While many Psilocybe species are cultivated on supplemented cellulosic materials, the specific nutrient profile can influence tryptamine ratios. Consider substrates that mimic the natural environment of species known for higher this compound content. 2. Fine-tune Environmental Conditions: Maintain a consistent temperature between 20°C and 25°C for mycelial growth.[15] During fruiting, slightly lower temperatures may be beneficial. Ensure high humidity (around 90-95%), but avoid waterlogged substrate to prevent contamination.[16] Provide adequate fresh air exchange (FAE) to prevent the buildup of CO2, which can lead to spindly mushrooms and potentially altered metabolite production.[15]
Inappropriate Species or Strain Selection: As mentioned, this compound concentrations are naturally low in most Psilocybe strains.1. Select Species with Higher this compound Content: If the primary goal is to obtain this compound, consider working with Inocybe aeruginascens or Inocybe corydalina.[1] 2. Strain Selection within Psilocybe: There is considerable variability in tryptamine profiles even between different strains of the same Psilocybe species.[8][17][18] If possible, screen multiple strains to identify any that may naturally produce higher levels of this compound.
Precursor Limitation: The biosynthesis of tryptamines, including this compound, is dependent on the availability of precursor molecules.1. Precursor Feeding Experiments: While the specific precursors for this compound are not fully elucidated, L-tryptophan is the primary precursor for the psilocybin pathway.[5] Experiment with supplementing the growth medium with L-tryptophan or other potential precursors like N-methyl-L-tryptophan or N,N-dimethyl-L-tryptophan. Introduce these precursors at different stages of mycelial growth and in varying concentrations to assess their impact on the final tryptamine profile.[19]
Difficulty in enhancing this compound production through traditional methods. Genetic and Enzymatic Limitations: The absence of an efficient enzyme to perform the final methylation step is a significant bottleneck.1. Genetic Engineering (Advanced): For research groups with molecular biology capabilities, a long-term strategy could involve identifying the N-methyltransferase responsible for this compound synthesis and overexpressing its corresponding gene in a suitable host, such as yeast or a model fungus.[19] Alternatively, protein engineering of the existing PsiM enzyme could be explored to alter its substrate specificity to favor the production of this compound, although this would be a complex undertaking.

Data Presentation: Tryptamine Concentrations in Psilocybe Species

The following table summarizes the concentration ranges of this compound and other major tryptamines found in Psilocybe cubensis, highlighting the typical low abundance of this compound.

Compound Concentration Range in P. cubensis (mg/g dry weight)
Psilocybin0.651 - 3.509[10]
Psilocin0.208 - 5.344[10]
Baeocystin0.139 - 0.881[10]
Norbaeocystin0.044 - 0.161[10]
This compound 0.026 - 0.053 [8][10][17][18]

Experimental Protocols

Protocol 1: General Cultivation of Psilocybe Species for Secondary Metabolite Analysis

This protocol outlines a general method for the cultivation of Psilocybe species on a cellulosic substrate.

Materials:

  • Pure mycelium culture of the desired Psilocybe species on malt (B15192052) extract agar (B569324) (MEA).

  • Sterilized grain spawn (e.g., rye, millet, or wild bird seed).

  • Substrate mixture (e.g., coir, vermiculite, and gypsum).

  • Sterilized cultivation bags or monotubs.

  • Incubator or temperature-controlled environment.

  • Fruiting chamber with controlled humidity and fresh air exchange.

Procedure:

  • Spawn Preparation: Inoculate sterilized grain with the mycelium culture from the MEA plate. Incubate at 20-25°C in the dark until the grain is fully colonized.[15]

  • Substrate Preparation and Inoculation: Prepare the substrate mixture and hydrate (B1144303) to field capacity. Sterilize the substrate in cultivation bags or jars. Once cooled, inoculate the substrate with the colonized grain spawn in a sterile environment.

  • Incubation: Incubate the inoculated substrate at 20-25°C in the dark. Allow the mycelium to fully colonize the substrate.

  • Fruiting Initiation: Once fully colonized, transfer the substrate to a fruiting chamber. Introduce a 12/12 hour light/dark cycle and increase fresh air exchange. Maintain a high humidity level (90-95%). A slight drop in temperature can help initiate pinning.[16]

  • Fruiting and Harvest: Monitor for the formation of primordia (pins) and the subsequent growth of fruiting bodies. Harvest the mushrooms just before or as the veil breaks from the cap.

  • Drying and Storage: Dry the harvested mushrooms in a dehydrator at a low temperature (e.g., 40-50°C) until cracker dry. Store in an airtight container with a desiccant in a cool, dark place.

Protocol 2: Extraction of Tryptamines for UHPLC-MS/MS Analysis

This protocol describes a method for extracting tryptamines from dried fungal biomass for quantitative analysis.

Materials:

  • Dried and powdered mushroom material.

  • Methanol.

  • Water.

  • Formic acid.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • UHPLC vials.

Procedure:

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol:water:formic acid (80:20:0.2 v/v/v).[20]

  • Extraction: Weigh approximately 10-20 mg of the powdered mushroom material into a microcentrifuge tube. Add 1 mL of the extraction solvent.

  • Vortexing: Vortex the sample vigorously for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into a UHPLC vial.

  • Analysis: The sample is now ready for injection into the UHPLC-MS/MS system for the quantification of this compound and other tryptamines.

Visualizations

Biosynthetic Pathway of Psilocybin and this compound

Tryptamine Biosynthesis cluster_main Tryptamine Biosynthesis Pathway L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH Norbaeocystin Norbaeocystin 4-Hydroxytryptamine->Norbaeocystin PsiK Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM (1st Methylation) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (2nd Methylation) This compound This compound Psilocybin->this compound Unknown N-methyltransferase (NOT PsiM)

Caption: Biosynthetic pathway of psilocybin and the proposed formation of this compound.

Experimental Workflow for Tryptamine Analysis

Experimental Workflow cluster_workflow Workflow for Tryptamine Analysis Cultivation Cultivation Harvesting Harvesting Cultivation->Harvesting Drying Drying Harvesting->Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Analysis Analysis Filtration->Analysis UHPLC-MS/MS Data_Interpretation Data_Interpretation Analysis->Data_Interpretation

Caption: Experimental workflow for the analysis of tryptamines from fungal biomass.

References

purification techniques for high-purity Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the purification process for high-purity aeruginascin is provided in this technical support center. This guide is intended for researchers, scientists, and drug development professionals, and it offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and data presented in a clear, accessible format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What is this compound and in which species is it primarily found? this compound (N,N,N-trimethyl-4-phosphoryloxytryptamine) is a tryptamine (B22526) alkaloid and a structural analog of psilocybin.[1] It is most famously found in the mushroom Inocybe aeruginascens.[2] It has also been identified in Pholiotina cyanopus and, in much lower concentrations, has been detected in some samples of Psilocybe cubensis.[2]

Q2: What are the main impurities that complicate this compound purification? The primary challenge in purifying this compound is its separation from other structurally similar indole (B1671886) alkaloids present in the fungal biomass. The most common co-occurring compounds are psilocybin, baeocystin (B1212335) (the monomethyl analog), and norbaeocystin (B1244615) (the primary amine).[2][3] Their similar polarities make chromatographic separation a critical and challenging step.

Q3: How should I handle and store fungal biomass to prevent this compound degradation? Tryptamine alkaloids can be unstable. To minimize degradation, the best practice is to use dried biomass stored in a dark, dry place at room temperature.[4][5] Studies have shown that freezing fresh mushrooms, even at -80°C, can lead to significant degradation of these compounds.[4][5] Enzymatic activity in the presence of water can also dephosphorylate the target molecule, so quick and efficient drying post-harvest is crucial.[6]

Q4: What analytical techniques are recommended for monitoring the purification process? High-Performance Liquid Chromatography (HPLC) is the preferred method for both quantification and monitoring of the purification process due to its high resolution and quantitative capabilities.[3] Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) is particularly effective for sensitive and specific detection.[2][4] For rapid qualitative checks, Thin-Layer Chromatography (TLC) using Ehrlich's reagent for visualization can be employed.[1]

Section 2: Purification Workflow and Experimental Protocols

The following diagram and protocol outline a representative workflow for obtaining high-purity this compound from fungal biomass.

G cluster_prep Phase 1: Preparation & Extraction cluster_purify Phase 2: Purification cluster_final Phase 3: Final Product start Dried Fungal Biomass (e.g., Inocybe aeruginascens) grind Grinding & Pulverization start->grind extract Ultrasound-Assisted Extraction (Methanol) grind->extract filter Filtration & Concentration (Rotary Evaporation) extract->filter spe Solid-Phase Extraction (SPE) (Initial Cleanup) filter->spe hplc Preparative HPLC (C18 Column, Gradient Elution) spe->hplc fraction Fraction Collection (Monitor at ~220 nm) hplc->fraction dry Solvent Removal (Lyophilization) fraction->dry analyze Purity Analysis (Analytical HPLC, LC-MS) dry->analyze product High-Purity this compound analyze->product

Caption: General workflow for the purification of this compound.

Experimental Protocol: Representative Method

This protocol describes a method for purifying this compound, integrating common techniques for natural product isolation.

1. Biomass Preparation:

  • Start with 20 g of dried fungal material (Inocybe aeruginascens).

  • Grind the material into a fine, homogenous powder using a laboratory mill. Pulverization increases the surface area for efficient extraction.[4]

2. Ultrasound-Assisted Extraction (UAE):

  • Place the powdered biomass into a 500 mL Erlenmeyer flask.

  • Add 200 mL of pure methanol (B129727) (a 1:10 solid-to-solvent ratio). Using pure methanol helps minimize enzymatic degradation observed with aqueous solutions.[6]

  • Submerge the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (not exceeding 40°C).

  • Repeat the extraction process on the biomass pellet two more times with fresh solvent to ensure complete extraction.

3. Filtration and Concentration:

  • Pool the methanolic extracts and filter through Whatman No. 1 filter paper to remove solid particles.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 40°C until a crude, viscous extract is obtained.

4. Solid-Phase Extraction (SPE):

  • Redissolve the crude extract in a minimal amount of the SPE loading buffer (e.g., 10% methanol in water).

  • Condition a C18 SPE cartridge with methanol, followed by water.

  • Load the redissolved extract onto the cartridge.

  • Wash the cartridge with water to remove highly polar impurities.

  • Elute the tryptamine-containing fraction with a step gradient of methanol in water (e.g., 20%, 50%, 80% methanol). Collect fractions and analyze via analytical HPLC or TLC to identify those containing this compound.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Pool and concentrate the this compound-rich fractions from SPE.

  • Dissolve the concentrate in the HPLC mobile phase starting condition.

  • Purify the sample using a C18 preparative column.

  • Mobile Phase: Use a gradient system. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Gradient: Start at 5% B, ramp to 40% B over 30 minutes.

  • Monitor the elution profile at ~220 nm and collect fractions corresponding to the this compound peak.

6. Final Steps:

  • Combine the pure fractions.

  • Remove the solvent via lyophilization (freeze-drying) to yield high-purity this compound as a solid.

  • Confirm purity and identity using analytical HPLC, LC-MS, and NMR spectroscopy.

Section 3: Data Presentation

The following tables summarize key quantitative data relevant to the purification process.

Table 1: this compound Concentration in Select Fungal Species

Fungal Species Part This compound Concentration (% dry weight) Citation
Inocybe corydalina Fruiting Body Up to 0.30% [3]
Psilocybe cubensis Caps ~0.01% [4]

| Psilocybe cubensis | Stipes | <0.01% |[4] |

Table 2: Stability of Tryptamines in P. cubensis Biomass Under Different Storage Conditions

Storage Condition Observation Citation
Dried, Dark, Room Temp Lowest degradation ; most stable condition. [4][5]
Fresh, -80°C Highest degradation of tryptamines. [4][5]
Fresh, Room Temp Significant degradation over time. [4]

| Dried, Light, Room Temp | More degradation than storage in darkness. |[4] |

Section 4: Troubleshooting Guide

This guide addresses specific issues that may arise during purification in a Q&A format.

G start Low Purity of Final Product (Post-HPLC) q1 Are there co-eluting peaks with similar retention times? start->q1 yes1 YES q1->yes1 Co-eluting Impurities no1 NO q1->no1 Broad or Tailing Peaks sol1a Optimize HPLC Gradient: - Decrease ramp speed - Use shallower gradient yes1->sol1a sol1b Change Column/Mobile Phase: - Consider a different stationary phase (e.g., Phenyl-Hexyl) - Test alternative solvent systems (e.g., methanol-based) yes1->sol1b q2 Is there evidence of degradation? (e.g., new, unexpected peaks) no1->q2 yes2 YES q2->yes2 Degradation Suspected no2 NO q2->no2 Other Issues sol2a Check pH of Mobile Phase: - Ensure pH is compatible with compound stability yes2->sol2a sol2b Work at Lower Temperatures: - Use a cooled autosampler and fraction collector - Minimize time samples are at room temperature yes2->sol2b end Re-evaluate earlier steps (Extraction, SPE) no2->end

Caption: Troubleshooting decision tree for low product purity.

Q: My initial extraction yield is very low. What can I do? A: Low yield often points to issues in the initial extraction phase.

  • Insufficient Pulverization: Ensure the dried mushroom is ground to a fine powder to maximize the surface area for solvent contact.[4]

  • Incorrect Solvent Choice: this compound is highly polar. Pure methanol or a high-percentage methanol-water mixture is effective.[7] Ensure your solvent is appropriate for the target molecule's polarity.

  • Inefficient Extraction Method: Consider using yield-enhancing techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time compared to simple maceration.[8][9]

Q: I am struggling to separate this compound from psilocybin and baeocystin during HPLC. What should I try? A: This is the most common challenge. These analogs have very similar properties.

  • Optimize the Gradient: A slow, shallow gradient is key to resolving closely eluting compounds. Decrease the rate of change of your organic solvent (e.g., from a 20-minute to a 40-minute gradient).

  • Modify the Mobile Phase: Small changes can have a big impact. Try switching from acetonitrile to methanol as your organic solvent (Solvent B) or vice-versa. The different selectivity may improve separation.

  • Change the Stationary Phase: If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.

Q: My sample appears to be degrading during the workup. How can I prevent this? A: this compound, like psilocybin, is a phosphate (B84403) ester and can be sensitive to enzymatic and chemical degradation.

  • Avoid Water in Initial Extraction: Use pure, anhydrous methanol for the initial extraction to suppress the activity of water-dependent enzymes like phosphatases that can cleave the phosphate group.[6]

  • Control Temperature: Perform all concentration steps (e.g., rotary evaporation) at low temperatures (≤40°C). When possible, keep samples on ice or in a cooled autosampler.[9]

  • Control pH: While pH can be manipulated for acid-base extractions, prolonged exposure to strong acids or bases can cause hydrolysis.[10] Use buffered solutions or mild acids/bases (like formic or acetic acid) where necessary.

Q: I'm getting an emulsion during liquid-liquid extraction steps. How do I break it? A: Emulsions are common when dealing with complex natural product extracts that contain surfactant-like molecules.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can force separation.[11]

  • Centrifugation: Spinning the sample in a centrifuge can physically force the denser layers to separate.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This reduces the energy input that creates emulsions while still allowing for phase contact.[11]

References

Technical Support Center: Optimizing Aeruginascin Extraction from Mycelium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of aeruginascin from fungal mycelium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound (N,N,N-trimethyl-4-phosphoryloxytryptamine) is a structural analogue of psilocybin, a well-known psychedelic compound.[1] It is of particular interest because anecdotal reports and preliminary research suggest it may modulate the psychoactive effects of psilocybin, potentially leading to a more euphoric experience without dysphoria.[2][3] Its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), interacts with serotonin (B10506) receptors, though its pharmacological profile is distinct from psilocin (psilocybin's active metabolite).[4][5]

Q2: Which fungal species are known to produce this compound?

This compound was first identified in Inocybe aeruginascens.[1] It has also been detected in other species, including Pholiotina cyanopus.[6][7] While many studies focus on psilocybin-containing mushrooms of the genus Psilocybe, this compound is typically found in lower concentrations in these species compared to I. aeruginascens.[2][8]

Q3: What are the main challenges in extracting this compound from mycelium?

Extracting this compound, a polar quaternary ammonium (B1175870) compound, presents several challenges:

  • Low Concentrations: this compound is often a minor alkaloid compared to psilocybin, making high-yield extraction difficult.[2]

  • Cell Wall Disruption: The rigid fungal cell wall, composed of chitin (B13524) and glucans, can prevent efficient solvent penetration and release of intracellular metabolites.

  • Solvent Selection: As a salt, this compound has different solubility properties than other tryptamines like psilocin, requiring careful solvent optimization.

  • Co-extraction of Impurities: Crude extracts often contain a wide range of other metabolites, lipids, and pigments that can interfere with downstream purification and analysis.

  • Analyte Stability: Tryptamine alkaloids can be sensitive to heat, light, and pH, potentially degrading during the extraction process.

Q4: Is the biosynthetic pathway of this compound known?

This compound's biosynthesis is not fully elucidated. While it is structurally similar to psilocybin, it is now understood that the psilocybin methyltransferase enzyme (PsiM), which catalyzes the final methylation steps to create psilocybin, is incapable of performing the third methylation required to produce this compound.[9] This indicates a separate or modified enzymatic pathway is responsible for its formation.

This compound Biosynthesis: Relationship to Psilocybin

cluster_psilocybin Known Psilocybin Pathway tryptophan L-Tryptophan norbaeocystin Norbaeocystin tryptophan->norbaeocystin Multiple Steps (PsiD, PsiH, PsiK) baeocystin Baeocystin norbaeocystin->baeocystin Methylation psilocybin Psilocybin baeocystin->psilocybin Methylation This compound This compound psilocybin->this compound No Trimethylation unknown_pathway Separate Pathway? unknown_pathway->this compound Hypothesized psiM PsiM Enzyme psiM->baeocystin psiM2 PsiM Enzyme psiM2->psilocybin psiM3 PsiM Enzyme psiM3->psilocybin

Caption: Psilocybin biosynthesis pathway and the distinct, hypothesized origin of this compound.

Troubleshooting Guide

Problem 1: Low or No Detectable Yield of this compound

Possible CauseRecommended Solution & Optimization Steps
Inefficient Cell Lysis The robust fungal cell wall is impeding solvent access. Solution: Implement a rigorous mechanical disruption step before solvent addition. Options include: 1. Cryo-grinding: Freeze-dry (lyophilize) the mycelium and grind it into a fine powder using a mortar and pestle with liquid nitrogen. 2. Bead Beating: Use a bead mill with appropriate bead sizes (e.g., 0.5 mm zirconia/silica) to homogenize the mycelial slurry. 3. Sonication: Use a probe sonicator on a suspension of fresh or rehydrated mycelium. Optimize sonication time and amplitude to avoid overheating and potential degradation.
Inappropriate Solvent Choice This compound is a polar, quaternary ammonium salt. Non-polar or weakly polar solvents will be ineffective. Solution: Use highly polar solvents. Methanol (B129727) is commonly cited as effective for related tryptamines.[2][10] Consider the following: 1. Solvent System: Start with pure methanol or an aqueous methanol mixture (e.g., 80% MeOH in water). 2. Acidification: The extraction of similar alkaloids like psilocybin is often improved by acidifying the solvent (e.g., with 0.1% acetic or formic acid) to ensure the target molecule is in its salt form, enhancing solubility in polar solvents.[10]
Incorrect Harvest Time This compound, as a secondary metabolite, may only be produced in significant quantities during specific growth phases (e.g., stationary phase). Solution: Perform a time-course experiment. Harvest mycelium at various points throughout the growth cycle (e.g., every 3-4 days) and analyze the this compound content to identify the peak production window.
Compound Degradation This compound may be sensitive to high temperatures, prolonged light exposure, or extreme pH levels during extraction. Solution: 1. Temperature Control: Perform extractions at room temperature or below. If using sonication, use an ice bath to cool the sample. 2. Light Protection: Wrap extraction vessels in aluminum foil to protect the extract from light. 3. Solvent Evaporation: Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to concentrate the extract.

Problem 2: High Levels of Impurities in the Crude Extract

Possible CauseRecommended Solution & Optimization Steps
Co-extraction of Non-polar Compounds The primary extraction with a polar solvent may still pull some lipids and other non-polar molecules into the solution. Solution: Perform a defatting step before the main extraction. 1. Pre-wash the lyophilized mycelial powder with a non-polar solvent like hexane (B92381) or dichloromethane. 2. Discard the non-polar solvent (which contains lipids). 3. Proceed with the polar solvent extraction on the remaining mycelial biomass.
Complex Extract Matrix The crude extract contains numerous other polar compounds, pigments, and sugars that interfere with analysis or purification. Solution: Implement a Solid-Phase Extraction (SPE) cleanup step. 1. Cartridge Selection: Use a C18 or a mixed-mode cation exchange SPE cartridge, which is well-suited for retaining and purifying quaternary amines. 2. Method Development: Elute the cartridge with a stepwise gradient of increasing solvent strength (e.g., increasing methanol concentration in water) to separate this compound from less polar and more polar impurities.

Comparative Data on Related Alkaloid Extraction

Disclaimer: Specific quantitative data for optimizing this compound extraction is limited in published literature. The following tables are based on optimized methods for the closely related alkaloid, psilocybin, and should serve as a strong starting point for method development for this compound.

Table 1: Comparison of Extraction Techniques for Psilocybin

Extraction MethodTypical SolventKey AdvantageReported Psilocybin Yield (% dry wt)Reference
MacerationMethanol or EthanolSimple, low equipment cost1.1% - 1.9%[10]
Vortex AgitationMethanolImproved solvent interactionYield enhanced over static maceration[8]
Ultrasonic-Assisted Extraction (UAE)MethanolHigh efficiency, reduced timeUp to 3.4%[10]
Microwave-Assisted Extraction (MAE)60% Aqueous MethanolVery rapid, efficientOptimized for high recovery[11]

Table 2: Influence of Parameters on Psilocybin Extraction (MAE Method)

ParameterOptimal ConditionRationaleReference
Temperature 50°CBalances extraction efficiency with minimizing thermal degradation.[11]
Solvent 60% Methanol in WaterThe presence of water increases polarity, aiding in the extraction of polar alkaloids.[11]
Sample:Solvent Ratio 0.6 g : 10 mLEnsures sufficient solvent volume for complete extraction without excessive dilution.[11]
Time 5 minutesMAE allows for very rapid extraction times compared to other methods.[11]

Recommended Experimental Protocols

Protocol 1: General-Purpose Mycelium Extraction (Maceration)

This protocol provides a baseline method suitable for initial screening.

  • Harvest & Dry: Harvest mycelium from liquid or solid culture via filtration. Freeze the biomass at -80°C and then lyophilize until completely dry.

  • Homogenize: Grind the dried mycelium into a fine, homogenous powder using a mortar and pestle or a spice grinder.

  • Extraction:

    • Weigh 100 mg of dried mycelial powder into a glass vial.

    • Add 10 mL of acidified methanol (0.1% acetic acid).

    • Seal the vial and agitate on an orbital shaker at 200 RPM for 4 hours at room temperature, protected from light.

  • Separate: Centrifuge the mixture at 4000 x g for 10 minutes.

  • Collect: Carefully pipette the supernatant (the crude extract) into a new vial.

  • Re-extract (Optional): To maximize yield, add another 10 mL of solvent to the mycelial pellet, repeat steps 3-5, and combine the supernatants.

  • Analyze: Filter the crude extract through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.

Protocol 2: High-Efficiency Mycelium Extraction (UAE)

This protocol is designed for maximizing extraction yield and efficiency.

  • Harvest & Homogenize: Prepare dried mycelial powder as described in Protocol 1.

  • Extraction:

    • Weigh 100 mg of powder into a suitable vessel.

    • Add 20 mL of 80% aqueous methanol.

    • Place the vessel in an ultrasonic water bath or use a probe sonicator.

    • Sonicate for 30 minutes, ensuring the temperature does not exceed 40°C (use an ice bath if necessary).

  • Separate & Collect: Follow steps 4 and 5 from Protocol 1.

  • Concentrate & Analyze: The extract can be concentrated under reduced pressure if needed. Filter prior to analysis.

Workflow & Troubleshooting Diagrams

General Extraction and Analysis Workflow

start Mycelium Culture harvest Harvest & Lyophilize start->harvest grind Homogenize (Grind/Bead Beat) harvest->grind extract Solvent Extraction (e.g., Methanol, UAE) grind->extract separate Centrifuge / Filter extract->separate crude Crude Extract separate->crude cleanup SPE Cleanup (Optional) crude->cleanup analysis LC-MS / HPLC Analysis crude->analysis Direct Analysis final Purified Extract cleanup->final final->analysis

Caption: Standard workflow for this compound extraction from mycelium for analytical purposes.

Troubleshooting Logic for Low Yield

start Low this compound Yield q_lysis Was mycelium fully homogenized? start->q_lysis s_lysis Improve Lysis: - Cryo-grind - Bead beat / Sonicate q_lysis->s_lysis No q_solvent Is solvent polar enough? q_lysis->q_solvent Yes end Re-evaluate with optimized protocol s_lysis->end s_solvent Optimize Solvent: - Use Methanol/Water - Acidify solvent q_solvent->s_solvent No q_time Was peak production time known? q_solvent->q_time Yes s_solvent->end s_time Perform time-course study to find optimal harvest day q_time->s_time No q_time->end Yes s_time->end

Caption: A decision-making flowchart for troubleshooting low this compound extraction yields.

References

preventing isomerization of tryptamines during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of tryptamines during analytical procedures. Tryptamines, particularly hydroxylated indoles like psilocin, are susceptible to various forms of degradation, which can lead to inaccurate quantification and misinterpretation of analytical results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tryptamine (B22526) degradation during analysis?

A1: The primary cause of tryptamine degradation is oxidation, especially for hydroxylated tryptamines like psilocin. The indole (B1671886) ring system is susceptible to oxidation, which can be accelerated by exposure to light, heat, oxygen, and alkaline pH conditions. For phosphorylated tryptamines such as psilocybin, dephosphorylation to the less stable hydroxylated analogue is a common initial degradation step.[1][2]

Q2: How does pH affect the stability of tryptamines in solution?

A2: Tryptamines are generally more stable in acidic to neutral pH conditions. Alkaline conditions can promote the oxidation of hydroxylated tryptamines.[3] For instance, psilocin is highly unstable in alkaline pH, leading to the formation of bluish and black degradation products.[3] Therefore, it is recommended to use slightly acidic solvents and mobile phases during extraction and analysis.

Q3: What is the impact of temperature on tryptamine stability?

A3: Elevated temperatures can significantly accelerate the degradation of tryptamines. For psilocybin, higher temperatures can promote its conversion to psilocin, which is then prone to further degradation. It is advisable to perform all sample preparation steps at low temperatures (e.g., on ice) and to use the lowest practical temperatures for GC inlets and HPLC column ovens.

Q4: How should tryptamine samples be stored to minimize degradation?

A4: To ensure long-term stability, tryptamine samples should be stored in a freezer, protected from light and air. For solutions, it is best to use amber vials and to flush the vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen. Studies have shown that storing dried biomass of Psilocybe cubensis in the dark at room temperature resulted in the lowest decay of tryptamines, while storage of fresh mushrooms at -80°C led to the highest degradation.[4][5]

Q5: Which analytical technique is most suitable for analyzing tryptamines to avoid degradation?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detection are generally the preferred methods for analyzing tryptamines.[6] These techniques operate at lower temperatures compared to Gas Chromatography (GC), which requires high temperatures for volatilization that can cause significant degradation of thermally labile tryptamines like psilocybin.[7]

Troubleshooting Guides

Issue 1: Loss of Analyte or Inconsistent Quantification

Possible Cause: Degradation of the tryptamine analyte during sample preparation or analysis.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Temperature: Ensure all extraction and handling steps are performed at low temperatures (e.g., on ice or in a cold room).

    • Solvent: Use deoxygenated, slightly acidic solvents for extraction and dissolution. Acidified methanol (B129727) is often a good choice for extracting tryptamines from matrices.

    • Light Exposure: Protect samples from light at all stages by using amber vials or by wrapping containers in aluminum foil.

    • Oxygen Exposure: Minimize exposure to air. Consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Analytical Method:

    • HPLC/UHPLC:

      • Use a mobile phase with a slightly acidic pH.

      • Ensure the mobile phase is freshly prepared and degassed.

      • Control the column temperature at a low but effective level.

    • GC-MS:

      • If GC-MS must be used, consider derivatization of the tryptamines to increase their thermal stability.

      • Use a cool on-column or programmed temperature vaporization (PTV) inlet to minimize thermal stress in the injector.

Issue 2: Appearance of Unidentified Peaks in the Chromatogram

Possible Cause: Formation of degradation products during sample storage or analysis.

Troubleshooting Steps:

  • Identify Potential Degradation Products:

    • Psilocybin can dephosphorylate to psilocin. Look for a peak corresponding to psilocin in your psilocybin standard or sample.

    • Psilocin can oxidize to form various degradation products, which may appear as broad or multiple peaks.

  • Perform Forced Degradation Studies:

    • Intentionally degrade a standard solution of your tryptamine of interest under various stress conditions (e.g., heat, light, acid, base, oxidation).

    • Analyze the degraded standards to identify the retention times and mass spectra of the degradation products. This will help in confirming their presence in your samples.

  • Review Sample Handling and Storage:

    • Ensure proper storage conditions as outlined in the FAQs.

    • Analyze samples as quickly as possible after preparation.

Issue 3: Peak Tailing in HPLC Analysis

Possible Cause: Secondary interactions between the basic tryptamine analytes and active sites on the stationary phase (e.g., residual silanols).

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol (B1196071) groups, reducing their interaction with the protonated tryptamine.

  • Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or a polar-embedded column to minimize the number of accessible silanol groups.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.

  • Check for Column Overload: Dilute the sample or reduce the injection volume to rule out column overload as the cause of tailing.

Quantitative Data on Tryptamine Stability

The following tables summarize quantitative data on the stability of psilocybin and psilocin under various conditions.

Table 1: Stability of Psilocybin and Psilocin in Aqueous Solution

CompoundConditionDurationRemaining (%)Reference
PsilocybinAqueous solution, exposed to light7 days~50%[1]
PsilocybinAqueous solution, protected from light7 days~100%[1]
PsilocinAqueous solution, exposed to light7 days~20%[1]
PsilocinAqueous solution, protected from light7 days~100%[1]

Table 2: Stability of Tryptamines in Psilocybe cubensis Biomass under Different Storage Conditions

ConditionDurationPsilocybin Degradation (%)Psilocin Degradation (%)Reference
Dried, in the dark at room temperature1 month~12%Not specified[4]
Fresh, at -80°CNot specifiedHighest degradationNot specified[4][5]

Experimental Protocols

Protocol 1: Extraction of Tryptamines from Mushroom Material for HPLC-UV/MS Analysis

This protocol is designed to minimize the degradation of psilocybin and psilocin during extraction.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the fresh mushroom material to prevent enzymatic degradation.

    • Grind the dried material into a fine, homogenous powder.

  • Extraction:

    • Weigh approximately 50 mg of the powdered mushroom material into a centrifuge tube.

    • Add 5 mL of an extraction solvent consisting of methanol with 0.1% acetic acid. The acidic condition helps to stabilize psilocin.

    • Vortex the mixture for 30 minutes at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with an additional 5 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

  • Filtration and Analysis:

    • Filter the combined supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • Analyze the sample immediately using a validated HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method for Tryptamine Analysis

This protocol outlines a general approach for developing a stability-indicating HPLC method.

  • Column: Use a modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

  • Gradient Elution: Develop a gradient elution program that allows for the separation of the parent tryptamine from its potential degradation products. A typical gradient might start with a low percentage of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at the wavelength of maximum absorbance for the specific tryptamine (typically around 270-290 nm) or mass spectrometry for more selective and sensitive detection.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies on the tryptamine standard by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to resolve the parent drug from all resulting degradation products.

Visualizations

Tryptamine Degradation Pathway

DegradationPathway Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation (Heat, Acid, Base) OxidizedProducts Oxidized Degradation Products Psilocin->OxidizedProducts Oxidation (Light, O2, Alkaline pH)

Caption: Primary degradation pathway of psilocybin during analysis.

Experimental Workflow for Tryptamine Analysis

ExperimentalWorkflow cluster_prep Sample Preparation (Low Temp, Dark) cluster_analysis Analysis Homogenization Homogenize Sample Extraction Extract with Acidified Methanol Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC HPLC / UHPLC-MS Filtration->HPLC Data Data Acquisition and Analysis HPLC->Data

Caption: Recommended experimental workflow for tryptamine analysis.

Troubleshooting Logic for Analyte Loss

TroubleshootingLogic Problem Inconsistent Results / Analyte Loss CheckPrep Review Sample Preparation Problem->CheckPrep CheckMethod Review Analytical Method Problem->CheckMethod Temp High Temperature? CheckPrep->Temp SolutionMethod Optimize Method (e.g., lower temp, acidic mobile phase) CheckMethod->SolutionMethod Light Light Exposure? Temp->Light No SolutionPrep Implement Low Temp & Dark Conditions Temp->SolutionPrep Yes pH Incorrect pH? Light->pH No Light->SolutionPrep Yes pH->SolutionPrep Yes

Caption: Troubleshooting guide for addressing analyte loss.

References

addressing matrix effects in LC-MS analysis of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of aeruginascin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal intensity is significantly lower in mushroom extract samples compared to the standard in a pure solvent. What is causing this?

A1: This phenomenon is likely due to matrix effects , specifically ion suppression . Co-eluting endogenous components from your sample matrix (e.g., salts, lipids, proteins from the mushroom extract) interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This competition for ionization leads to a decreased signal for your analyte of interest.[1]

Q2: I am observing inconsistent and irreproducible results for this compound quantification across different sample batches. Could this be related to matrix effects?

A2: Yes, inconsistent results are a hallmark of uncompensated matrix effects. The composition of the matrix can vary between different sample preparations, leading to variable degrees of ion suppression or enhancement. This variability directly impacts the accuracy and reproducibility of your quantitative analysis.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify at what retention times co-eluting matrix components cause ion suppression.[2][3] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the constant this compound signal indicate retention times where matrix components are eluting and causing suppression.[2][4]

  • Quantitative Assessment (Post-Extraction Spike): This method calculates the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.[5][6] The response of this compound in a blank matrix extract that has been spiked after extraction is compared to the response of a pure standard solution at the same concentration.[5]

Q4: What are the most effective strategies to mitigate matrix effects in this compound analysis?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1] Techniques like Solid-Phase Extraction (SPE) are highly effective.[1]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., modifying the mobile phase gradient, changing the column, or adjusting the flow rate).[1]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.[1] While a specific deuterated standard for this compound may not be commercially available, deuterated psilocybin or psilocin standards have been used for related analyses.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help compensate for matrix effects.[1]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]

Q5: My peak shapes for this compound are broad and show tailing. What could be the issue?

A5: Poor peak shape can result from several factors, including interactions with the analytical column or the LC system itself. Tryptamines like this compound can interact with metal components in standard stainless-steel HPLC systems. Using columns with technology designed to reduce these interactions, such as those with hybrid surface technology, can significantly improve peak shape. Additionally, ensure your mobile phase composition and pH are optimized for your specific column and analyte.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect values for psilocin, a structurally related analogue of this compound, from a validated LC-MS/MS method in plasma. These values can serve as a benchmark when developing and validating a method for this compound.

AnalyteSample PreparationRecovery RateMatrix Effect
PsilocinMixed-Mode Solid-Phase Extraction>86%[4]<110%[4]
PsilocinProtein PrecipitationNear to complete (≥94.7%)Negligible ion suppression

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol describes how to calculate the Matrix Factor (MF) to quantify the impact of the matrix on the this compound signal.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration (e.g., low, medium, and high QC levels).
  • Set B (Post-Extraction Spike): Take a blank mushroom extract that has undergone the full sample preparation procedure. Spike this extracted matrix with the this compound standard to the same final concentration as Set A.
  • Set C (Pre-Extraction Spike): Spike the blank mushroom matrix with the this compound standard before the sample preparation procedure. This set is used to determine recovery.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using your established LC-MS/MS method.

3. Calculation of Matrix Factor (MF):

  • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
  • An MF < 1 indicates ion suppression.
  • An MF > 1 indicates ion enhancement.
  • An MF = 1 indicates no matrix effect.

4. Calculation of Recovery (RE):

  • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100

5. Calculation of Process Efficiency (PE):

  • PE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] x 100

For a robust method, the matrix factor should ideally be between 0.8 and 1.2.[5]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for psilocin in plasma and can be used as a starting point for developing an SPE method for this compound from mushroom extracts.[4]

1. SPE Cartridge Conditioning:

  • Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by an equilibration with an appropriate buffer.

2. Sample Loading:

  • Load the mushroom extract onto the conditioned SPE cartridge.

3. Washing:

  • Wash the cartridge with a weak solvent to remove interfering, non-retained components.

4. Elution:

  • Elute the this compound from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a pH modifier).

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection into the LC-MS system.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation A Inconsistent/Low Signal for this compound B Qualitative Assessment (Post-Column Infusion) A->B Identify Suppression Regions C Quantitative Assessment (Matrix Factor Calculation) A->C Quantify Suppression/ Enhancement D Optimize Sample Prep (e.g., SPE) C->D E Optimize Chromatography C->E F Use Stable Isotope-Labeled Internal Standard C->F G Matrix-Matched Calibration C->G H Validate for Accuracy, Precision, and Robustness D->H E->H F->H G->H

Caption: Workflow for addressing matrix effects in LC-MS analysis.

MatrixEffectCause cluster_source LC Eluent cluster_process Ion Source cluster_outcome MS Detector Signal Analyte This compound Ionization Electrospray Ionization (ESI) Analyte->Ionization Matrix Co-eluting Matrix Components (e.g., lipids, salts) Matrix->Ionization Interference Suppression Ion Suppression (Reduced this compound Signal) Ionization->Suppression Enhancement Ion Enhancement (Increased this compound Signal) Ionization->Enhancement

Caption: Cause-and-effect of matrix effects on this compound analysis.

References

synthesis of Aeruginascin analogues for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of aeruginascin analogues for structure-activity relationship (SAR) studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound analogues like 4-HO-TMT and 4-AcO-TMT?

A1: The most prevalent synthetic strategies for this compound analogues commence with a suitable tryptamine (B22526) precursor. For instance, the active metabolite of this compound, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), can be synthesized from 4-acetoxy-N,N-dimethyltryptamine (psilacetin or 4-AcO-DMT).[1] The synthesis involves the methylation of the tertiary amine of psilacetin using an excess of a methylating agent like iodomethane (B122720) to form the quaternary ammonium (B1175870) salt, 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT).[1] Subsequent hydrolysis of the acetoxy group, for example, in aqueous acetic acid, yields 4-HO-TMT.[1]

Q2: What are the key differences in receptor binding profiles between this compound, its active metabolite 4-HO-TMT, and psilocin?

A2: this compound, its putative active metabolite 4-HO-TMT, and psilocin exhibit distinct affinities for serotonin (B10506) (5-HT) receptors. 4-HO-TMT demonstrates a high affinity for 5-HT2A and 5-HT2B receptors, and a moderate affinity for the 5-HT1A receptor.[1][2] Notably, it does not bind to the 5-HT3 receptor, which was initially hypothesized based on its structural similarity to bufotenidine.[1][2] In comparison, psilocin generally shows a higher binding affinity for these receptors. The 4-phosphoryloxy parent compound, this compound, along with other quaternary ammonium compounds, tends to interact with fewer receptor targets.[1]

Q3: Is 4-AcO-TMT considered a prodrug for 4-HO-TMT?

A3: Yes, 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT) is considered a synthetic prodrug for 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[1] This is analogous to the relationship between psilacetin (4-AcO-DMT) and psilocin, where the acetoxy group is hydrolyzed in vivo to reveal the active phenolic hydroxyl group.[1] In vitro evidence from studies with liver microsomes supports the metabolic conversion of 4-acetoxy compounds to their corresponding 4-hydroxy analogues.

Q4: What are the known in vivo effects of this compound and its analogues in animal models?

A4: In mouse studies, only tertiary amines like psilocin, psilocybin, and psilacetin have been shown to induce the head twitch response (HTR), which is indicative of psychedelic-like activity and is mediated by the 5-HT2A receptor. Quaternary ammonium compounds such as this compound and its analogues have not been found to produce this effect. However, both secondary and tertiary amines can cause a decrease in body temperature and locomotor activity at higher doses, effects that are mediated by the 5-HT1A receptor.

Troubleshooting Guides

Issue 1: Low yield during the quaternization of the tertiary amine.

  • Question: I am experiencing a low yield when methylating 4-AcO-DMT to form 4-AcO-TMT. What are the possible causes and solutions?

  • Answer:

    • Incomplete reaction: Ensure that a sufficient excess of the methylating agent (e.g., iodomethane) is used to drive the reaction to completion. The reaction may require heating and an extended reaction time. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

    • Solvent choice: The choice of solvent is critical. A polar aprotic solvent is typically used for this type of reaction.

    • Side reactions: The starting material or product may be susceptible to degradation under the reaction conditions. Ensure an inert atmosphere if the compounds are sensitive to oxidation.

    • Purification loss: The product, being a quaternary ammonium salt, is highly polar and may be challenging to extract and purify. Recrystallization is often a suitable method for purification.[1]

Issue 2: Difficulty in purifying the final quaternary ammonium tryptamine product.

  • Question: My final product, a quaternary ammonium tryptamine salt, is difficult to purify. It remains as a persistent oil or is contaminated with starting materials. What purification strategies can I employ?

  • Answer:

    • Recrystallization: This is often the most effective method for purifying quaternary ammonium salts.[1] Experiment with different solvent systems, such as methanol (B129727), ethanol, or mixtures with other less polar solvents, to induce crystallization.

    • Precipitation: Since these salts are often highly soluble in water, precipitating the product from an aqueous solution by adding a water-miscible organic solvent in which the salt is insoluble can be an effective purification step.

    • Chromatography: While challenging due to the high polarity, ion-exchange chromatography or reversed-phase chromatography with an appropriate ion-pairing agent can be used for purification.

Issue 3: Instability of the 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) product.

  • Question: I have successfully synthesized 4-HO-TMT, but it appears to be unstable and degrades over time. How can I improve its stability?

  • Answer:

    • Storage conditions: 4-hydroxytryptamines are susceptible to oxidation, which is often indicated by a change in color. Store the compound as a salt (e.g., iodide or fumarate) in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).

    • pH: The stability of tryptamines can be pH-dependent. Storing the compound in a slightly acidic environment can sometimes improve stability by protonating the indole (B1671886) nitrogen and reducing susceptibility to oxidation.

    • Prodrug form: For long-term storage and easier handling, consider keeping the compound in its more stable prodrug form, 4-AcO-TMT, and hydrolyzing it to 4-HO-TMT shortly before use.

Data Presentation

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of this compound Analogues and Related Compounds

Compound5-HT1A5-HT2A5-HT2B5-HT6SERTSigma 1
This compound >10,000>10,000>10,000>10,000>10,0002,300
4-HO-TMT 4,4006701202,7001,500>10,000
4-AcO-TMT >10,000>10,000>10,000>10,000>10,000>10,000
Psilocin 13164.6994,300>10,000
Psilocybin 5,800>10,0004.69.0>10,000>10,000

Data compiled from published literature. Note that binding affinities can vary between different assays and laboratories.

Experimental Protocols

Protocol 1: Synthesis of 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide

  • Starting Material: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate (B1241708).

  • Methylation: Dissolve 4-AcO-DMT fumarate in a suitable polar aprotic solvent.

  • Add a significant excess of iodomethane to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent such as methanol to yield 4-AcO-TMT iodide.[1]

Protocol 2: Synthesis of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) iodide

  • Starting Material: 4-acetoxy-N,N,N-trimethyltryptammonium (4-AcO-TMT) iodide.

  • Hydrolysis: Dissolve 4-AcO-TMT iodide in aqueous acetic acid.

  • Stir the solution at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Neutralize the reaction mixture carefully with a suitable base.

    • The product can be purified by recrystallization from a solvent like methanol to yield 4-HO-TMT iodide.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 4-HO-TMT start 4-AcO-DMT (Psilacetin) step1 Methylation (Excess Iodomethane) start->step1 intermediate 4-AcO-TMT Iodide (Prodrug) step1->intermediate step2 Hydrolysis (Aqueous Acetic Acid) intermediate->step2 product 4-HO-TMT Iodide (Active Metabolite) step2->product purification Recrystallization product->purification

Caption: Synthetic workflow for 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).

signaling_pathway cluster_receptor Serotonin Receptor Interaction ligand 4-HO-TMT receptor_2a 5-HT2A Receptor ligand->receptor_2a receptor_2b 5-HT2B Receptor (High Affinity) ligand->receptor_2b receptor_1a 5-HT1A Receptor ligand->receptor_1a receptor_3 5-HT3 Receptor (No Binding) ligand->receptor_3 downstream_2a Gq/11 Signaling receptor_2a->downstream_2a receptor_2b->downstream_2a downstream_1a Gi/o Signaling receptor_1a->downstream_1a

References

Technical Support Center: Scaling Up Aeruginascin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of aeruginascin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from psilocybin?

A1: this compound is a naturally occurring tryptamine (B22526) derivative found in some species of psychedelic mushrooms.[1][2] Structurally, it is the N-trimethyl analogue of psilocybin, meaning it has three methyl groups on its amino group compared to psilocybin's two.[3] This additional methyl group results in a positively charged quaternary ammonium (B1175870) group, making this compound a more polar molecule.[3]

Q2: Which host organisms are suitable for recombinant this compound production?

A2: While research is ongoing, promising host organisms for the production of psilocybin and related tryptamine derivatives, including this compound, are Escherichia coli and the yeast Saccharomyces cerevisiae.[4][5][6] These organisms have been successfully engineered to produce psilocybin, and the biosynthetic pathways can be adapted for this compound production.[4][5]

Q3: What are the main stages in a typical this compound production workflow?

A3: A typical production workflow involves:

  • Upstream Processing: Genetically engineering a suitable host organism and optimizing fermentation conditions (e.g., media composition, pH, temperature, oxygen levels) for optimal growth and product expression.

  • Fermentation: Cultivating the engineered host in a bioreactor to produce this compound.

  • Downstream Processing: Separating the this compound from the fermentation broth and purifying it to the desired specifications. This typically involves extraction and chromatography steps.

  • Analytical & Quality Control: Using analytical techniques like HPLC or LC-MS/MS to quantify yield and purity throughout the process and for the final product.

Q4: What analytical methods are recommended for monitoring this compound production?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are well-established and preferred methods for the detection and quantification of this compound and related tryptamine alkaloids.[7] For more detailed structural analysis and quantification without the need for a specific standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool.[8] These methods can be integrated as Process Analytical Technology (PAT) tools for real-time or near-real-time monitoring of the production process.[9][10]

Troubleshooting Guides

Fermentation & Upstream Processing
Problem Potential Causes Recommended Solutions
Low Biomass / Poor Cell Growth - Suboptimal media composition (e.g., nutrient limitation).- Inappropriate fermentation conditions (pH, temperature, aeration).- Toxicity of precursor or product to the host organism.- Optimize media components, particularly carbon and nitrogen sources.[11]- Perform a Design of Experiments (DoE) to find the optimal pH, temperature, and dissolved oxygen (DO) levels.[12]- Implement a controlled feeding strategy for precursors to avoid toxic concentrations.
Low this compound Titer - Inefficient precursor supply (L-tryptophan).- Low expression or activity of biosynthetic enzymes.- Metabolic flux diverted to competing pathways.- Product degradation under fermentation conditions.- Supplement the medium with L-tryptophan or engineer the host to overproduce it.[1]- Increase the copy number of the genes encoding rate-limiting enzymes in the biosynthetic pathway.[5]- Knock out competing metabolic pathways that consume L-tryptophan.[1]- Analyze time-course samples to check for product degradation and consider adjusting pH or temperature post-production phase.
High Levels of Impurities (e.g., Psilocybin, Baeocystin) - Incomplete conversion in the final methylation step.- Off-target activity of enzymes.- Spontaneous or enzymatic degradation of this compound.- The enzyme responsible for the final N-methylation to this compound is not PsiM.[13] Ensure the correct methyltransferase is identified and expressed at high levels.- Analyze the impurity profile to identify the compounds and trace their biosynthetic origin. Adjust pathway expression accordingly.
Downstream Processing (Extraction & Purification)
Problem Potential Causes Recommended Solutions
Poor Extraction Efficiency from Fermentation Broth - this compound's high polarity and permanent positive charge lead to poor partitioning into standard organic solvents.[14]- Acidified Solvent Extraction: Use an acidified aqueous alcohol (e.g., methanol (B129727) with 0.1% acetic acid) to ensure all tryptamines are protonated and soluble.[14]- Solid-Phase Extraction (SPE): Employ a cation-exchange SPE cartridge. The positively charged this compound will bind to the stationary phase, allowing impurities to be washed away. Elute with a high-salt or high-pH buffer.[14]
Poor Recovery and Tailing during Column Chromatography - Strong, irreversible binding of the positively charged this compound to the acidic silanol (B1196071) groups on standard silica (B1680970) gel.[14]- Avoid standard silica gel. Use a more inert stationary phase like alumina (B75360) (basic or neutral) or a reversed-phase C18 silica.[15][16]- For reversed-phase HPLC, use a mobile phase with an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape.- Consider advanced chromatography techniques like pH-zone-refining counter-current chromatography , which is effective for separating charged alkaloids.[17][18]
Co-elution of Structurally Similar Impurities - Similar physicochemical properties of this compound and its precursors (psilocybin, baeocystin).- Optimize the chromatographic gradient (for HPLC) or the solvent system (for counter-current chromatography) to enhance resolution.- Employ orthogonal purification methods, such as combining ion-exchange chromatography with reversed-phase chromatography.

Quantitative Data

Direct quantitative data for scaled-up recombinant this compound production is not yet widely published. However, data from the closely related compound, psilocybin, produced in a similar system, can provide a valuable benchmark for achievable titers.

Table 1: Psilocybin Production via Fed-Batch Fermentation of Engineered S. cerevisiae

ProductHost OrganismCultivation MethodTiter (mg/L)Reference
PsilocybinSaccharomyces cerevisiaeControlled Fed-Batch Fermentation627 ± 140[5][8]
Psilocin (by-product)Saccharomyces cerevisiaeControlled Fed-Batch Fermentation580 ± 276[5][8]

Experimental Protocols

Fed-Batch Fermentation of this compound-Producing S. cerevisiae

This protocol is adapted from methodologies for psilocybin production.[5]

  • Seed Culture Preparation: Inoculate a colony of the engineered S. cerevisiae strain into a flask containing 50 mL of synthetic defined (SD) medium. Incubate for 48 hours at 30°C with shaking.

  • Bioreactor Inoculation: Wash the seed culture with fresh SD medium and inoculate a 1L bioreactor containing 300 mL of SD medium to a starting OD₆₀₀ of 0.1.

  • Fermentation Conditions:

    • Temperature: 30°C

    • pH: Maintain at 5.0 using a 12% NH₄OH solution.

    • Aeration: 1 volume of air per volume of medium per minute (vvm).

    • Dissolved Oxygen (DO): Keep above 40% by cascading the stirrer speed.

  • Fed-Batch Strategy: After an initial batch phase, initiate an exponential feed with a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor and prevent ethanol (B145695) formation.

  • Sampling: Aseptically collect samples at regular intervals for analysis of cell density (OD₆₀₀) and this compound concentration via HPLC.

Cation-Exchange Solid-Phase Extraction (SPE) of this compound
  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Acidify the supernatant with acetic acid to a final concentration of 1%.

  • Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge by washing with one column volume of methanol followed by one column volume of acidified water (0.1% acetic acid).

  • Loading: Load the acidified supernatant onto the SPE cartridge. The positively charged this compound will bind to the stationary phase.

  • Washing: Wash the cartridge with two column volumes of acidified water to remove neutral and anionic impurities. Follow with a wash of 20% methanol in acidified water to remove less polar impurities.

  • Elution: Elute the bound this compound using a mobile phase with a high ionic strength or high pH, for example, 5% ammonium hydroxide (B78521) in 80% methanol.

  • Drying: Evaporate the solvent from the eluted fraction under reduced pressure to obtain the purified this compound extract.

Visualizations

This compound Production Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Engineering Strain Engineering (Host Selection) Media_Optimization Media Optimization Strain_Engineering->Media_Optimization Bioreactor_Cultivation Bioreactor Cultivation (Fed-Batch) Media_Optimization->Bioreactor_Cultivation Extraction Extraction (e.g., SPE) Bioreactor_Cultivation->Extraction IPC IPC Bioreactor_Cultivation->IPC Purification Purification (Chromatography) Extraction->Purification Final_Product Final Product (this compound) Purification->Final_Product Purification->IPC

Caption: High-level workflow for recombinant this compound production.

Troubleshooting_Low_Yield Start Low Final Yield of Purified this compound Check_Fermentation Analyze Fermentation Broth: High or Low Titer? Start->Check_Fermentation Check_Extraction Analyze Post-Extraction Waste: High Product Loss? Check_Fermentation->Check_Extraction High Troubleshoot_Fermentation Troubleshoot Fermentation: - Optimize Media/Feed - Check Genetic Stability - Analyze for Degradation Check_Fermentation->Troubleshoot_Fermentation Low Check_Purification Analyze Purification Fractions: High Product Loss? Check_Extraction->Check_Purification No Troubleshoot_Extraction Troubleshoot Extraction: - Use Cation-Exchange SPE - Optimize pH Check_Extraction->Troubleshoot_Extraction Yes Troubleshoot_Purification Troubleshoot Purification: - Avoid Silica Gel - Use Ion-Pairing Agents - Optimize Gradient Check_Purification->Troubleshoot_Purification Yes Final_Problem Issue is likely in final handling or analysis. Check_Purification->Final_Problem No

Caption: Logical workflow for troubleshooting low this compound yield.

Aeruginascin_Biosynthesis L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD 4-OH-Tryptamine 4-Hydroxytryptamine Tryptamine->4-OH-Tryptamine PsiH Norbaeocystin Norbaeocystin 4-OH-Tryptamine->Norbaeocystin PsiK Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM Psilocybin Psilocybin Baeocystin->Psilocybin PsiM This compound This compound Psilocybin->this compound Unknown Methyltransferase (Not PsiM)

Caption: Proposed biosynthetic pathway leading to this compound.

References

Validation & Comparative

A Comparative Analysis of the Receptor Binding Profiles of Aeruginascin and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of aeruginascin and psilocybin, focusing on their active metabolites. The information presented is supported by experimental data to facilitate a clear understanding of their pharmacological differences and similarities.

Introduction

Psilocybin, a classic psychedelic compound found in various mushroom species, is a prodrug that is rapidly dephosphorylated in the body to its pharmacologically active metabolite, psilocin.[1] Similarly, this compound, a trimethylated analogue of psilocybin also found in certain psychedelic mushrooms, is considered a prodrug that is metabolized to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[2][3] This comparison will focus on the receptor binding profiles of the active metabolites, psilocin and 4-HO-TMT, as they are the primary mediators of the psychoactive effects.

Quantitative Receptor Binding Profiles

The binding affinities of psilocin and 4-HO-TMT for various serotonin (B10506) receptors have been determined using competitive radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is presented in the table below. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT3 (Ki, nM)
Psilocin >10,000comparable to 4-HO-TMTtwo orders of magnitude more potent than 4-HO-TMTNo significant binding
4-HO-TMT High AffinityHigh AffinityHigh Affinity>10,000

Data Interpretation:

Both psilocin and 4-HO-TMT demonstrate a significant affinity for the 5-HT2A receptor, which is the primary target responsible for the psychedelic effects of these compounds.[1][2] Notably, psilocin exhibits a significantly higher affinity for the 5-HT2B receptor compared to 4-HO-TMT.[2] Conversely, 4-HO-TMT shows a strong affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors.[2][3] Neither compound shows significant binding to the 5-HT3 receptor.[2][3]

Experimental Protocols

The receptor binding affinity data presented in this guide are primarily derived from in vitro competitive radioligand binding assays.[2][4] This standard pharmacological technique allows for the characterization of the interaction between a ligand (e.g., psilocin or 4-HO-TMT) and a specific receptor.

Key Steps in a Competitive Radioligand Binding Assay:
  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are isolated from cultured cells or animal tissues.[5]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound (the "competitor," e.g., psilocin or 4-HO-TMT).[5][6]

  • Equilibrium: The mixture is incubated for a specific period to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[5][6]

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.[5]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[7]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep Membrane Preparation (with target receptors) incubation Incubation (reach equilibrium) prep->incubation radioligand Radiolabeled Ligand radioligand->incubation competitor Unlabeled Competitor (Psilocin or 4-HO-TMT) competitor->incubation filtration Filtration (separate bound/free ligand) incubation->filtration counting Scintillation Counting (quantify radioactivity) filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff equation) ic50->ki

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Downstream Signaling Pathways

The primary psychedelic effects of both psilocin and 4-HO-TMT are mediated through their agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[8][9] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.

The canonical signaling pathway involves the coupling of the activated 5-HT2A receptor to the Gq/11 protein.[9][10] This, in turn, activates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal activity and are thought to underlie the profound changes in perception, cognition, and mood associated with these compounds.

Recent research also suggests the involvement of other signaling pathways, such as those mediated by β-arrestins, which may contribute to the nuanced pharmacological effects of different 5-HT2A agonists.[10][11][12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ release ip3->ca2 pkc PKC activation dag->pkc neuronal_effects Modulation of Neuronal Activity ca2->neuronal_effects pkc->neuronal_effects ligand Psilocin or 4-HO-TMT ligand->receptor binds & activates

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Conclusion

Both psilocin and 4-HO-TMT are potent agonists at the 5-HT2A receptor, which is the primary molecular target for their psychedelic effects. While they share this commonality, their receptor binding profiles are not identical, with notable differences in affinity for other serotonin receptor subtypes, such as 5-HT1A and 5-HT2B. These differences in receptor engagement may contribute to the distinct subjective and physiological effects reported for mushrooms containing varying ratios of psilocybin and this compound. Further research is warranted to fully elucidate the functional consequences of these distinct binding profiles and their implications for the therapeutic potential of these compounds.

References

A Comparative Pharmacological Study: Aeruginascin vs. Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two structurally related tryptamines, their receptor interactions, and resulting pharmacological profiles.

This guide provides a detailed comparative analysis of aeruginascin and its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), against the well-characterized psychedelic compound, psilocin (4-hydroxy-N,N-dimethyltryptamine). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current pharmacological understanding of these two compounds. This comparison is supported by experimental data from in vitro and in vivo studies, with a focus on receptor binding, functional activity, and behavioral effects.

Introduction

Psilocybin-containing mushrooms, often referred to as "magic mushrooms," contain a variety of tryptamine (B22526) alkaloids, with psilocybin and its active metabolite, psilocin, being the most well-known.[1][2] Psilocin's psychedelic effects are primarily mediated by its agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] this compound, a trimethylated analogue of psilocybin, is another naturally occurring tryptamine found in some of these mushroom species.[2] Like psilocybin, this compound is believed to be a prodrug that is dephosphorylated in the body to its active form, 4-HO-TMT.[3] While structurally similar to psilocin, the subtle difference in the N-alkyl substitution of 4-HO-TMT leads to significant alterations in its pharmacological profile.

Anecdotal reports from individuals who have ingested this compound-containing mushrooms suggest a more consistently euphoric and less dysphoric experience compared to mushrooms containing only psilocybin and psilocin. This has led to scientific interest in the pharmacological underpinnings of this compound's effects and its potential as a therapeutic agent.

In Vitro Pharmacology: Receptor Binding and Functional Activity

The primary molecular targets for classic psychedelics are serotonin (5-HT) receptors. The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of 4-HO-TMT and psilocin at key human serotonin receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B
4-HO-TMT 4400670120
Psilocin 118 - 299Low nM4.6

Data compiled from multiple sources. Note that assay conditions may vary between studies.

Table 2: Comparative 5-HT2A Functional Activity

CompoundCalcium Mobilization (EC50, nM)β-Arrestin 2 Recruitment (EC50, nM)
4-HO-TMT 2500>10000
Psilocin 8.135.8

Data from a study using HEK293 cells expressing human 5-HT2A receptors.

The data clearly indicates that psilocin has a significantly higher affinity and functional potency at the 5-HT2A receptor compared to 4-HO-TMT.[1] Psilocin's low nanomolar affinity and potent agonism at the 5-HT2A receptor are consistent with its known psychedelic effects.[1][2] In contrast, 4-HO-TMT displays a much weaker interaction with the 5-HT2A receptor, with an EC50 for calcium mobilization in the micromolar range and negligible β-arrestin 2 recruitment.[1]

Interestingly, 4-HO-TMT shows a higher affinity for the 5-HT2B receptor compared to the 5-HT2A receptor, although it is still significantly less potent than psilocin at this subtype.[3]

In Vivo Pharmacology: Behavioral Effects in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of psychedelic potential in humans. In vivo studies in mice have revealed striking differences between psilocin and this compound (and its active metabolite).

Table 3: Comparative In Vivo Effects in Mice

CompoundHead-Twitch Response (HTR)Locomotor ActivityBody Temperature
This compound/4-HO-TMT No significant increaseNo significant effectNo significant effect
Psilocin Significant, dose-dependent increase (ED50: 0.11-0.29 mg/kg)Dose-dependent decreaseDose-dependent decrease

Psilocin induces a robust, dose-dependent HTR in mice, an effect that is blocked by 5-HT2A antagonists, confirming the critical role of this receptor in its psychedelic-like effects.[1][4] Conversely, neither this compound nor 4-HO-TMT elicits a significant HTR, suggesting a lack of classic psychedelic activity.[1]

Furthermore, psilocin causes a significant decrease in both locomotor activity and body temperature at higher doses, effects that are mediated by the 5-HT1A receptor.[1][4] In contrast, this compound and 4-HO-TMT do not produce these effects, further differentiating their in vivo pharmacological profiles from that of psilocin.[1]

Signaling Pathways and Pharmacokinetics

The psychedelic effects of psilocin are initiated by its binding to and activation of the 5-HT2A receptor, which primarily couples to the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Psilocin Psilocin Receptor 5-HT2A Receptor Psilocin->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream

Psilocin-induced 5-HT2A receptor Gαq signaling pathway.

The signaling cascade initiated by 4-HO-TMT at the 5-HT2A receptor is less understood due to its low potency. Given its weak functional activity, it is unlikely to engage the Gαq pathway to the same extent as psilocin.

A critical factor influencing the central nervous system effects of these compounds is their ability to cross the blood-brain barrier (BBB). Psilocin, being a lipophilic tertiary amine, readily crosses the BBB to exert its effects.[5] In contrast, 4-HO-TMT is a quaternary ammonium (B1175870) salt, which carries a permanent positive charge.[3] This charge significantly hinders its ability to passively diffuse across the lipid-rich BBB, likely resulting in much lower brain concentrations compared to psilocin.[3]

BBB_Permeability cluster_blood Bloodstream cluster_brain Brain Psilocin_blood Psilocin BBB Blood-Brain Barrier Psilocin_brain Psilocin Psilocin_blood->Psilocin_brain High Permeability HO_TMT_blood 4-HO-TMT HO_TMT_brain 4-HO-TMT (Low Concentration) HO_TMT_blood->HO_TMT_brain Low Permeability

Comparative blood-brain barrier permeability.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human serotonin receptor of interest are cultured and harvested.

    • Cells are lysed by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

      • Increasing concentrations of the unlabeled test compound (psilocin or 4-HO-TMT).

      • The prepared cell membranes.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

  • Filtration and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (Cells expressing receptor) Start->MembranePrep Incubation Incubation (Membranes + Radioligand + Test Compound) MembranePrep->Incubation Filtration Filtration & Washing (Separate bound from unbound) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Workflow for a competitive radioligand binding assay.
Head-Twitch Response (HTR) in Mice

This protocol describes the in vivo assessment of 5-HT2A receptor-mediated psychedelic-like effects.

  • Animals:

    • Male C57BL/6J mice are commonly used.

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

    • Mice are allowed to acclimate to the testing room before the experiment.

  • Drug Administration:

    • Psilocin, this compound, or 4-HO-TMT are dissolved in a suitable vehicle (e.g., saline).

    • The compounds are administered via intraperitoneal (i.p.) injection at various doses.

    • A control group receives only the vehicle.

  • Behavioral Observation:

    • Immediately after injection, mice are placed individually into observation chambers.

    • The number of head twitches (rapid, rotational movements of the head) is counted for a specified period (e.g., 30 minutes).

    • Observations can be made by a trained experimenter blind to the treatment conditions or using an automated video tracking system.

  • Data Analysis:

    • The total number of head twitches for each animal is recorded.

    • The data is analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of the different compounds and doses to the vehicle control.

    • The dose that produces 50% of the maximal response (ED50) can be calculated for compounds that elicit a significant HTR.

Conclusion

The comparative pharmacological data presented in this guide demonstrates that despite their close structural similarity, this compound (via its active metabolite 4-HO-TMT) and psilocin have markedly different pharmacological profiles. Psilocin is a potent 5-HT2A receptor agonist with clear psychedelic-like effects in vivo. In contrast, 4-HO-TMT is a much weaker 5-HT2A receptor agonist and does not induce the head-twitch response in mice, suggesting a lack of classic psychedelic activity. The quaternary ammonium structure of 4-HO-TMT also likely limits its brain penetration.

These findings provide a pharmacological basis for the anecdotal reports of different subjective experiences with this compound-containing mushrooms. The reduced 5-HT2A receptor activity and likely lower brain concentrations of 4-HO-TMT may explain the reported lack of intense psychedelic effects and a more consistently positive emotional experience. Further research is warranted to fully elucidate the complete pharmacological profile of this compound and its potential therapeutic applications.

References

A Comparative Guide to Validated UHPLC-MS/MS Methods for Typtamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of tryptamine (B22526), a monoamine alkaloid with significant roles as a neuromodulator and a precursor to various psychoactive compounds, is crucial in neuroscience, pharmacology, and forensic science.[1] Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a preferred analytical technique due to its high sensitivity, selectivity, and speed.[2][3] This guide provides a comparative overview of two distinct, validated UHPLC-MS/MS methods for the analysis of tryptamine in different biological matrices: plant material and human hair.

Comparative Analysis of Method Performance

The following table summarizes the key validation parameters for two UHPLC-MS/MS methods, offering a clear comparison of their quantitative performance for tryptamine analysis.

Validation ParameterMethod 1: Plant MaterialMethod 2: Human Hair
Limit of Detection (LOD) 0.10 ng/mL[4]0.1 - 20 pg/mg[5][6]
Limit of Quantification (LOQ) 0.18 - 0.34 ng/mL[4]3 - 50 pg/mg[5][6]
**Linearity (R²) **> 0.988[4]> 0.992[5][6]
Accuracy 74.1 - 111.6% (as Recovery)[4]91% - 114%[5][6]
Precision (RSD) Not explicitly stated for tryptamineIntra-day: < 14%, Inter-day: 1.3% - 14%[5][6]
Recovery 74.1 - 111.6%[4]85% - 115%[5][6]
Matrix Effect 70.6 - 109%[4]95% - 112%[5][6]
Experimental Protocols

Detailed methodologies for the two compared UHPLC-MS/MS methods are outlined below, providing insights into sample preparation, chromatographic separation, and mass spectrometric detection.

Method 1: Tryptamine Analysis in Plant Material [4]

  • Sample Preparation:

    • Homogenize 100 mg of dried plant material.

    • Extract with 10 mL of 80% methanol (B129727) in an ultrasonic bath for 60 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet.

    • Combine the supernatants and vortex for 5 minutes.

    • Dilute 1 mL of the combined supernatant 1-in-100 before injection.

  • UHPLC Conditions:

    • Column: Thermoscientific Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 2% B to 35% B in 10 min, then to 100% B, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 3 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Specific precursor and product ions for tryptamine would be monitored (details not specified in the abstract).

Method 2: Tryptamine Analysis in Human Hair [5][6]

  • Sample Preparation:

    • Pulverize 20 mg of hair at < 4 °C in 0.5 mL of deionized water containing 0.1% formic acid and an internal standard.

    • Centrifuge the sample.

    • Inject 5 µL of the supernatant directly into the LC-MS/MS system.

  • UHPLC Conditions:

    • Column: Waters Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[5][6]

    • Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate, 5% acetonitrile, and 0.1% formic acid in water.[6]

    • Mobile Phase B: Acetonitrile[6]

    • Gradient: A gradient elution program is used.

    • Flow Rate: 0.3 mL/min[6]

    • Injection Volume: 5 µL[5][6]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Specific precursor and product ions for 16 different tryptamines, including the parent compound, are monitored.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for the UHPLC-MS/MS analysis of tryptamine, from sample collection to final data analysis.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plant Material, Hair) Homogenization Homogenization/ Pulverization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantCollection Supernatant Collection (& Dilution if needed) Centrifugation->SupernatantCollection Injection Sample Injection SupernatantCollection->Injection UHPLC UHPLC Separation Injection->UHPLC Ionization Ionization (ESI+) UHPLC->Ionization MS1 Mass Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (q2) MS1->CID MS2 Fragment Ion Detection (Q3) CID->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition Quantification Quantification & Integration DataAcquisition->Quantification Validation Method Validation Quantification->Validation

References

A Comparative Analysis of Aeruginascin and Bufotenidine on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of aeruginascin and bufotenidine (B1649353) on serotonin (B10506) (5-HT) receptors. The information presented is collated from peer-reviewed scientific literature and is intended to be an objective resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound and bufotenidine are naturally occurring tryptamine (B22526) alkaloids with structural similarities to the neurotransmitter serotonin. This compound is found in certain species of psychoactive mushrooms, while bufotenidine is a constituent of toad venom and has also been identified in some plants.[1][2][3] Their distinct pharmacological profiles at serotonin receptors, despite their structural resemblance, make them subjects of significant scientific interest.

This compound is considered a prodrug, which is likely metabolized in the body to its active form, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT).[4][5] In contrast, bufotenidine is a quaternary ammonium (B1175870) salt of bufotenin (5-HO-DMT).[1] This guide will focus on the comparative effects of this compound's active metabolite, 4-HO-TMT, and bufotenidine at various serotonin receptor subtypes.

Data Presentation: Serotonin Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of 4-HO-TMT (the active metabolite of this compound) and bufotenidine for several human serotonin receptors. For a broader context on the effect of N,N,N-trimethylation, data for bufotenin (5-HO-DMT) is also included where available. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT3 (Ki, nM)
4-HO-TMT (from this compound) 4400[6][7][8]670[6][7][8]120[6][7][8]>10,000[4][5]
Bufotenidine No data availableNo data availableNo data available17[4][5]
Bufotenin (5-HO-DMT) 2.5–1,023[9]High affinity[9][10]No data availableHigh affinity[9]

Key Observations:

  • Contrasting 5-HT3 Receptor Affinity: The most striking difference is their activity at the 5-HT3 receptor. Bufotenidine is a potent and selective 5-HT3 receptor agonist with a high binding affinity (Ki = 17 nM).[1][4][5] Conversely, the active metabolite of this compound, 4-HO-TMT, shows no significant binding at the 5-HT3 receptor (Ki > 10,000 nM).[4][5]

  • 5-HT2A Receptor Interaction: 4-HO-TMT demonstrates a notable affinity for the 5-HT2A receptor (Ki = 670 nM), a key target for classic psychedelic compounds.[6][7][8] While direct binding data for bufotenidine at the 5-HT2A receptor is scarce in the provided results, its structural analog bufotenin is a known 5-HT2A receptor agonist.[9][10]

  • Blood-Brain Barrier Penetration: Both 4-HO-TMT and bufotenidine are quaternary ammonium compounds, which are generally less likely to cross the blood-brain barrier (BBB) due to their charge.[1][3][5] This suggests that their primary effects may be peripherally mediated.

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through competitive radioligand binding assays . A generalized protocol for such an assay is as follows:

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 4-HO-TMT or bufotenidine) for a specific receptor subtype.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT3).

  • A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • The unlabeled test compound at various concentrations.

  • Incubation buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the presence of the radioligand and varying concentrations of the unlabeled test compound.

  • Competition: The test compound competes with the radioligand for binding to the receptor.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

G_protein_and_ion_channel_receptors cluster_5HT2A 5-HT2A Receptor (G-protein coupled) cluster_5HT3 5-HT3 Receptor (Ligand-gated ion channel) This compound This compound (4-HO-TMT) Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Agonist Gq_protein Gq Protein Receptor_5HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Leads to Bufotenidine Bufotenidine Receptor_5HT3 5-HT3 Receptor Bufotenidine->Receptor_5HT3 Agonist Ion_Channel Ion Channel (Na+/K+) Receptor_5HT3->Ion_Channel Opens Depolarization Cellular Depolarization Ion_Channel->Depolarization Causes

Caption: Contrasting signaling pathways of 4-HO-TMT and Bufotenidine.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start prepare Prepare Reagents Cell Membranes Radioligand Test Compound start->prepare incubate Incubate (Membranes + Radioligand + Test Compound) prepare->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis IC50 Determination Ki Calculation count->analyze end End analyze->end

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship

Compound_Relationship cluster_this compound This compound Pathway cluster_bufotenidine Bufotenidine Pathway This compound This compound (Prodrug) Metabolism Metabolism (Dephosphorylation) This compound->Metabolism HO_TMT 4-HO-TMT (Active Metabolite) Metabolism->HO_TMT Receptor_5HT2A 5-HT2A Receptor HO_TMT->Receptor_5HT2A Binds to 5-HT2A Bufotenin Bufotenin (5-HO-DMT) Quaternization Quaternization Bufotenin->Quaternization Bufotenidine_compound Bufotenidine Quaternization->Bufotenidine_compound Receptor_5HT3 5-HT3 Receptor Bufotenidine_compound->Receptor_5HT3 Binds to 5-HT3

Caption: Metabolic and structural relationships of the compounds.

Conclusion

This compound, through its active metabolite 4-HO-TMT, and bufotenidine exhibit markedly different pharmacological profiles at serotonin receptors. While 4-HO-TMT interacts with G-protein coupled receptors like 5-HT2A, bufotenidine is a potent agonist at the ligand-gated ion channel 5-HT3 receptor. These differences in receptor subtype selectivity likely lead to distinct physiological effects. The limited ability of both compounds to penetrate the blood-brain barrier suggests their primary actions may be in the peripheral nervous system. Further research is warranted to fully elucidate the in vivo consequences of their respective receptor interactions and to explore their potential therapeutic applications.

References

A Comparative Analysis of Aeruginascin and Psilocybin in Rodent Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the in vivo effects of aeruginascin and psilocybin reveals significant differences in their psychedelic potential and physiological impacts. While psilocybin and its active metabolite psilocin induce robust psychedelic-like behaviors in mice, this compound and its corresponding metabolite show a distinct lack of such activity. This guide provides a comprehensive comparison based on available preclinical data, detailing their pharmacological profiles, behavioral effects, and the experimental protocols used for their evaluation.

This compound, a trimethylammonium analogue of psilocybin found in certain species of psychedelic mushrooms, has been a subject of interest for its potential to modulate the psychedelic experience.[1] However, direct comparative studies in rodent models have demonstrated that its pharmacological profile diverges significantly from that of psilocybin. The primary psychoactive effects of psilocybin are mediated by its dephosphorylated metabolite, psilocin, which acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[2][3][4] This interaction is the cornerstone of its psychedelic properties, including the induction of the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic effects in humans.[2][4]

In contrast, in vivo studies in mice have shown that this compound does not induce the head-twitch response.[5] This suggests a lack of significant 5-HT2A receptor agonism by either this compound or its putative active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). While both psilocybin and this compound are part of the tryptamine (B22526) family, the degree of N-methylation and the 4-position ring substitution profoundly influence their receptor binding profiles and in vivo effects.[3]

Pharmacological Profile: A Tale of Two Tryptamines

The key distinction between the in vivo effects of psilocybin and this compound lies in their interaction with serotonin receptors, particularly the 5-HT2A subtype. Psilocybin serves as a prodrug to psilocin, which demonstrates high affinity for the 5-HT2A receptor.[2][3][4] Conversely, this compound's putative metabolite, 4-HO-TMT, while showing some affinity for serotonin receptors, does not appear to engage the 5-HT2A receptor in a manner that elicits psychedelic-like responses in rodents.[3]

Secondary and tertiary amines related to psilocybin, such as psilocin, exhibit nanomolar affinities for a broad range of serotonin receptor subtypes.[2][3][4] In contrast, quaternary ammonium (B1175870) compounds like this compound and its metabolite have demonstrated weak affinities for most serotonin receptors, with some binding observed at the 5-HT2B receptor and the serotonin transporter (SERT).[2][3]

Comparative Data on In Vivo Effects in Rodent Models

The following tables summarize the key quantitative data from comparative in vivo studies of psilocybin and this compound and their analogues in mice.

CompoundHead-Twitch Response (ED50 mg/kg)Primary Receptor InteractionPsychedelic-like Activity
Psilocybin0.11 - 0.295-HT2A Agonist (via Psilocin)Yes
This compoundInactiveWeak affinity for 5-HT2B and SERTNo
Psilocin0.11 - 0.295-HT2A AgonistYes
4-HO-TMTNot ReportedAffinity for 5-HT1A, 5-HT2A, 5-HT2BNo

Table 1: Comparative Psychedelic-like Activity of Psilocybin and this compound in Mice.

CompoundEffect on Body TemperatureEffect on Locomotor ActivityPrimary Receptor Interaction
Psilocybin/PsilocinDecrease at higher dosesDecrease at higher doses5-HT1A Agonist
This compoundNot ReportedNot ReportedWeak affinity for 5-HT receptors

Table 2: Comparative Physiological Effects of Psilocybin and this compound in Mice.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathways of psilocybin and this compound and the typical workflow for their in vivo comparison in rodent models.

cluster_psilocybin Psilocybin Pathway cluster_this compound This compound Pathway Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Dephosphorylation HTR_P Head-Twitch Response Psilocin->HTR_P 5-HT2A Agonism This compound This compound HO_TMT 4-HO-TMT This compound->HO_TMT Putative Dephosphorylation No_HTR No Head-Twitch Response HO_TMT->No_HTR Weak 5-HT2A Interaction

Caption: Metabolic pathways of psilocybin and this compound.

cluster_workflow In Vivo Comparison Workflow start Rodent Model Selection (e.g., C57BL/6J mice) drug_admin Drug Administration (i.p.) - Psilocybin - this compound - Vehicle Control start->drug_admin behavioral_tests Behavioral Assessments drug_admin->behavioral_tests htr Head-Twitch Response (HTR) behavioral_tests->htr locomotor Locomotor Activity behavioral_tests->locomotor temp Body Temperature behavioral_tests->temp data_analysis Data Analysis and Comparison htr->data_analysis locomotor->data_analysis temp->data_analysis

Caption: Experimental workflow for in vivo rodent studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and psilocybin.

Radioligand Binding Assays

Radioligand binding assays are conducted to determine the affinity of the compounds for various receptors.[2]

  • Preparation: Assays are performed using transfected cells expressing human serotonin receptor subtypes or mouse brain tissue.[2]

  • Procedure: A radiolabeled ligand with known affinity for a specific receptor is incubated with the cell or tissue preparation in the presence of varying concentrations of the test compound (e.g., psilocin, 4-HO-TMT).[2]

  • Measurement: The amount of radioligand displaced by the test compound is measured to determine the test compound's binding affinity, typically expressed as the inhibitor constant (Ki).[2]

Head-Twitch Response (HTR) Assay

The HTR assay is a standard behavioral model used to screen for 5-HT2A receptor agonist activity, which is indicative of psychedelic potential in humans.[2]

  • Animals: Male C57BL/6J mice are commonly used.[6]

  • Procedure: Following intraperitoneal (i.p.) administration of the test compound, mice are placed in an observation chamber. The number of head twitches (rapid, rotational head movements) is counted for a specified period, often 20-30 minutes.[7]

  • Data Analysis: The dose-response relationship is analyzed to determine the ED50 value, which is the dose that produces 50% of the maximal response.[2]

Locomotor Activity Assessment

This test measures the stimulant or depressant effects of a compound on general motor activity.[2]

  • Apparatus: An open-field arena equipped with photobeams or a video tracking system is used.

  • Procedure: After drug administration, mice are placed in the center of the open field, and their horizontal and vertical movements are recorded for a set duration.

  • Data Analysis: Total distance traveled, time spent in different zones of the arena, and rearing frequency are quantified and compared between treatment groups.

Body Temperature Measurement

Changes in core body temperature can indicate a compound's effect on thermoregulation, often mediated by 5-HT1A receptors.[2][4]

  • Procedure: Core body temperature is measured using a rectal probe at baseline and at various time points after drug administration.[2]

  • Data Analysis: Changes in body temperature from baseline are calculated and compared across different doses and compounds.

Conclusion

The available in vivo data from rodent models clearly delineate the pharmacological profiles of this compound and psilocybin. Psilocybin, through its active metabolite psilocin, is a potent 5-HT2A agonist that induces significant psychedelic-like behavioral responses. In stark contrast, this compound and its putative metabolite lack this key activity, suggesting a different, non-psychedelic pharmacological role. These findings are crucial for researchers investigating the entourage effect in psychedelic mushrooms and for drug development professionals exploring the therapeutic potential of novel tryptamine compounds. Further research is warranted to fully elucidate the in vivo effects and potential therapeutic applications of this compound.

References

The Enigmatic Alkaloid: Aeruginascin Fails to Elicit Head-Twitch Response in Mice, a Key Psychedelic-Like Behavioral Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent comparative analysis of tryptamine (B22526) alkaloids found in psychoactive mushrooms reveals that aeruginascin, a close structural analog of psilocybin, does not induce the head-twitch response (HTR) in mice. This finding starkly contrasts with the robust HTR induced by classic psychedelics like psilocybin, N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The absence of this key behavioral proxy for hallucinogenic activity suggests that this compound may possess a pharmacological profile distinct from that of typical serotonergic psychedelics, a matter of significant interest to researchers in neuroscience and drug development.

The head-twitch response in rodents is a rapid, rotational head movement that is reliably induced by agonists of the serotonin (B10506) 2A (5-HT2A) receptor, the primary molecular target for classic psychedelic drugs.[1][2] The frequency of these twitches is considered a quantitative measure of a compound's potential to elicit psychedelic-like effects in humans.[3]

A pivotal study investigating the structure-activity relationships of various tryptamines found that while psilocin (the active metabolite of psilocybin) and other tertiary amines induced a dose-dependent head-twitch response, this compound did not elicit this behavior.[4] This suggests that despite its structural similarity to psilocybin, this compound may not effectively engage the 5-HT2A receptor in a manner that triggers the downstream signaling cascade responsible for the head-twitch response.

Comparative Analysis of Head-Twitch Response

The following table summarizes the head-twitch response data for this compound and its more well-known psychedelic counterparts.

CompoundDose Range (mg/kg, i.p.)Head-Twitch Response (HTR) ObservedED50 (mg/kg)Key Findings
This compound Not specified in HTR assay, but tested in vivoNo Not applicableDoes not induce HTR, suggesting a lack of classic psychedelic-like activity in this assay.[4]
Psilocybin 0.1 - 3.0Yes~0.11 - 0.29 (as psilocin)Consistently induces a robust, dose-dependent HTR.[4][5]
DMT Strain-dependent effectsYes (in some strains)Not consistently reportedHTR induction is highly dependent on the mouse strain used.[1]
5-MeO-DMT 10 - 20YesNot consistently reportedInduces HTR, though its effects can be complex due to its interaction with other receptors like 5-HT1A.[6][7]

Experimental Protocols

The standardized head-twitch response assay is a cornerstone of in vivo psychedelic research. The following protocol outlines a typical experimental workflow.

Subjects: Male C57BL/6J mice are commonly used due to their consistent response to serotonergic agonists.[3]

Drug Administration: Test compounds are typically dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) injection.

Observation Period: Following injection, mice are placed in a clean, transparent observation chamber. The frequency of head twitches is then manually scored by a trained observer or automatically recorded using a magnetometer system for a predetermined period, often 30 to 60 minutes.[2]

Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the half-maximal effective dose (ED50), which is the dose required to produce 50% of the maximal response.[3] Statistical analyses, such as ANOVA, are employed to compare the effects of different compounds and doses.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation Drug_Preparation->Drug_Administration Observation Observation & Recording Drug_Administration->Observation Data_Quantification HTR Quantification Observation->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

A typical experimental workflow for a head-twitch response (HTR) study in mice.

Signaling Pathways

The head-twitch response is primarily mediated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist like psilocin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent increases in intracellular calcium, which is believed to ultimately trigger the neuronal activity in the prefrontal cortex that results in the head-twitch behavior.[6][8]

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Neuronal & Behavioral Response Agonist Psychedelic Agonist (e.g., Psilocin) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release Neuronal_Activation Cortical Neuron Activation Ca_Release->Neuronal_Activation HTR Head-Twitch Response Neuronal_Activation->HTR Induces

The 5-HT2A receptor signaling pathway leading to the head-twitch response.

The lack of HTR induction by this compound, despite its structural similarity to psilocybin, opens up new avenues of research. It is possible that this compound acts as an antagonist or a very weak partial agonist at the 5-HT2A receptor, or that it has a different primary molecular target altogether. Further investigation into the receptor binding profile and functional activity of this compound is warranted to elucidate its unique pharmacological properties and to understand the subtle structural modifications that can dramatically alter the in vivo effects of these fascinating tryptamine alkaloids.

References

The Structure-Activity Relationship of Aeruginascin and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a naturally occurring tryptamine (B22526) analogue of psilocybin found in certain species of psychedelic mushrooms.[1] Unlike psilocybin, which is a prodrug to the potent psychedelic psilocin, anecdotal evidence has suggested that mushrooms containing this compound may lead to more euphoric and less dysphoric experiences.[1] This has spurred research into the structure-activity relationship (SAR) of this compound and its analogues to understand their unique pharmacological profile and potential therapeutic applications. This guide provides a comparative analysis of this compound and its key analogues, presenting quantitative data on their receptor binding and functional activity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Pharmacological Data

The primary mechanism of action for classic psychedelics is agonism at the serotonin (B10506) 2A (5-HT2A) receptor.[2][3] The following tables summarize the in vitro and in vivo data for this compound and its analogues, comparing them to the well-characterized psilocybin and its active metabolite, psilocin. The data is primarily drawn from a comprehensive study by Glatfelter et al. (2022).[2]

Table 1: Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B
This compound>10,000>10,000885
4-HO-TMT1,4801,630198
4-AcO-TMT>10,000>10,0001,110
Psilocybin>10,000>10,0004.6
Psilocin16249.34.3
Baeocystin>10,000>10,0001,810
Norpsilocin12916545.4

Data sourced from Glatfelter et al., 2022.[2]

Table 2: Functional Activity at the Human 5-HT2A Receptor

CompoundGαq Calcium Mobilization (EC50, nM)Gαq Calcium Mobilization (Emax, %)β-Arrestin 2 Recruitment (EC50, nM)β-Arrestin 2 Recruitment (Emax, %)
4-HO-TMT>10,000->10,000-
Psilocin11.210030.6100
Norpsilocin29.89810196

Data sourced from Glatfelter et al., 2022.[2]

Table 3: In Vivo Psychedelic-like Activity (Mouse Head-Twitch Response)

CompoundHead-Twitch Response (ED50, mg/kg)
This compoundInactive
4-HO-TMTInactive
Psilocybin0.29
Psilocin0.11

Data sourced from Glatfelter et al., 2022.[2]

Analysis of Structure-Activity Relationships

The data reveals key structural determinants for activity at serotonergic receptors, particularly the 5-HT2A receptor.

  • N-Methylation: The degree of N-methylation on the tryptamine side chain significantly impacts 5-HT2A receptor affinity and functional activity. The tertiary amine psilocin displays the highest potency.[2] The quaternary ammonium (B1175870) structure of this compound and its active metabolite, 4-HO-TMT, leads to a dramatic decrease in affinity and a lack of functional agonism at the 5-HT2A receptor.[2][4] This is the primary reason for the absence of a psychedelic-like head-twitch response in mice.[2]

  • 4-Position Substitution: The 4-position of the indole (B1671886) ring is critical. The 4-phosphoryloxy (-OPO3H2) group in psilocybin and this compound acts as a prodrug moiety.[4][5] These compounds themselves have low affinity for the 5-HT2A receptor and must be dephosphorylated in the body to their 4-hydroxy (-OH) analogues (psilocin and 4-HO-TMT, respectively) to become active.[2][4] The 4-acetoxy (-OAc) analogues are also synthetic prodrugs that are hydrolyzed to the active 4-hydroxy form.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for psychedelic action and a general workflow for assessing the pharmacological properties of these compounds.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling & Psychedelic Effects Ca2->Downstream PKC->Downstream Ligand Psilocin (Active Metabolite) Ligand->5HT2A_R Binds to

5-HT2A Receptor Gq Signaling Pathway

experimental_workflow Start Compound Synthesis (this compound & Analogues) In_Vitro In Vitro Assays Start->In_Vitro Binding Radioligand Binding (Affinity - Ki) In_Vitro->Binding Functional Functional Assays (Potency - EC50 Efficacy - Emax) In_Vitro->Functional In_Vivo In Vivo Assays In_Vitro->In_Vivo SAR Structure-Activity Relationship Analysis Binding->SAR Calcium Calcium Mobilization Functional->Calcium Arrestin β-Arrestin Recruitment Functional->Arrestin Functional->SAR HTR Head-Twitch Response (Psychedelic-like Activity) In_Vivo->HTR HTR->SAR

Pharmacological Evaluation Workflow

Experimental Protocols

A summary of the key experimental methodologies used to generate the data in this guide is provided below.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cells expressing the target human serotonin receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Gαq-Mediated Calcium Mobilization Assay

This assay measures the ability of a compound to activate the Gαq signaling pathway, which is coupled to the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

  • Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

β-Arrestin 2 Recruitment Assay

This assay determines if a compound can induce the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Cell Line: A cell line is used that co-expresses the 5-HT2A receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).

  • Compound Stimulation: The cells are treated with varying concentrations of the test compound.

  • Enzyme Complementation: If the compound activates the receptor and causes β-arrestin 2 recruitment, the two enzyme fragments are brought into close proximity, forming a functional enzyme.

  • Signal Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent signal, which is then measured.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin 2 recruitment.

Mouse Head-Twitch Response (HTR) Assay

The HTR is a behavioral assay in mice that is considered a reliable proxy for psychedelic activity in humans, as it is mediated by 5-HT2A receptor activation.[2]

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Compound Administration: The test compound is administered to the mice, typically via intraperitoneal or subcutaneous injection, at various doses.

  • Behavioral Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted over a specific period.

  • Data Analysis: A dose-response curve is constructed by plotting the number of head twitches against the dose of the compound. The ED50 (the dose that produces 50% of the maximal effect) is then calculated.

Conclusion

The structure-activity relationship of this compound and its analogues demonstrates the critical role of the N,N,N-trimethylammonium group in diminishing affinity and functional activity at the 5-HT2A receptor. This structural feature is the primary reason for the lack of psychedelic-like effects in preclinical models. In contrast, the tertiary amine psilocin and the secondary amine norpsilocin retain significant 5-HT2A receptor agonism. These findings highlight that subtle changes to the tryptamine scaffold can have profound effects on pharmacological activity. Further research into the entourage effect of these various tryptamines in their natural context may provide deeper insights into the nuanced psychoactive effects of different species of psychedelic mushrooms.

References

A Comparative Analysis of the Metabolic Stability of Aeruginascin and Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of aeruginascin and psilocybin, two naturally occurring tryptamine (B22526) compounds. The information presented herein is supported by available experimental data to aid in drug development and research applications.

Executive Summary

Psilocybin is a well-characterized prodrug that is rapidly converted to its pharmacologically active metabolite, psilocin. The metabolism of psilocin has been extensively studied, revealing its susceptibility to several metabolic pathways, primarily mediated by monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, as well as glucuronidation.

This compound, a trimethylated analogue of psilocybin, is also considered a prodrug, presumably converting to its active form, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT). Direct comparative data on the metabolic stability of this compound is limited. However, existing in vitro studies indicate that both this compound and psilocybin exhibit remarkably similar rates of dephosphorylation by alkaline phosphatase and metabolism by monoamine oxidase. This suggests that the initial stages of their metabolic pathways may be comparable.

Quantitative Metabolic Stability Data

The following table summarizes the available quantitative data on the metabolic stability of psilocybin's active metabolite, psilocin, and the comparative data for this compound. It is important to note the current lack of specific quantitative data for this compound's stability in human liver microsomes.

ParameterPsilocybin (as Psilocin)This compoundReference
In Vitro Dephosphorylation Rate RapidNearly identical to psilocybin[1]
Metabolism by Monoamine Oxidase (MAO) Metabolized by MAO-ANearly identical to psilocybin[1]
Metabolism in Human Liver Microsomes (HLM) ~29% of psilocin metabolizedData not available[2]
Primary Metabolizing Enzymes (for Psilocin) MAO-A, CYP2D6, CYP3A4, UGTsPresumed to be similar, but not confirmed[2][3]
In Vivo Elimination Half-Life (of Psilocin) ~2-3 hours in humansData not available[4]

Metabolic Pathways

The metabolic pathways of psilocybin and this compound are initiated by the dephosphorylation of the parent compound to its active metabolite.

Psilocybin Metabolism

Psilocybin is rapidly dephosphorylated to psilocin. Psilocin then undergoes Phase I metabolism, primarily through oxidative deamination by MAO-A to form 4-hydroxyindole-3-acetaldehyde (4-HIAL), which is further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA). Psilocin can also be metabolized by CYP450 enzymes, such as CYP2D6 and CYP3A4. Phase II metabolism involves the glucuronidation of psilocin.

G Figure 1: Metabolic Pathway of Psilocybin Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Alkaline Phosphatase Metabolites_PhaseI Phase I Metabolites (e.g., 4-HIAA) Psilocin->Metabolites_PhaseI MAO-A, CYP2D6, CYP3A4 Metabolites_PhaseII Phase II Metabolites (Psilocin-O-glucuronide) Psilocin->Metabolites_PhaseII UGTs

Figure 1: Metabolic Pathway of Psilocybin
This compound Metabolism

Similar to psilocybin, this compound is presumed to be a prodrug that is dephosphorylated to its active metabolite, 4-HO-TMT. Due to the presence of a quaternary ammonium (B1175870) group, it is theorized that 4-HO-TMT may have limited ability to cross the blood-brain barrier. The subsequent metabolic fate of 4-HO-TMT has not been extensively studied, but it is plausible that it undergoes similar enzymatic transformations as psilocin.

G Figure 2: Presumed Metabolic Pathway of this compound This compound This compound Four_HO_TMT 4-HO-TMT This compound->Four_HO_TMT Alkaline Phosphatase Putative_Metabolites Putative Metabolites Four_HO_TMT->Putative_Metabolites Presumed MAO, CYP450, UGTs

Figure 2: Presumed Metabolic Pathway of this compound

Signaling Pathways of Active Metabolites

The pharmacological effects of psilocybin and this compound are mediated by their active metabolites, psilocin and 4-HO-TMT, respectively, through their interactions with serotonin (B10506) receptors.

Psilocin is a potent partial agonist at the 5-HT2A receptor, which is believed to be the primary target for its psychedelic effects. It also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C.[4]

4-HO-TMT also binds to several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2B, but with different binding affinities compared to psilocin.[5] Notably, it has a lower affinity for the 5-HT2A receptor than psilocin.

G Figure 3: Signaling Pathways of Active Metabolites cluster_psilocin Psilocin cluster_4hotmt 4-HO-TMT Psilocin Psilocin FiveHT2A_p 5-HT2A Psilocin->FiveHT2A_p High Affinity FiveHT1A_p 5-HT1A Psilocin->FiveHT1A_p FiveHT2B_p 5-HT2B Psilocin->FiveHT2B_p Psychedelic_Effects Psychedelic Effects FiveHT2A_p->Psychedelic_Effects Four_HO_TMT 4-HO-TMT FiveHT2A_t 5-HT2A Four_HO_TMT->FiveHT2A_t Lower Affinity FiveHT1A_t 5-HT1A Four_HO_TMT->FiveHT1A_t FiveHT2B_t 5-HT2B Four_HO_TMT->FiveHT2B_t Pharmacological_Effects Pharmacological Effects FiveHT2A_t->Pharmacological_Effects

Figure 3: Signaling Pathways of Active Metabolites

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of tryptamine compounds.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in the microsomal fraction of human liver cells.

1. Reagents and Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • A reaction mixture is prepared containing HLM and the test compound in phosphate buffer.

  • The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is immediately terminated by the addition of a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.

  • The concentration of the parent compound at each time point is quantified using a validated LC-MS/MS method.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear portion of this plot.

  • The intrinsic clearance (CLint) can then be calculated from the half-life.

G Figure 4: In Vitro HLM Stability Assay Workflow Start Prepare Reaction Mixture (HLM, Compound, Buffer) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction (Add Acetonitrile) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze End Calculate t½ and CLint Analyze->End

Figure 4: In Vitro HLM Stability Assay Workflow
Plasma Stability Assay

This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes such as esterases and amidases.

1. Reagents and Materials:

  • Test compound and positive control

  • Pooled human plasma (or plasma from other species)

  • Organic solvent for reaction termination (e.g., methanol (B129727) or acetonitrile)

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • The test compound is added to pre-warmed plasma at 37°C.

  • Aliquots are taken from the mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • The reaction in each aliquot is stopped by adding a cold organic solvent, which also serves to precipitate plasma proteins.

  • The samples are centrifuged, and the supernatant is collected.

  • The concentration of the parent compound remaining in the supernatant is determined by LC-MS/MS.

3. Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.

  • The plasma half-life (t½) is calculated from the rate of disappearance of the compound.

Conclusion

The metabolic stability of psilocybin is well-documented, with rapid dephosphorylation to the active metabolite psilocin, which is then subject to further metabolism by multiple enzyme systems. While comprehensive quantitative data for this compound is still lacking, preliminary in vitro evidence suggests that its initial metabolic steps of dephosphorylation and metabolism by MAO are comparable to those of psilocybin.

For drug development professionals, this suggests that this compound likely acts as a prodrug with a rapid conversion to its active metabolite, similar to psilocybin. However, the distinct chemical structure of its active metabolite, 4-HO-TMT, particularly the quaternary ammonium group, may lead to different pharmacokinetic properties, such as reduced blood-brain barrier penetration, and a different pharmacological profile. Further research is warranted to fully elucidate the metabolic fate and pharmacokinetic profile of this compound to better understand its therapeutic potential.

References

Quantitative Comparison of Aeruginascin Levels in Mushroom Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive quantitative comparison of aeruginascin levels across various mushroom species, intended for researchers, scientists, and drug development professionals. The information compiled herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those investigating tryptamine (B22526) alkaloids.

Quantitative Data Summary

This compound, a trimethylated analogue of psilocybin, is found in several genera of fungi, most notably Inocybe and Psilocybe. The following table summarizes the quantitative levels of this compound reported in different mushroom species, expressed in milligrams per gram of dry mass (mg/g).

Mushroom SpeciesThis compound (mg/g dry mass)Other Tryptamines DetectedReference
Inocybe aeruginascens0.280 - 0.283Psilocybin (0.124 - 0.128 mg/g), Baeocystin (0.038 - 0.039 mg/g), Psilocin (0.005 mg/g)[1]
Inocybe corydalina0.016 - 0.365Psilocybin (0.076 - 0.282 mg/g), Baeocystin (0.499 - 0.975 mg/g), Norbaeocystin (0.036 - 0.097 mg/g), Psilocin (≤ 0.006 mg/g)[1]
Psilocybe cubensis0.026 - 0.053Psilocybin, Psilocin, Baeocystin, Norbaeocystin[2]
Psilocybe cyanescensDetected, but <0.1% of psilocybin levelsPsilocybin, Psilocin, Baeocystin, Norbaeocystin, Norpsilocin[3]
Psilocybe mexicanaDetected, but <0.1% of psilocybin levelsPsilocybin, Psilocin, Baeocystin, Norbaeocystin, Norpsilocin[3]

It is important to note that the concentrations of tryptamine alkaloids can be highly variable within a single species, and even between the cap and stipe of the same mushroom.[4]

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound and other tryptamines from mushroom fruiting bodies, based on established and validated methods in the field.

Sample Preparation and Extraction
  • Drying: Fresh mushroom fruiting bodies are dried to a constant weight.

  • Homogenization: The dried mushroom material is ground into a fine powder to ensure homogeneity.

  • Extraction Solvent: A solution of methanol (B129727) with 0.5% (v/v) acetic acid is used as the extraction solvent.[5]

  • Extraction Procedure:

    • Weigh a precise amount of the homogenized mushroom powder.

    • Add the extraction solvent.

    • Vortex the mixture thoroughly to ensure complete extraction.

    • Centrifuge the mixture to pellet the solid material.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet to maximize the yield of extracted analytes.[5]

    • Combine the supernatants from all extractions.

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Chromatographic Separation:

    • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable reversed-phase column for the separation of polar compounds.

    • Mobile Phase A: 10 mmol L⁻¹ ammonium (B1175870) formate (B1220265) with 0.1% (v/v) formic acid in water.[4]

    • Mobile Phase B: 10 mmol L⁻¹ ammonium formate with 0.1% (v/v) formic acid in methanol.[4]

    • Gradient Program: A programmed gradient is used to separate the tryptamines, starting with a low percentage of mobile phase B and gradually increasing to elute the compounds of interest.[4]

    • Flow Rate: A typical flow rate is 0.25 mL min⁻¹.[4]

    • Injection Volume: A small volume of the extracted sample (e.g., 3 µL) is injected.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization in the positive mode (ESI+).[4]

    • Detection Method: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. For this compound, the transition is m/z 299.3 -> 240.0.

    • Ion Source Parameters: Parameters such as drying gas temperature, nebulizer pressure, and capillary voltage are optimized for maximum signal intensity.[4]

Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the same initial pathway as psilocybin, starting from the amino acid L-tryptophan. While the enzymes responsible for the initial steps (PsiD, PsiH, PsiK) and the dimethylation to psilocybin (PsiM) have been identified, the enzyme that catalyzes the final N-methylation of psilocybin to this compound is currently unknown.[3] It is hypothesized that a distinct N-methyltransferase is responsible for this final step.

This compound Biosynthetic Pathway L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine PsiD 4-Hydroxytryptamine 4-Hydroxytryptamine Tryptamine->4-Hydroxytryptamine PsiH Norbaeocystin Norbaeocystin 4-Hydroxytryptamine->Norbaeocystin PsiK Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM Psilocybin Psilocybin Baeocystin->Psilocybin PsiM This compound This compound Psilocybin->this compound ? Unknown N-Methyltransferase Unknown N-Methyltransferase Unknown N-Methyltransferase->this compound

Caption: Putative biosynthetic pathway of this compound from L-tryptophan.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of this compound in mushroom samples.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Drying Drying Homogenization Homogenization Drying->Homogenization Extraction Extraction Homogenization->Extraction UHPLC Separation UHPLC Separation Extraction->UHPLC Separation MS/MS Detection MS/MS Detection UHPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: Experimental workflow for this compound quantification.

References

The Case for a Non-Psychedelic Tryptamine: Validating the Lack of Psychedelic Effects of Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing preclinical data suggests that aeruginascin, a naturally occurring tryptamine (B22526) analogue of psilocybin, does not produce psychedelic effects. This finding, supported by receptor binding assays and in vivo animal studies, positions this compound as a compound of interest for researchers exploring non-hallucinogenic therapeutic applications of tryptamines. This guide provides a detailed comparison with psilocybin, presenting the experimental evidence that substantiates the distinct pharmacological profile of this compound.

Distinguishing this compound from Psilocybin: A Comparative Analysis

This compound is a quaternary ammonium (B1175870) analogue of psilocybin found in certain species of mushrooms, such as Inocybe aeruginascens.[1] While structurally similar to the classic psychedelic psilocybin, key differences in its chemical structure and resulting pharmacology appear to be responsible for its lack of psychoactive properties.

The primary mechanism for the psychedelic effects of psilocybin involves its conversion to the active metabolite, psilocin, which then acts as a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[2][3] Emerging research indicates that this compound and its potential metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), exhibit a significantly different interaction with this key receptor.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of the active metabolites of this compound (4-HO-TMT) and psilocybin (psilocin) at various serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)
4-HO-TMT (from this compound)4400[4][5]670[4][5]120[4][5]
Psilocin (from Psilocybin)<200[2][3]Low nanomolar[2]4.6[4][5]

As the data illustrates, 4-HO-TMT demonstrates a markedly lower affinity for the 5-HT2A receptor compared to psilocin, with its binding affinity being several orders of magnitude weaker.[4][5] This weak interaction with the primary target for psychedelic effects is a cornerstone of the argument for this compound's non-psychedelic nature.

In Vivo Evidence: The Head Twitch Response (HTR) Assay

The head twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and is predictive of psychedelic-like effects in humans.[2] In vivo studies have consistently shown that psilocybin and its active metabolite psilocin induce a dose-dependent increase in HTR.

Conversely, studies investigating the effects of this compound and its synthetic analogue, 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT), found that these compounds did not induce head twitch responses in mice.[2] This lack of in vivo psychedelic-like activity provides strong evidence that this compound does not engage the 5-HT2A receptor in a manner that produces hallucinogenic effects.

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for determining receptor binding affinities are crucial for understanding the pharmacological profile of novel compounds. The following is a generalized protocol based on standard industry practices:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT2B) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes.

  • Compound Addition: Increasing concentrations of the test compound (e.g., 4-HO-TMT or psilocin) are added to the incubation mixture.

  • Equilibrium and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and unbound radioligand are then separated via rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mouse Head Twitch Response (HTR) Assay

The HTR assay provides a functional measure of 5-HT2A receptor agonism in a living organism.

  • Animal Subjects: Male mice are typically used for this assay. They are habituated to the testing environment prior to the experiment.

  • Compound Administration: Mice are administered the test compound (e.g., this compound, psilocybin) or a vehicle control, typically via intraperitoneal (IP) injection.

  • Observation Period: Following administration, mice are placed in an observation chamber and their behavior is recorded for a specified period (e.g., 30-60 minutes).

  • HTR Quantification: Trained observers, blind to the experimental conditions, count the number of head twitches exhibited by each mouse. A head twitch is characterized by a rapid, spasmodic rotational movement of the head.

  • Data Analysis: The number of head twitches is compared between the different treatment groups. A statistically significant increase in HTR compared to the vehicle control is indicative of 5-HT2A receptor activation and potential psychedelic activity.

The Blood-Brain Barrier: A Potential Obstacle for this compound

Another critical factor contributing to this compound's lack of psychedelic effects may be its inability to efficiently cross the blood-brain barrier (BBB).[4][5] this compound is a quaternary ammonium compound, a chemical class that is generally known to have poor penetration into the central nervous system due to its permanent positive charge.[6] If this compound and its metabolite 4-HO-TMT cannot reach their potential targets in the brain in sufficient concentrations, they are unlikely to produce any centrally-mediated effects, including psychedelic experiences.

BloodBrainBarrier cluster_blood Bloodstream cluster_brain Brain Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Metabolism Psilocin_Brain Psilocin Psilocin->Psilocin_Brain Crosses BBB This compound This compound HO_TMT 4-HO-TMT This compound->HO_TMT Metabolism HO_TMT->Psilocin_Brain Poor BBB Penetration Receptor 5-HT2A Receptor Psilocin_Brain->Receptor Binds

Caption: Proposed mechanism for the differential CNS effects of psilocybin and this compound.

The "Entourage Effect": A Modulatory Role?

Some researchers have proposed the existence of an "entourage effect" in psychedelic mushrooms, where the presence of other tryptamines and compounds may modulate the overall psychoactive experience.[7][8] While this compound itself does not appear to be psychedelic, anecdotal reports from individuals who have consumed mushrooms containing this compound suggest a more euphoric and less anxious experience compared to consuming mushrooms with only psilocybin.[8][9] This has led to speculation that this compound may act as a modulator of the psychedelic experience, potentially by interacting with other receptor systems or influencing the metabolism of psilocybin. However, this remains a hypothesis that requires further rigorous scientific investigation.

EntourageEffect Psilocybin Psilocybin Experience Psychedelic Experience Psilocybin->Experience Primary Effect This compound This compound This compound->Experience Modulates Other Other Compounds Other->Experience Modulates

Caption: Hypothetical "entourage effect" of this compound on the psychedelic experience.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Aeruginascin: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, no standardized, government-sanctioned disposal protocols specifically for aeruginascin have been established. The following guidelines are based on the compound's chemical properties as a tryptamine (B22526) alkaloid, general principles of hazardous waste management, and established best practices for handling psychoactive substances in a laboratory setting. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

This compound (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a psychoactive indoleamine derivative found in certain species of mushrooms.[1] As a structural analog of psilocybin, it requires careful handling and a structured disposal plan to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential logistical and safety information for the proper management of this compound waste.

Operational Plan for this compound Disposal

The primary and most secure method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste management service. Attempting to neutralize the compound without a validated protocol is not recommended due to the risk of incomplete degradation and the potential creation of other hazardous byproducts.

Step 1: Waste Identification and Segregation

Properly categorize all waste streams containing this compound. Do not mix hazardous waste with non-hazardous materials.

  • Pure this compound: Unused or expired pure compound.

  • Contaminated Labware: Glassware, pipette tips, vials, and other equipment that have come into direct contact with this compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated through handling.

  • Solvent Waste: Organic solvents (e.g., methanol, ethanol) used to dissolve or extract this compound. These should be collected separately and categorized based on their chemical properties (halogenated vs. non-halogenated).

Step 2: Containment and Labeling

  • Solid Waste: Collect pure compound, contaminated labware, and PPE in a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect solvent waste in a compatible, shatter-resistant container (e.g., a coated glass or polyethylene (B3416737) carboy). Ensure the container is properly vented if volatile solvents are used.

  • Labeling: Immediately label all waste containers with a "Hazardous Waste" tag. The label must clearly state:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Psychoactive Substance")

    • The date accumulation started

    • The laboratory name, principal investigator, and contact information

Step 3: Storage

Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from general traffic and drains.

  • In secondary containment (e.g., a chemical-resistant tray) to contain potential spills.

  • Segregated from incompatible chemicals.

Step 4: Arrange for Pickup and Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not exceed the storage time limits or volume caps (B75204) for hazardous waste as defined by regulatory bodies like the EPA and your institution's policies.

Understanding this compound's Chemical Stability

While specific degradation data for this compound is limited, its stability can be inferred from studies on its close structural analog, psilocybin. Psilocybin is a relatively stable prodrug that dephosphorylates to the less stable, psychoactive compound psilocin.[2] Psilocin is susceptible to oxidation, especially in the presence of oxygen and light, leading to the formation of colored degradation products.[3][4][5]

Compound/Condition Observation Implication for Disposal
Psilocybin (in biomass) More stable than psilocin.[3]This compound, as a phosphorylated compound, is likely more stable than its dephosphorylated metabolite.
Psilocin (in solution) Unstable and readily oxidizes, forming bluish/black products.[3][5]Suggests that strong oxidizing conditions could potentially degrade the active metabolite of this compound, but this has not been validated as a disposal method.
Tryptamines (in biomass) Lowest decay observed in dried biomass stored in the dark at room temperature.[4]Proper storage is crucial to prevent unintended degradation and changes in chemical composition.
Tryptamines (in biomass) Highest degradation observed in fresh mushrooms stored at -80°C.[4]Freezing and thawing cycles may promote enzymatic and chemical degradation.

Experimental Protocols and Methodologies

Currently, there are no published and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The scientific literature focuses on its extraction, synthesis, and pharmacological analysis.[6][7] The most relevant studies investigate its stability under various storage conditions rather than its destruction.[4]

Rationale Against Ad-Hoc Chemical Neutralization:

  • Unknown Byproducts: Attempting to neutralize this compound with strong acids, bases, or oxidizing agents without a validated protocol could lead to incomplete reactions and the formation of new, potentially more hazardous, compounds.

  • Safety Risks: Reactions with strong reagents can be exothermic or produce toxic gases, posing a direct risk to laboratory personnel.

  • Regulatory Non-Compliance: Unverified treatment of hazardous waste may violate EPA regulations and institutional policies.

Workflow for this compound Waste Management

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a research setting.

AeruginascinDisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 On-Site Management cluster_3 Final Disposal Generate Generate this compound Waste (Pure compound, solutions, contaminated labware/PPE) Segregate Segregate by Waste Type (Solid vs. Liquid, Halogenated vs. Non-Halogenated) Generate->Segregate Contain Place in Compatible, Leak-Proof Containers Segregate->Contain Label Attach Hazardous Waste Label (Chemical Name, Hazards, Date) Contain->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store ContactEHS Contact Institutional EHS Office to Schedule Pickup Store->ContactEHS Disposal Transfer to Licensed Hazardous Waste Vendor (Typically for Incineration) ContactEHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these systematic procedures, researchers can manage this compound waste safely and responsibly, ensuring compliance and minimizing risk to both personnel and the environment.

References

Essential Safety and Operational Guide for Handling Aeruginascin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Aeruginascin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant research environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. A solution of this compound in acetonitrile (B52724) is also considered a highly flammable liquid and vapor[1][2]. Standard precautionary measures for handling chemicals should be followed[3]. It is crucial to wash hands thoroughly after handling and to avoid breathing in any dust, fumes, gas, mist, vapors, or spray[1].

Personal Protective Equipment (PPE)

A risk assessment should be performed before handling this compound to ensure the appropriate selection of PPE. The following table summarizes the minimum recommended PPE.

Protection Type Equipment Purpose Source(s)
Hand Protection Nitrile glovesPrevents direct skin contact. Double-gloving is recommended when handling stock solutions or during procedures with a high risk of splashing.[4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[4]
Body Protection Laboratory coatPrevents contamination of personal clothing.[4]
Respiratory Protection NIOSH-certified N95 or N100 respiratorRecommended when there is a risk of generating airborne powder or aerosols, such as when weighing the solid compound.[5]

Experimental Workflow for Safe Handling

A systematic approach is essential for safely handling this compound, from preparation to disposal. The following workflow diagram outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh handle_solution Prepare Stock Solution handle_weigh->handle_solution handle_experiment Perform Experimental Procedures handle_solution->handle_experiment cleanup_decon Decontaminate Labware handle_experiment->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

A streamlined workflow for the safe handling of this compound.

Detailed Methodologies

Preparation of a Stock Solution:

  • Work Area Preparation: Ensure a certified chemical fume hood is operational. Prepare the work surface by laying down absorbent pads.

  • Weighing: When weighing the solid form of this compound, use a microbalance inside the fume hood to minimize the risk of inhalation[4].

  • Dissolving: To prepare a stock solution, dissolve the solid this compound in a suitable solvent, such as methanol (B129727) or DMSO. Ensure the container is purged with an inert gas to prevent degradation if the compound is sensitive to air or moisture.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, vials), should be collected in a dedicated, clearly labeled, and sealed waste container[4].

  • Decontamination of Labware: Any glassware or equipment that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected in the designated chemical waste container. After the solvent rinse, the labware should be washed with soap and water[4].

  • Final Disposal: The sealed chemical waste container should be disposed of through a licensed and certified chemical waste disposal company, following all local and institutional regulations[6][7]. Do not dispose of this compound in the regular trash or down the drain[8].

Biological Activity and Signaling

This compound is the N-trimethyl analogue of psilocybin[9]. Its active metabolite, 4-HO-TMT, is thought to be responsible for its psychoactive effects and has a high affinity for serotonin (B10506) receptors 5-HT1A, 5-HT2A, and 5-HT2B[10]. The following diagram illustrates this interaction.

cluster_ligand Ligand cluster_receptors Serotonin Receptors This compound This compound active_metabolite 4-HO-TMT (Active Metabolite) This compound->active_metabolite Metabolism ht1a 5-HT1A active_metabolite->ht1a Binds ht2a 5-HT2A active_metabolite->ht2a Binds ht2b 5-HT2B active_metabolite->ht2b Binds

Binding of this compound's active metabolite to serotonin receptors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aeruginascin
Reactant of Route 2
Aeruginascin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.